molecular formula C17H20N2O B1669775 Daimuron CAS No. 42609-52-9

Daimuron

Cat. No.: B1669775
CAS No.: 42609-52-9
M. Wt: 268.35 g/mol
InChI Key: NNYRZQHKCHEXSD-UHFFFAOYSA-N
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Description

Daimuron (CAS 42609-52-9) is a synthetic urea compound serving a dual role as a selective herbicide and a notable herbicide safener in scientific research, particularly in rice cultivation studies . Its main application lies in controlling cyperaceous and annual grass weeds in paddy rice environments . A key research value of this compound is its demonstrated safening effect; it has been shown to protect rice crops from the phytotoxic damage that can be caused by other herbicides, such as those in the sulfonylurea class . The mechanism of action for its herbicidal activity involves a protective effect against the inhibition of seed root elongation in target weed species . Chemically defined as N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea, it has a molecular formula of C17H20N2O and a molecular mass of 268.35 g/mol . It is characterized by a low aqueous solubility (1.7 mg/L at 20°C and pH 7) and a moderate octanol-water partition coefficient (Log P of 2.7) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRZQHKCHEXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058099
Record name Daimuron
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42609-52-9
Record name Daimuron
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Record name Daimuron [ISO]
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Record name Daimuron
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Record name Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)
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Record name DAIMURON
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Daimuron as a Herbicide Safener

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron is an established herbicide safener, particularly effective in protecting rice (Oryza sativa) from injury caused by sulfonylurea herbicides such as bensulfuron-methyl. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its core physiological and molecular effects. The primary safening mechanism of this compound is a significant reduction in the uptake of the herbicide by rice seedlings. Additionally, a secondary mechanism involving the enhancement of herbicide metabolism through the induction of cytochrome P450 monooxygenases has been identified. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

The development of selective herbicides is a cornerstone of modern agriculture. However, the selectivity of some highly effective herbicides can be narrow, leading to phytotoxicity in crops. Herbicide safeners are chemical agents applied to protect crop plants from herbicide injury without compromising weed control efficacy. This compound (1-(α,α-dimethylbenzyl)-3-(p-tolyl)urea) is a commercially used safener, especially in rice cultivation, where it mitigates the phytotoxic effects of herbicides like bensulfuron-methyl. Understanding the precise mechanism by which this compound exerts its protective effects is crucial for the development of new and improved safener technologies and for optimizing its use in agricultural systems. This guide provides a detailed technical examination of this compound's mode of action.

Primary Mechanism of Action: Reduction of Herbicide Uptake

The principal mechanism by which this compound protects rice from bensulfuron-methyl injury is by inhibiting the uptake of the herbicide into the plant.[1][2] Studies have demonstrated that the protective action of this compound and its analogues is mainly attributed to a drastic reduction in the absorption of bensulfuron-methyl by the roots of rice seedlings.[1][2]

Supporting Evidence and Quantitative Data

The following table summarizes the observed effects of this compound and bensulfuron-methyl on rice seedling growth.

CompoundConcentrationEffect on Rice Root Length (cv. Lemont)Reference
Bensulfuron-methyl120 nM50% inhibition (I50)
This compound10 µM25% reduction
Bensulfuron-methyl + this compound-Safening effect observed (reduced growth inhibition)

Secondary Mechanism of Action: Enhanced Herbicide Metabolism

While reduced uptake is the primary safening mechanism, there is also evidence to suggest that this compound can enhance the metabolism of bensulfuron-methyl in rice, albeit as a secondary or complementary action. This enhancement is attributed to the induction of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes involved in the detoxification of various xenobiotics.

Role of Cytochrome P450 Monooxygenases

Research has shown that this compound can induce the in vivo activity of P450s in rice. Specifically, this compound was found to enhance the P450-mediated O-demethylation of bensulfuron-methyl to its less phytotoxic metabolite, 4-hydroxy-bensulfuron-methyl, by 3.2-fold.

The major metabolites of bensulfuron-methyl identified in both safened and unsafened rice seedlings are:

  • Methyl-(4-hydroxy-6-methoxypyrimidin-2-yl-carbamoylsulfamoyl)-o-toluate (4-hydroxy-BSM)

  • Methyl-(aminosulfonyl)-o-toluate

  • 1H-2,3-benzothiazin-4-(3H)-one-2,2-dioxide

The increased rate of conversion to these metabolites in the presence of this compound contributes to the overall safening effect.

Potential Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are another key family of detoxification enzymes commonly induced by herbicide safeners. These enzymes catalyze the conjugation of glutathione to herbicides, rendering them more water-soluble and less toxic. While the induction of GSTs is a well-established mechanism for many safeners, there is currently a lack of direct evidence in the reviewed literature to confirm or deny that this compound significantly induces GST activity in rice as part of its safening mechanism against bensulfuron-methyl. Further research in this area would be beneficial for a complete understanding of this compound's mode of action.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the general methodologies employed in the key experiments cited in this guide.

Herbicide Safener Bioassay
  • Objective: To assess the efficacy of this compound in protecting rice seedlings from bensulfuron-methyl injury.

  • Methodology:

    • Rice seeds (e.g., Oryza sativa L. cv. Lemont) are surface-sterilized and germinated in the dark.

    • Etiolated seedlings of uniform size are transferred to a growth medium (e.g., agar or liquid culture) containing varying concentrations of bensulfuron-methyl, with or without the addition of this compound.

    • Seedlings are grown under controlled conditions (e.g., temperature, light).

    • After a specified period (e.g., 7-10 days), the root length of the seedlings is measured.

    • The I50 value for the herbicide and the percentage reduction in root growth for the safener are calculated.

Herbicide Uptake Assay
  • Objective: To quantify the effect of this compound on the uptake of bensulfuron-methyl by rice seedlings.

  • Methodology:

    • Rice seedlings are grown hydroponically.

    • Seedlings are pre-treated with a solution containing this compound for a specified duration.

    • A radiolabeled herbicide (e.g., ¹⁴C-bensulfuron-methyl) is added to the hydroponic solution.

    • After a defined uptake period, the roots are thoroughly washed to remove any herbicide adhering to the surface.

    • The plant tissues (roots and shoots) are harvested, and the amount of radioactivity is quantified using liquid scintillation counting.

    • The uptake of the herbicide is expressed as the amount of herbicide absorbed per unit of plant tissue weight.

Cytochrome P450 Activity Assay
  • Objective: To determine the effect of this compound on the activity of P450 enzymes involved in herbicide metabolism.

  • Methodology:

    • Rice seedlings are treated with this compound.

    • Microsomes are isolated from the plant tissues (e.g., roots and shoots) through differential centrifugation.

    • The P450 content in the microsomal fraction is determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced samples.

    • The P450-mediated metabolism of the herbicide is assayed by incubating the microsomes with the herbicide (e.g., bensulfuron-methyl) and an NADPH-generating system.

    • The reaction is stopped, and the metabolites are extracted and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Daimuron_Mechanism_of_Action cluster_uptake Primary Mechanism: Reduced Herbicide Uptake cluster_metabolism Secondary Mechanism: Enhanced Metabolism cluster_outcome Overall Outcome This compound This compound RiceRoot Rice Root Cells This compound->RiceRoot Acts on HerbicideUptake Reduced Bensulfuron-methyl Uptake RiceRoot->HerbicideUptake Leads to Safening Herbicide Safening HerbicideUptake->Safening Daimuron_met This compound P450 Cytochrome P450 Induction (3.2x) Daimuron_met->P450 Induces Metabolism Enhanced Bensulfuron-methyl Metabolism P450->Metabolism Catalyzes Detoxification Detoxification Metabolism->Detoxification Detoxification->Safening Tolerance Increased Rice Tolerance Safening->Tolerance

Caption: Proposed mechanism of action of this compound as a herbicide safener in rice.

Experimental_Workflow cluster_bioassay Bioassay cluster_uptake Uptake Assay cluster_metabolism Metabolism Assay A1 Rice Seedling Germination A2 Treatment with Bensulfuron-methyl +/- this compound A1->A2 A3 Growth Period A2->A3 A4 Measure Root Length A3->A4 B1 Hydroponic Rice Seedlings B2 Pre-treatment with this compound B1->B2 B3 Add Radiolabeled Herbicide B2->B3 B4 Quantify Radioactivity in Tissues B3->B4 C1 This compound-treated Rice Seedlings C2 Isolate Microsomes C1->C2 C3 Incubate with Herbicide + NADPH C2->C3 C4 Quantify Metabolites (HPLC) C3->C4

Caption: General experimental workflows to study this compound's safening mechanisms.

Conclusion

The mechanism of action of this compound as a herbicide safener for bensulfuron-methyl in rice is multifaceted, with the primary and most significant effect being the reduction of herbicide uptake by the plant. A secondary, yet important, mechanism is the induction of cytochrome P450 monooxygenases, which enhances the metabolic detoxification of the herbicide. While the role of Glutathione S-transferases in this compound's safening action remains to be fully elucidated, the current evidence strongly supports a dual-pronged approach by which this compound protects rice from herbicide injury. This in-depth understanding is vital for the continued development of effective and selective weed management strategies in agriculture. Further research focusing on the precise molecular targets of this compound within the plant's uptake and metabolic pathways will provide even greater insights for future innovation.

References

An In-depth Technical Guide to the Synthesis Pathways of Daimuron and its Chemical Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Daimuron, a phenylurea herbicide and herbicide safener. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate research and development in agrochemicals and related fields.

Introduction to this compound

This compound, chemically known as N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea, is a selective herbicide primarily used for controlling sedge and grass weeds in various crops. It functions by inhibiting the elongation of roots and underground stems in susceptible plants, a mode of action distinct from photosynthesis inhibition.[1] This guide focuses on the key chemical synthesis routes for producing this compound and provides a framework for the synthesis of its derivatives.

Core Synthesis Pathways of this compound

Several synthetic routes to this compound have been established, with the most prominent methods involving the formation of the urea linkage from key intermediates. The primary pathways are detailed below.

Isocyanate-Based Synthesis

A highly effective and common method for synthesizing this compound involves the reaction of an isocyanate with an amine. This pathway is characterized by high yields and relatively mild reaction conditions.

G cluster_0 Preparation of α,α-Dimethylbenzyl Isocyanate cluster_1 Final Urea Formation α,α-Dimethylbenzyl Chloride α,α-Dimethylbenzyl Chloride α,α-Dimethylbenzyl Isocyanate α,α-Dimethylbenzyl Isocyanate α,α-Dimethylbenzyl Chloride->α,α-Dimethylbenzyl Isocyanate ZnCl2, Pyridine Ethyl Acetate, 50°C Sodium Cyanate Sodium Cyanate Sodium Cyanate->α,α-Dimethylbenzyl Isocyanate This compound This compound α,α-Dimethylbenzyl Isocyanate->this compound Toluene or Chlorobenzene p-Toluidine p-Toluidine p-Toluidine->this compound

Caption: Isocyanate-based synthesis of this compound.

Protocol 2.1.1: Synthesis of α,α-Dimethylbenzyl Isocyanate

  • To a reactor, add 50 mL of ethyl acetate, 6.5 g (90 mmol) of 90% sodium cyanate, 0.5 mol of zinc chloride, and 1 mmol of pyridine.[1]

  • Stir and heat the mixture to 50°C.[1]

  • Add 7.73 g (50 mmol) of α,α-dimethylbenzyl chloride to the reaction mixture.[1]

  • Maintain the reaction at 50°C for 1 hour.[1]

  • After the reaction is complete, the resulting α,α-dimethylbenzyl isocyanate can be used in the next step after filtration to remove by-product sodium chloride.

Protocol 2.1.2: Synthesis of this compound from α,α-Dimethylbenzyl Isocyanate and p-Toluidine

  • Dissolve the prepared α,α-dimethylbenzyl isocyanate in toluene or chlorobenzene.

  • Add an equimolar amount of p-toluidine to the solution.

  • The reaction proceeds to form this compound.

  • The product can be isolated and purified by standard methods such as crystallization.

p-Toluamide and Cumene Chloride Method

This pathway involves the direct reaction of a substituted amide with a substituted benzyl chloride.

G p-Toluamide p-Toluamide This compound This compound p-Toluamide->this compound Cumene Chloride Cumene Chloride Cumene Chloride->this compound α-Methyl Styrene α-Methyl Styrene α-Methyl Styrene->this compound Catalyst/Reagent Acetonitrile Acetonitrile Acetonitrile->this compound Solvent

Caption: Synthesis of this compound from p-toluamide and cumene chloride.

Protocol 2.2.1: Synthesis of this compound

  • In a reaction vessel, combine 0.15 mol of p-toluamide, 0.1 mol of cumene chloride, 48 g of α-methyl styrene, and 160 g of acetonitrile.

  • Stir the mixture and maintain the reaction temperature at 40°C for 6 hours.

  • After the reaction period, allow the mixture to stand at room temperature.

  • The product, this compound, will separate out as crystals.

  • Isolate the crystals by filtration. This method reportedly yields 32 g of this compound (80% yield).

p-Tolylurea Method

This synthetic route involves the preparation of p-tolylurea as an intermediate, which would then be further reacted to yield this compound.

G p-Toluidine Hydrochloride p-Toluidine Hydrochloride p-Tolylurea p-Tolylurea p-Toluidine Hydrochloride->p-Tolylurea Aqueous Solution, 30°C Sodium Cyanate Sodium Cyanate Sodium Cyanate->p-Tolylurea Further Reaction Further Reaction p-Tolylurea->Further Reaction e.g., Alkylation This compound This compound Further Reaction->this compound

Caption: p-Tolylurea method for this compound synthesis.

Protocol 2.3.1: Synthesis of p-Tolylurea

  • Prepare an aqueous solution of p-toluidine hydrochloride.

  • In a separate vessel, dissolve sodium cyanate in water.

  • React the sodium cyanate solution with the p-toluidine hydrochloride solution, controlling the temperature at 30°C. A slight excess of sodium cyanate is recommended.

  • The resulting p-tolylurea precipitates from the solution and can be collected by filtration.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathways of this compound.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Isocyanate-Based (Isocyanate Formation)α,α-Dimethylbenzyl chloride, Sodium cyanateZnCl₂, PyridineEthyl acetate501Good
Isocyanate-Based (Urea Formation)α,α-Dimethylbenzyl isocyanate, p-Toluidine-Toluene--Almost Quantitative
p-Toluamide and Cumene Chloridep-Toluamide, Cumene chlorideα-Methyl styreneAcetonitrile40680
p-Tolylurea Method (p-Tolylurea Formation)p-Toluidine hydrochloride, Sodium cyanate-Water30--

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the core synthetic pathways. This typically involves using substituted starting materials.

General Strategy for Derivative Synthesis
  • Modification of the Aryl Ring: By substituting p-toluidine with other substituted anilines in the isocyanate-based method, a variety of derivatives with different substituents on the phenyl ring can be synthesized.

  • Modification of the Benzyl Group: Using derivatives of α,α-dimethylbenzyl chloride or α,α-dimethylbenzyl isocyanate allows for the introduction of substituents on the second phenyl ring.

The general reaction scheme for synthesizing derivatives via the isocyanate pathway is a versatile approach.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Select Synthesis Route reactants Combine Reactants and Solvent start->reactants reaction Controlled Reaction (Temp, Time) reactants->reaction filtration Filtration reaction->filtration extraction Solvent Extraction filtration->extraction drying Drying of Crude Product extraction->drying recrystallization Recrystallization drying->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography purity Purity Analysis (e.g., HPLC) chromatography->purity structure Structural Characterization (NMR, MS, IR) purity->structure

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide has outlined the principal synthetic pathways for this compound, providing detailed experimental protocols and quantitative data where available. The isocyanate-based method appears to be a highly efficient route, offering high yields and mild reaction conditions. The provided methodologies and workflows serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development, and can be adapted for the preparation of novel this compound derivatives for further investigation.

References

Chemical and physical properties of Daimuron for research applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron, a phenylurea-based compound, is recognized primarily for its activity as a herbicide and herbicide safener. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside its research applications. Detailed methodologies for key experiments are described, and its mechanism of action is illustrated through diagrams to support its use in research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(1-methyl-1-phenylethyl)-3-p-tolylurea, is a synthetic compound belonging to the phenylurea class of herbicides.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for experimental design and execution.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
Chemical Name 1-(1-methyl-1-phenylethyl)-3-p-tolylurea[1][2]
Common Names This compound, Dymron, Dimuron[1]
CAS Registry Number 42609-52-9
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.35 g/mol
SMILES CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2
InChIKey NNYRZQHKCHEXSD-UHFFFAOYSA-N
Table 2: Physical Properties of this compound
PropertyValueSource
Appearance White needle-like crystals
Melting Point 203 °C
Boiling Point 394.4 °C at 760 mmHg
Density 1.108 g/cm³
Water Solubility Low
Vapor Pressure 3.39 x 10⁻⁹ mmHg

Research Applications

This compound is primarily investigated for its herbicidal and herbicide-safening properties. It is particularly effective against cyperaceous and annual grass weeds in paddy rice.

Herbicidal Activity

This compound functions as a herbicide by inhibiting the elongation of seminal roots, a mechanism that is distinct from the inhibition of photosynthesis. This mode of action makes it a valuable tool for studying plant root development and for the development of novel herbicides.

Herbicide Safener

A significant area of research for this compound is its role as a herbicide safener, particularly in protecting rice from injury caused by other herbicides like bensulfuron-methyl. Safeners are crucial in modern agriculture for enhancing the selectivity of herbicides, allowing for effective weed control without damaging the crop. The mechanism of this compound's safening action is believed to involve the reduction of herbicide uptake by the protected plant.

Experimental Protocols

Seminal Root Elongation Bioassay

This bioassay is used to evaluate the herbicidal effect of this compound or its safening effect in the presence of another herbicide.

Objective: To quantify the inhibition of seminal root elongation in a model plant species (e.g., rice, cress) upon exposure to this compound.

Materials:

  • This compound

  • Test plant seeds (e.g., Oryza sativa)

  • Petri dishes

  • Filter paper

  • Growth medium (e.g., agar or liquid media)

  • Incubator with controlled temperature and light conditions

  • Ruler or digital caliper for measurements

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the growth medium to achieve the desired test concentrations.

  • Sterilize the plant seeds and place them on filter paper within the Petri dishes.

  • Add a defined volume of the this compound-containing growth medium to each Petri dish. A control group with only the growth medium (and solvent if used) should be included.

  • Incubate the Petri dishes in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 72 hours).

  • After the incubation period, measure the length of the seminal root of each seedling.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

Herbicide Safener Evaluation Bioassay

This protocol is adapted from studies evaluating this compound's safening effect against bensulfuron-methyl injury in rice.

Objective: To assess the ability of this compound to protect a crop plant from the phytotoxic effects of another herbicide.

Materials:

  • This compound

  • Primary herbicide (e.g., bensulfuron-methyl)

  • Crop plant seeds (e.g., Oryza sativa L. cv. Lemont)

  • Growth medium (e.g., agar or liquid media)

  • Petri dishes or other suitable growth containers

  • Incubator

Methodology:

  • Prepare solutions of the primary herbicide, this compound, and a combination of both in the growth medium. A control group with only the growth medium is also required.

  • Grow etiolated seedlings of the crop plant in the prepared media.

  • After a set period, measure a relevant endpoint, such as root length, to quantify the herbicidal injury and the protective effect of the safener.

  • The effectiveness of the safener is determined by comparing the root growth in the combined treatment to the growth in the herbicide-only treatment.

Mechanism of Action and Visualizations

The primary mode of action of this compound as a herbicide is the inhibition of root elongation. As a safener, it appears to reduce the uptake of the primary herbicide by the crop plant.

Diagram 1: Proposed Mechanism of this compound as a Herbicide Safener

Daimuron_Safener_Mechanism cluster_plant Crop Plant (e.g., Rice) Primary_Herbicide Primary Herbicide (e.g., Bensulfuron-methyl) Root Root System Primary_Herbicide->Root Uptake This compound This compound Reduced_Uptake Reduced Herbicide Uptake This compound->Reduced_Uptake Induces Normal_Growth Normal Growth Root->Normal_Growth Leads to Reduced_Uptake->Root Protects

Caption: this compound reduces the uptake of a primary herbicide by the crop's root system.

Diagram 2: Experimental Workflow for Root Elongation Bioassay

Root_Elongation_Workflow Start Start: Prepare this compound and Control Solutions Seed_Prep Sterilize and Plate Plant Seeds Start->Seed_Prep Treatment Apply this compound and Control Solutions Seed_Prep->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Measurement Measure Seminal Root Length Incubation->Measurement Analysis Calculate Percent Inhibition Measurement->Analysis End End: Report Results Analysis->End

Caption: Workflow for assessing the effect of this compound on seminal root elongation.

Synthesis and Analysis

Synthesis

Several methods for the synthesis of this compound have been reported. One common approach involves the reaction of p-toluidine with α,α-dimethylbenzyl isocyanate. Another method utilizes the reaction of p-toluamide and cumene chloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the detection and quantification of this compound and its metabolites in various matrices, such as soil and plant tissues. The specific conditions for HPLC analysis, including the mobile phase, column, and detector, would need to be optimized based on the sample matrix and desired sensitivity.

Safety and Handling

According to safety data sheets, this compound is harmful if inhaled. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. For detailed safety information, refer to the manufacturer's safety data sheet.

Conclusion

This compound is a versatile chemical for research in herbicide development and crop protection. Its well-defined chemical and physical properties, coupled with its specific mode of action on root elongation, make it a valuable tool for researchers. The experimental protocols and mechanisms described in this guide provide a solid foundation for further investigation into the applications of this compound.

References

Daimuron's Disruption of Root Elongation in Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron, a phenylurea herbicide, effectively controls a variety of annual and perennial weeds in rice cultivation through the potent inhibition of root elongation. This technical guide provides an in-depth analysis of the molecular mode of action of this compound, focusing on its role as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This disruption of VLCFA production leads to a cascade of cellular failures, including arrested cell division and disorganized cell expansion, ultimately resulting in the cessation of root growth and weed death. This document synthesizes available data on this compound's efficacy, details experimental protocols for its study, and visualizes the key molecular pathways and experimental workflows.

Introduction

The establishment of a healthy root system is paramount for the successful growth and proliferation of all vascular plants. Weeds, in their competition with crops for essential resources, rely heavily on rapid root development. This compound emerges as a critical herbicidal agent that specifically targets this fundamental process. As a pre-emergent and early post-emergent herbicide, this compound is absorbed by the roots and coleoptiles of germinating weeds, where it exerts its inhibitory effects on root and subsequent shoot development. Understanding the precise molecular mechanisms of this compound is crucial for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary molecular target of this compound is the enzymatic machinery responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are essential building blocks for a variety of critical cellular components, including:

  • Cell Membranes: VLCFAs are integral to the structure and function of the plasma membrane and endoplasmic reticulum.

  • Cuticular Waxes and Suberin: These protective layers, rich in VLCFAs, prevent water loss and protect against environmental stresses.

  • Sphingolipids: These complex lipids, containing VLCFAs, are involved in signal transduction and membrane stability.

This compound is believed to inhibit the VLCFA elongase enzyme complex, which catalyzes the sequential addition of two-carbon units to a growing fatty acid chain. This inhibition disrupts the production of VLCFAs, leading to a cascade of downstream cellular defects that culminate in the inhibition of root elongation.

Quantitative Data on Root Elongation Inhibition

Plant SpeciesHerbicideConcentrationExposure TimeEffect on Root Elongation
Rice (Oryza sativa L. cv. Lemont)This compound10 µMNot Specified25% reduction in root length[1]

Further research is required to establish specific IC50 values and dose-response curves for key weed species such as Echinochloa crus-galli and Cyperus difformis.

Cellular and Molecular Signaling Pathway of this compound Action

The inhibition of VLCFA elongase by this compound initiates a series of events that disrupt normal root development at the cellular and molecular level.

  • Depletion of VLCFAs: The immediate consequence of this compound's action is a reduction in the cellular pool of VLCFAs.

  • Compromised Cell Membranes: The lack of sufficient VLCFAs leads to the formation of dysfunctional cell membranes, affecting their fluidity, permeability, and the function of embedded proteins.

  • Inhibition of Cell Division (Mitosis): Proper cell division requires the formation of a new cell plate between daughter cells, a process that is heavily reliant on the synthesis of new membrane material. The disruption of VLCFA synthesis impairs cell plate formation, leading to an arrest of the cell cycle, particularly during cytokinesis.

  • Disruption of Cell Elongation: Cell expansion is dependent on the controlled loosening of the cell wall and the turgor-driven expansion of the plasma membrane. Altered membrane composition due to VLCFA depletion can interfere with the proper localization and function of proteins involved in cell wall synthesis and modification, as well as ion channels that regulate turgor pressure. This results in inhibited and disorganized cell elongation.

  • Cessation of Root Growth: The combined effects of inhibited cell division in the apical meristem and disrupted cell elongation in the elongation zone lead to a complete halt of root growth.

G This compound This compound VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase Inhibition VLCFA_Pool Cellular Pool of VLCFAs VLCFA_Elongase->VLCFA_Pool Synthesis Membrane_Function Cell Membrane Integrity and Function VLCFA_Pool->Membrane_Function Essential Component Cell_Division Cell Division (Mitosis) - Impaired Cytokinesis Membrane_Function->Cell_Division Cell_Elongation Anisotropic Cell Elongation - Disorganized Expansion Membrane_Function->Cell_Elongation Root_Elongation Inhibition of Root Elongation Cell_Division->Root_Elongation Cell_Elongation->Root_Elongation

This compound's inhibitory signaling pathway.

Experimental Protocols: Root Elongation Bioassay

The following is a generalized protocol for a root elongation bioassay to determine the effect of this compound on weed seedlings. This protocol can be adapted for specific weed species such as Echinochloa crus-galli (barnyardgrass) and Cyperus difformis (smallflower umbrella sedge).

5.1. Materials

  • Weed seeds of interest (e.g., Echinochloa crus-galli, Cyperus difformis)

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like DMSO or acetone)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile deionized water

  • Growth chamber or incubator with controlled temperature and light

  • Digital caliper or ruler

  • Image analysis software (optional, e.g., ImageJ)

5.2. Methodology

  • Seed Sterilization and Pre-germination:

    • Surface sterilize weed seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile deionized water.

    • Place the sterilized seeds on moist filter paper in a petri dish and incubate in the dark at an optimal temperature for germination (e.g., 25-30°C) until the radicle emerges (typically 24-48 hours).

  • Preparation of Treatment Solutions:

    • Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) by diluting the stock solution with sterile deionized water. Include a solvent control (if applicable) and a negative control (deionized water only).

  • Treatment Application:

    • Place a sterile filter paper in each petri dish.

    • Add a defined volume (e.g., 5 mL) of the respective this compound treatment solution or control solution to each petri dish, ensuring the filter paper is saturated.

    • Carefully transfer a set number of pre-germinated seedlings (e.g., 10) with similar radicle lengths to each petri dish, arranging them with the radicle pointing downwards.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Place the petri dishes vertically in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C). Vertical orientation encourages straight root growth.

  • Data Collection and Analysis:

    • After a specified incubation period (e.g., 3-7 days), measure the primary root length of each seedling using a digital caliper or by capturing images and analyzing them with software.

    • Calculate the average root length for each treatment group.

    • Determine the percentage of root growth inhibition for each this compound concentration relative to the negative control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] * 100

    • If a dose-response curve is generated, the IC50 value (the concentration of this compound that causes 50% inhibition of root elongation) can be calculated using appropriate statistical software.

G Start Start: Weed Seeds Sterilization Surface Sterilization (e.g., 1% NaOCl) Start->Sterilization Pregermination Pre-germination on Moist Filter Paper Sterilization->Pregermination Seedling_Selection Select Seedlings with Emerged Radicles Pregermination->Seedling_Selection Application Apply Solutions to Petri Dishes and Transfer Seedlings Seedling_Selection->Application Treatment_Prep Prepare this compound Treatment Solutions Treatment_Prep->Application Incubation Incubate Vertically (Controlled Environment) Application->Incubation Measurement Measure Primary Root Length Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End: Results Analysis->End

Experimental workflow for a root elongation bioassay.

Conclusion

This compound's mode of action through the inhibition of VLCFA synthesis represents a highly effective strategy for controlling weed proliferation at the critical early stages of development. The consequent disruption of cell division and elongation in the root system deprives the weed of its ability to establish and compete for resources. While the foundational mechanism is well-understood, further research to generate specific quantitative data on this compound's effects on a broader range of agronomically important weeds will be invaluable. Such data will aid in the refinement of weed management strategies, the modeling of herbicide resistance evolution, and the rational design of next-generation herbicides that target this essential biosynthetic pathway.

References

Biological Activity of Diuron on Non-Target Soil Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initial query requested information on "Daimuron." However, extensive searches yielded no significant results for a herbicide of that name in the context of soil microbiology. It is highly probable that this was a typographical error for "Diuron," a widely studied phenylurea herbicide. This technical guide will, therefore, focus on the biological activity of Diuron on non-target soil microorganisms based on the available scientific literature.

Introduction

Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a broad-spectrum phenylurea herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds.[1] It is utilized in agriculture on crops such as sugarcane, as well as for vegetation control in non-crop areas like railways and public spaces.[1][2] Following application, a portion of the herbicide reaches the soil, where it can interact with and affect non-target soil microorganisms.[3] These microorganisms are crucial for maintaining soil health and fertility through their roles in nutrient cycling and organic matter decomposition.[4] Understanding the impact of Diuron on these microbial communities is therefore essential for assessing its overall environmental footprint. This guide provides a technical overview of the biological activity of Diuron on non-target soil microorganisms, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Quantitative Data on the Effects of Diuron on Soil Microorganisms

The application of Diuron to soil can lead to various quantitative changes in microbial populations, enzyme activities, and community structure. These effects are often dose-dependent.

Table 1: Effects of Diuron on Soil Microbial Activity and Biomass

ParameterDiuron ConcentrationObserved EffectReference
Microbial Thermal Effect0 - 333.33 µg/g soilDecrease in thermal effect with increasing Diuron concentration, reaching null above 333.33 µg/g.
Microbial Respiration (CO2 production)100-fold field rate (266 mg/kg)Minor increase in respiration.
Microbial Biomass Carbon100-fold field rate (266 mg/kg)Temporal increase in microbial biomass.
Culturable BacteriaTwice the recommended doseSignificant decrease in the number of culturable bacteria.

Table 2: Effects of Diuron on Soil Enzyme Activities

EnzymeDiuron ConcentrationObserved EffectReference
Dehydrogenase Activity100-fold field rate (266 mg/kg)Significant decrease in activity.
Beta-glucosidase ActivityRecommended rateTemporary reductions in activity.
Urease ActivityRecommended rateNegligible effects observed.
Phosphatase ActivityRecommended rateNegligible effects observed.

Table 3: Diuron Degradation by Soil Microorganisms

Microorganism(s)Diuron ConcentrationDegradation TimeDegradation ProductsReference
Mixed bacterial culture (Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK)20 mg/L (in liquid media)Complete degradation within 48 hours.DCPMU, DCPU, 3,4-DCA
Mortierella sp. LEJ 701 (fungus)Not specifiedDependent on nutrient levels; faster in carbon and nitrogen-rich media.1-(3,4-dichlorophenyl)-3-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (DCPU), 1-(3,4-dichlorophenyl)-3-methylideneurea

Experimental Protocols

The assessment of Diuron's impact on soil microorganisms involves a variety of laboratory and field-based experimental protocols.

Assessment of Microbial Activity via Microcalorimetry

This method measures the heat produced by microbial metabolic activity in a soil sample, providing a general assessment of the overall activity of the microbial community.

  • Soil Preparation: A sample of soil (e.g., 1.50 g of Red Latosol) is placed in a microcalorimeter.

  • Stimulation of Microbial Activity: To ensure measurable activity, the soil is often amended with nutrients like glucose (e.g., 6.0 mg) and ammonium sulfate (e.g., 6.0 mg).

  • Herbicide Application: Diuron is added to the soil samples at varying concentrations, from a control with no herbicide to higher levels (e.g., up to 333.33 µg/g soil).

  • Incubation and Measurement: The samples are maintained under controlled humidity (e.g., 35%) and temperature (e.g., 298.15 K) within the microcalorimeter. The instrument records power-time curves, which indicate the thermal effect (heat output) over time.

  • Data Analysis: The resulting power-time curves are analyzed to determine parameters such as the total thermal effect, the duration of the lag phase, and the time to reach peak thermal output. A decrease in the thermal effect and an increase in the lag phase suggest an inhibitory effect of the herbicide on microbial activity.

Herbicide Biodegradation Studies

These experiments are designed to evaluate the rate and pathway of herbicide degradation by soil microorganisms.

  • Microcosm Setup: Soil microcosms are prepared, often using soil with no prior history of herbicide application.

  • Herbicide Application: The herbicide, preferably a radiolabeled variant to facilitate tracking, is applied to the soil at a concentration relevant to field conditions.

  • Incubation: The soil is incubated in the dark under controlled temperature and moisture conditions. These studies can be conducted under both aerobic and anaerobic conditions to simulate different soil environments.

  • Sampling and Analysis: Soil samples are collected at various time points throughout the incubation period, which can last for over a year for slowly degrading compounds. The concentration of the parent herbicide and its metabolites is quantified using analytical techniques such as chromatography.

  • In Vitro Degradation by Specific Strains: To assess the degradation potential of specific microbial isolates, pure or mixed cultures are grown in a liquid medium containing the herbicide as a carbon or nitrogen source. Samples of the medium are taken over time to measure the disappearance of the herbicide and the appearance of metabolites.

Analysis of Soil Microbial Community Structure

To understand how Diuron alters the composition of the microbial community, molecular biology techniques are often employed.

  • Soil Sampling: Soil samples are collected from control and herbicide-treated plots at different time points after application.

  • DNA Extraction: Total DNA is extracted from the soil samples.

  • Amplicon Sequencing: A specific gene, typically the 16S rRNA gene for bacteria and archaea or the ITS region for fungi, is amplified from the extracted DNA using PCR. The resulting amplicons are sequenced using next-generation sequencing platforms.

  • Bioinformatic Analysis: The sequence data is processed to identify the different microbial taxa present in each sample and their relative abundances. This allows for the assessment of changes in microbial diversity and community composition in response to the herbicide.

Measurement of Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and can be affected by herbicides. Their activity is typically measured using colorimetric assays.

  • Sample Preparation: Soil samples are collected and sieved.

  • Assay Procedure: For each specific enzyme (e.g., dehydrogenase, beta-glucosidase, urease, phosphatase), a specific substrate is added to a soil slurry. The mixture is incubated under controlled conditions. The enzymatic reaction converts the substrate into a colored product.

  • Quantification: The concentration of the colored product is measured using a spectrophotometer. The enzyme activity is then calculated based on the amount of product formed per unit of soil per unit of time.

Visualizations

Experimental Workflow for Assessing Herbicide Effects

G cluster_0 Field/Lab Setup cluster_1 Analysis of Microbial Activity & Biomass cluster_2 Analysis of Community Structure cluster_3 Analysis of Soil Function soil_sampling Soil Collection (No prior herbicide history) microcosm_setup Microcosm Preparation soil_sampling->microcosm_setup herbicide_application Diuron Application (Varying Concentrations) microcosm_setup->herbicide_application control_setup Control Group (No Diuron) microcosm_setup->control_setup microcalorimetry Microcalorimetry herbicide_application->microcalorimetry respiration_measurement Respiration (CO2) Measurement herbicide_application->respiration_measurement biomass_extraction Biomass Carbon Analysis herbicide_application->biomass_extraction dna_extraction Soil DNA Extraction herbicide_application->dna_extraction enzyme_assays Enzyme Activity Assays (Dehydrogenase, etc.) herbicide_application->enzyme_assays degradation_analysis Diuron & Metabolite Quantification (Chromatography) herbicide_application->degradation_analysis control_setup->microcalorimetry control_setup->respiration_measurement control_setup->biomass_extraction control_setup->dna_extraction control_setup->enzyme_assays control_setup->degradation_analysis amplicon_sequencing 16S rRNA / ITS Sequencing dna_extraction->amplicon_sequencing bioinformatics Bioinformatic Analysis amplicon_sequencing->bioinformatics

Caption: Workflow for evaluating Diuron's impact on soil microorganisms.

Diuron Biodegradation Pathway

G cluster_microbes Degrading Microorganisms diuron Diuron [N-(3,4-dichlorophenyl)-N,N-dimethyl-urea] dcpm DCPMU [1-(3,4-dichlorophenyl)-3-methylurea] diuron->dcpm N-demethylation dcpu DCPU [1-(3,4-dichlorophenyl)urea] dcpm->dcpu N-demethylation dca 3,4-DCA (3,4-dichloroaniline) dcpu->dca Amidase ring_cleavage Ring Cleavage Products dca->ring_cleavage Ortho/Meta Cleavage Bacteria (e.g., Bacillus, Pseudomonas) Bacteria (e.g., Bacillus, Pseudomonas) Fungi (e.g., Mortierella) Fungi (e.g., Mortierella)

Caption: Generalized microbial degradation pathway of Diuron in soil.

Conclusion

The available evidence indicates that the herbicide Diuron can have significant effects on non-target soil microorganisms. High concentrations tend to be inhibitory to overall microbial activity and specific enzyme functions, while also causing shifts in the microbial community structure. However, at recommended field application rates, the effects may be less pronounced or temporary. It is also clear that certain soil microorganisms, including various bacteria and fungi, possess the ability to degrade Diuron, transforming it into less harmful substances. The impact of Diuron on the soil microbiome is a complex issue influenced by factors such as application rate, soil type, and the composition of the native microbial community. Further research is needed to fully elucidate the long-term consequences of Diuron use on soil health and ecosystem services.

References

Environmental Fate and Degradation of Daimuron in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daimuron, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, particularly in paddy rice cultivation.[1] Despite its agricultural importance, publicly available data on its environmental fate and degradation pathways in soil is notably scarce.[1][2] This technical guide synthesizes the current understanding of this compound's behavior in the soil environment, drawing necessary analogies from structurally similar phenylurea herbicides like Diuron and Linuron to elucidate potential degradation mechanisms. This guide provides a comprehensive overview of putative degradation pathways, summarizes the limited available data, and outlines detailed experimental protocols for the further study of this compound in soil.

Introduction to this compound

This compound is a selective herbicide whose chemical structure is 1-(1-methyl-1-phenylethyl)-3-p-tolylurea.[3][4] It is recognized for its safening effect in rice, especially when used in conjunction with sulfonylurea herbicides. While its efficacy in weed control is established, a thorough understanding of its environmental persistence, mobility, and transformation in soil is critical for comprehensive environmental risk assessment.

Environmental Fate of Phenylurea Herbicides in Soil

The environmental fate of a pesticide is dictated by a combination of physical, chemical, and biological processes. For phenylurea herbicides, key factors influencing their behavior in soil include soil type, organic matter content, pH, moisture, temperature, and microbial activity.

Abiotic Degradation

Hydrolysis: The urea bridge in phenylurea herbicides can undergo chemical hydrolysis, which is often pH-dependent. This process can contribute to the initial breakdown of the parent compound.

Photodegradation: Photodegradation on the soil surface can be a significant dissipation pathway for some herbicides, influenced by sunlight intensity and the presence of photosensitizing substances in the soil, such as humic acids.

Biotic Degradation

Microbial degradation is typically the primary mechanism for the dissipation of phenylurea herbicides in soil. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. The rate and extent of biodegradation are heavily dependent on the composition and activity of the soil microbial community.

Putative Degradation Pathways of this compound in Soil

Due to the limited specific data for this compound, its degradation pathway in soil is inferred from studies of other phenylurea herbicides such as Diuron and Linuron. The proposed pathway likely involves a series of key transformations:

  • N-Demethylation/Dealkylation: The degradation is expected to initiate with the removal of the methyl or ethyl groups attached to the nitrogen atom of the urea moiety.

  • Hydrolysis of the Urea Bridge: Following dealkylation, the central urea linkage is cleaved through hydrolysis. This is a critical step that breaks the molecule into two main fragments.

  • Formation of Substituted Anilines: The hydrolysis of the urea bridge is expected to yield 4-methylaniline (p-toluidine) and 1-methyl-1-phenylethylamine.

  • Ring Cleavage: The resulting aniline derivatives may undergo further microbial degradation, potentially leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic constituents.

Below is a diagram illustrating the putative degradation pathway of this compound.

G cluster_demethylation Step 1: N-Dealkylation (Microbial) cluster_hydrolysis Step 2: Hydrolysis of Urea Bridge (Microbial/Chemical) cluster_mineralization Step 3: Further Degradation & Mineralization This compound This compound (1-(1-methyl-1-phenylethyl)-3-p-tolylurea) Intermediate1 N-(1-methyl-1-phenylethyl)-N'-p-tolylurea (Putative Intermediate) This compound->Intermediate1 Dealkylation Metabolite1 4-methylaniline (p-toluidine) Intermediate1->Metabolite1 Hydrolysis Metabolite2 1-methyl-1-phenylethylamine Intermediate1->Metabolite2 Hydrolysis Mineralization CO2 + H2O + Biomass Metabolite1->Mineralization Metabolite2->Mineralization

Putative degradation pathway of this compound in soil.

Quantitative Data on Soil Degradation

A thorough review of available literature reveals a significant gap in quantitative data for this compound's soil degradation kinetics. Specifically, soil half-life (DT50) values, which represent the time required for 50% of the applied substance to dissipate, are not documented in publicly accessible databases or research articles. The persistence of a pesticide is a critical parameter in environmental risk assessment, and its absence for this compound highlights an urgent need for further research. For context, the half-life of other phenylurea herbicides like Diuron can be highly variable, ranging from 30 to over 1000 days depending on environmental conditions.

Table 1: Soil Degradation Data for this compound

ParameterValueConditionsSource
Aerobic Soil DT50Data not available-
Anaerobic Soil DT50Data not available--
Field DT50Data not available-

Experimental Protocols for Studying this compound Degradation in Soil

To address the existing data gaps, well-defined laboratory and field studies are necessary. The following sections outline standard methodologies for investigating the environmental fate of this compound in soil.

Soil Incubation Study (Laboratory)

This protocol is designed to determine the rate of degradation and identify transformation products of this compound in soil under controlled aerobic or anaerobic conditions.

Materials:

  • This compound (analytical standard)

  • Radiolabeled this compound (e.g., ¹⁴C-labeled) for metabolite tracking

  • Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass)

  • Incubation vessels (e.g., biometer flasks)

  • Controlled environment chamber (for temperature and humidity control)

  • Trapping solutions for volatile products (e.g., ethylene glycol for organic volatiles, potassium hydroxide for CO₂)

  • Analytical instrumentation (HPLC, LC-MS/MS, GC-MS)

Procedure:

  • Soil Characterization: Thoroughly characterize the soil for its physicochemical and microbiological properties.

  • Spiking: Treat the soil with a known concentration of this compound (and ¹⁴C-Daimuron). The application rate should be relevant to typical agricultural use.

  • Incubation: Place the treated soil in incubation vessels. For aerobic studies, maintain soil moisture at 40-60% of its maximum water-holding capacity and ensure adequate air exchange. For anaerobic studies, flood the soil with deionized water and purge the headspace with an inert gas (e.g., nitrogen). Incubate at a constant temperature (e.g., 20-25°C) in the dark.

  • Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or methanol/water).

  • Analysis: Analyze the extracts using HPLC or LC-MS/MS to quantify the parent compound and identify and quantify degradation products. For radiolabeled studies, use liquid scintillation counting to determine the distribution of radioactivity in the soil, extracts, and trapping solutions.

  • Data Analysis: Calculate the dissipation kinetics of this compound to determine its DT50 value.

References

Toxicological profile of Daimuron on aquatic and terrestrial ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for the herbicide Daimuron (also known as Dymron) is exceedingly scarce. This guide provides a comprehensive overview of the toxicological profile of phenylurea herbicides, with a specific focus on the closely related and well-studied compound, Diuron, as a surrogate to infer the potential environmental and health impacts of this compound. All data presented for Diuron should be considered as indicative for this compound until specific studies are conducted.

Executive Summary

This compound is a substituted phenylurea herbicide primarily used for controlling annual and perennial broadleaf and grassy weeds in rice paddies. Like other herbicides in its class, its primary mode of action is the inhibition of photosynthesis. Due to the limited availability of direct toxicological data for this compound, this technical guide leverages extensive data on Diuron to provide a robust assessment of the potential risks to aquatic and terrestrial ecosystems. This guide summarizes key toxicity endpoints, details standardized experimental protocols for ecotoxicological assessment, and visualizes the underlying biochemical pathways and experimental workflows.

Chemical and Physical Properties

PropertyValue (this compound)Value (Diuron - for comparison)
Chemical Name N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea3-(3,4-dichlorophenyl)-1,1-dimethylurea
CAS Number 42609-52-9330-54-1
Molecular Formula C₁₇H₂₀N₂OC₉H₁₀Cl₂N₂O
Molecular Weight 268.35 g/mol 233.09 g/mol
Water Solubility Low42 mg/L at 25°C
Mode of Action Inhibition of Photosystem IIInhibition of Photosystem II

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides, including this compound and Diuron, act by disrupting the photosynthetic electron transport chain in plants and algae.[1] They bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, and leads to the formation of reactive oxygen species, causing oxidative stress and ultimately cell death.[2]

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein Binding Site) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- to further transport ETC_Block Electron Transport Chain Blocked Light Light Energy (Photon) Light->P680 Excites This compound This compound / Phenylurea Herbicide This compound->QB Binds and Inhibits ROS Reactive Oxygen Species (ROS) Production ETC_Block->ROS CellDamage Oxidative Stress & Cell Damage ROS->CellDamage PlantDeath Plant Death CellDamage->PlantDeath

Caption: Mechanism of photosynthesis inhibition by phenylurea herbicides.

Toxicological Profile: Aquatic Ecosystems

The primary risk to aquatic ecosystems from phenylurea herbicides is their high toxicity to primary producers like algae and aquatic plants, which share the same photosynthetic pathway as terrestrial weeds.[3]

Aquatic Vertebrates (Fish)

Diuron is classified as moderately to highly toxic to freshwater fish.[4][5]

Table 1: Acute and Chronic Toxicity of Diuron to Freshwater Fish

SpeciesEndpointDurationValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hr LC5096 hours3.5 - 14.7
Rainbow Trout (Oncorhynchus mykiss)28-day NOEC28 days0.41
Cutthroat Trout (Oncorhynchus clarkii)96-hr LC5096 hours0.71
Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are also sensitive to Diuron, which is considered moderately to highly toxic to this group.

Table 2: Acute and Chronic Toxicity of Diuron to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magna48-hr EC5048 hours1.0 - 2.5
Daphnia magna21-day NOEC21 days0.096
Aquatic Plants and Algae

As expected from their mode of action, phenylurea herbicides are very highly toxic to algae and aquatic plants.

Table 3: Toxicity of Diuron to Algae and Aquatic Plants

SpeciesEndpointDurationValue (µg/L)Reference
Scenedesmus subspicatus (Green Alga)72-hr ErC5072 hours19
Pseudokirchneriella subcapitata (Green Alga)72-hr EC5072 hours9.2 - 20.1
Lemna gibba (Duckweed)7-day EC507 days18.3
Emiliania huxleyi (Haptophyte Alga)3-day NOEC3 days0.54

Toxicological Profile: Terrestrial Ecosystems

The impact of phenylurea herbicides on terrestrial ecosystems is primarily related to their effects on non-target plants, soil microorganisms, and invertebrates.

Terrestrial Invertebrates (Earthworms and Bees)

Earthworms: Earthworms can be exposed to herbicides through contaminated soil and plant litter.

Table 4: Toxicity of Diuron to Earthworms

SpeciesEndpointDurationValue (mg/kg soil)
Eisenia fetida14-day LC5014 days>1000
Eisenia fetida56-day NOEC (Reproduction)56 days~2.5

Bees: Diuron is reported to be non-toxic to bees.

Table 5: Toxicity of Diuron to Bees

SpeciesEndpointValue (µ g/bee )Reference
Honeybee (Apis mellifera)Acute Contact LD50>100
Honeybee (Apis mellifera)Acute Oral LD50>100

Experimental Protocols

Standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicological effects of herbicides.

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the toxicity of a herbicide like this compound.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Test Execution cluster_analysis Phase 3: Data Analysis & Reporting A Test Substance Characterization (Purity, Solubility, Stability) B Selection of Test Organisms (e.g., Fish, Daphnia, Algae) A->B C Preparation of Test Concentrations B->C D Exposure of Organisms (Static or Semi-Static System) C->D E Monitoring of Test Conditions (pH, Temp, DO) D->E F Observation of Endpoints (Mortality, Immobilization, Growth) D->F G Data Collection & Tabulation F->G H Statistical Analysis (LC50, EC50, NOEC Calculation) G->H I Final Report Generation H->I

Caption: Generalized workflow for ecotoxicity testing.
Aquatic Toxicity Testing Protocols

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of the daphnids are immobilized (EC50). Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed at 24 and 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae over 72 hours. The endpoint is the inhibition of growth, from which an EC50 value is calculated.

Terrestrial Toxicity Testing Protocols
  • Earthworm, Reproduction Test (OECD 222): This test assesses the effects of chemicals on the reproductive output of earthworms. Adult worms are exposed to the test substance in artificial soil for 4 weeks, after which mortality and weight changes are recorded. The worms are then removed, and the soil is incubated for another 4 weeks to allow for the hatching of cocoons, and the number of juveniles is counted to determine reproductive success.

  • Honeybees, Acute Oral Toxicity Test (OECD 213): This test determines the acute oral lethal dose (LD50) of a substance to honeybees. Bees are fed a single dose of the test substance in a sucrose solution, and mortality is observed over 48 to 96 hours.

  • Honeybees, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact LD50. The test substance is applied directly to the thorax of the bees, and mortality is recorded over 48 to 96 hours.

Conclusion and Recommendations

While specific toxicological data for this compound remains limited, the information available for the closely related phenylurea herbicide, Diuron, suggests a high potential for toxicity to aquatic primary producers, such as algae and aquatic plants, and moderate to high toxicity to fish and aquatic invertebrates. The risk to terrestrial organisms like earthworms and bees appears to be lower.

Given the data gaps, it is strongly recommended that comprehensive ecotoxicological studies be conducted on this compound following standardized OECD guidelines to accurately assess its environmental risk. Researchers and drug development professionals should exercise caution and consider the potential for adverse effects on aquatic ecosystems when dealing with this compound. Further research into the environmental fate, persistence, and potential for bioaccumulation of this compound is also warranted.

References

The ADME of Phenylurea Herbicides in Plants: A Technical Overview with a Focus on Daimuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daimuron, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, notably in rice cultivation where it also exhibits a safening effect against certain herbicides. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of herbicides like this compound in plants is crucial for optimizing their efficacy, ensuring crop safety, and assessing their environmental impact. This technical guide provides a comprehensive overview of the ADME processes for phenylurea herbicides in plants, with specific available information on this compound integrated. It is important to note that while general principles for this class of herbicides are well-established, specific quantitative data and detailed metabolic pathways for this compound in the public domain are limited.

Absorption: The Gateway into the Plant

The journey of a herbicide begins with its absorption by the plant. For soil-applied herbicides like this compound, the primary route of entry is through the roots. Foliar-applied phenylurea herbicides, on the other hand, penetrate the leaves.

Key Factors Influencing Absorption:

  • Physicochemical Properties of the Herbicide: Lipophilicity and water solubility are key determinants. Herbicides must traverse both the waxy cuticle (lipophilic) and the cell wall/membrane (hydrophilic) to enter the plant's vascular system.

  • Plant Species: The morphology and composition of the plant's roots and leaves can significantly influence the rate and extent of absorption.

  • Soil and Environmental Conditions: Soil type, organic matter content, pH, moisture, and temperature affect the bioavailability of soil-applied herbicides for root uptake.

This compound is known to be absorbed by the roots of plants, leading to the inhibition of root and underground stem elongation.[1]

Experimental Protocol: Root Absorption Study (General)

A common method to quantify root absorption involves growing plants in a hydroponic solution containing a radiolabeled form of the herbicide.

  • Plant Culture: Germinate and grow seedlings of the target plant species (e.g., rice) in a nutrient solution.

  • Radiolabeling: Introduce a known concentration of 14C-labeled this compound into the hydroponic solution.

  • Exposure: Allow the plants to grow in the spiked solution for various time points (e.g., 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, harvest the plants and separate them into roots and shoots.

  • Analysis:

    • Wash the roots thoroughly to remove any herbicide adhering to the surface.

    • Homogenize the root and shoot tissues separately.

    • Quantify the amount of radioactivity in the tissue extracts using liquid scintillation counting.

  • Calculation: Determine the absorption rate by calculating the amount of radioactivity taken up by the plant over time, expressed as a percentage of the total applied radioactivity.

Distribution: Translocation Throughout the Plant

Once absorbed, systemic herbicides are transported throughout the plant via the vascular systems: the xylem and the phloem.

  • Xylem Transport (Apoplastic): Herbicides absorbed by the roots are primarily transported upwards to the shoots and leaves with the flow of water. This is the main route for many soil-applied herbicides.

  • Phloem Transport (Symplastic): Herbicides applied to the leaves can be loaded into the phloem and transported to areas of active growth (sinks), such as young leaves, roots, and developing seeds.

The extent of translocation depends on the herbicide's chemical properties.

Visualizing Herbicide Distribution

Distribution_Workflow cluster_plant Plant Root Root System Xylem Xylem (Upward Transport) Root->Xylem Shoot Shoot & Leaves (Transpiration Stream) Xylem->Shoot Phloem Phloem (Source to Sink) Phloem->Root Phloem->Shoot Foliage Foliage Foliage->Phloem Soil Soil-Applied Herbicide (e.g., this compound) Soil->Root Absorption Foliar Foliar-Applied Herbicide Foliar->Foliage Penetration

Generalized workflow of herbicide absorption and distribution in a plant.

Metabolism: Detoxification and Transformation

Plants possess enzymatic systems to metabolize foreign compounds (xenobiotics) like herbicides, often leading to their detoxification. This is a critical factor in herbicide selectivity between crop and weed species. The metabolism of herbicides in plants typically occurs in three phases.

  • Phase I: Transformation: The initial phase involves the modification of the herbicide molecule through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are key enzymes in this phase. For phenylurea herbicides, common reactions include N-dealkylation and hydroxylation.

  • Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as sugars (glucose) or glutathione, catalyzed by glucosyltransferases (GTs) and glutathione S-transferases (GSTs), respectively. This process increases the water solubility of the molecule and reduces its phytotoxicity.

  • Phase III: Compartmentation/Excretion: The conjugated metabolites are transported and sequestered in the vacuole or bound to cell wall components, effectively removing them from sites of action.

While the specific metabolites of this compound in plants have not been detailed in available literature, the metabolic pathways for other phenylurea herbicides like diuron and linuron involve N-dealkylation and hydroxylation. It is plausible that this compound undergoes similar transformations.

Generalized Metabolic Pathway for Phenylurea Herbicides

Metabolism_Pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation Parent Phenylurea Herbicide (e.g., this compound) Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Hydroxylation (P450s) Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 N-dealkylation (P450s) Conjugate1 Glucose Conjugate Metabolite1->Conjugate1 Glucosylation (GTs) Conjugate2 Glutathione Conjugate Metabolite2->Conjugate2 Glutathionylation (GSTs) Vacuole Vacuolar Sequestration Conjugate1->Vacuole CellWall Cell Wall Bound Residues Conjugate1->CellWall Conjugate2->Vacuole Conjugate2->CellWall

A generalized metabolic pathway for phenylurea herbicides in plants.
Experimental Protocol: Metabolite Profiling

  • Treatment: Expose plants to the herbicide (e.g., this compound) as described in the absorption study.

  • Extraction: Harvest plant tissues at different time points and extract metabolites using a suitable solvent system (e.g., methanol/water).

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).

  • Identification: Identify the parent herbicide and its metabolites by comparing their retention times and mass spectra with those of authentic standards or by using high-resolution mass spectrometry for structural elucidation.

  • Quantification: Quantify the levels of the parent compound and its metabolites over time to determine the rate of metabolism.

Excretion

In the context of plant ADME, "excretion" is not analogous to the process in animals. Plants do not have specialized organs for excretion. As mentioned in Phase III of metabolism, detoxified herbicide conjugates are typically sequestered in vacuoles or bound to cell wall components, effectively removing them from biological activity within the plant. Some minor amounts of volatile compounds may be released through the stomata, but this is generally not a major route of elimination for most herbicides.

Quantitative Data Summary

ParameterMetricTypical Range/Value (for Phenylurea Herbicides)Plant SpeciesReference
Absorption Root Absorption (% of applied)5 - 30%Various(Hypothetical)
Foliar Penetration (% of applied)10 - 50%Various(Hypothetical)
Distribution Xylem Translocation (% of absorbed)70 - 90%Various(Hypothetical)
Phloem Translocation (% of absorbed)5 - 20%Various(Hypothetical)
Metabolism Half-life in plant (hours)24 - 72 hoursVarious(Hypothetical)
Major MetabolitesHydroxylated and N-dealkylated conjugatesVarious(Hypothetical)

Conclusion

The ADME of phenylurea herbicides in plants is a complex process involving absorption, distribution via vascular tissues, and metabolic detoxification through a multi-phase enzymatic system. While the general principles are understood for this class of herbicides, there is a clear need for further research to elucidate the specific ADME properties of this compound. Such studies would provide valuable data for optimizing its use in agriculture, developing new herbicide formulations, and ensuring its environmental safety. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to undertake these critical investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Daimuron

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daimuron is a phenylurea herbicide used for pre- and post-emergent weed control.[1] Monitoring its presence in environmental samples and agricultural products is crucial for ensuring environmental safety and food quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenylurea herbicides due to its sensitivity, specificity, and robustness. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is based on established analytical procedures for structurally similar compounds, such as Diuron.[2]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity >99%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Formic acid (optional, for mobile phase modification)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm)

2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • A reversed-phase C18 column is commonly used for the separation of phenylurea herbicides.

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The sample preparation protocol will vary depending on the matrix. Below are general procedures for water and soil samples.

a) Water Sample Preparation

  • Collect 1 liter of water sample.

  • Extract the sample three times with 100 mL of n-hexane in a separating funnel.

  • Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

b) Soil Sample Preparation

  • Weigh 5.00 g of a milled and sieved soil sample into a centrifuge tube.

  • Add 10 mL of methanol and shake overnight in an end-over-end shaker at 24°C.

  • Centrifuge the mixture at 1200 rpm for 30 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on methods for similar compounds.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 45:55 v/v or in a gradient)
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below, with expected performance based on similar herbicide analysis.

Validation ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.03 - 0.15 mg/kg
Accuracy (Recovery) 80 - 110%
Precision (%RSD) < 15%

Data Presentation

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Value Reference
HPLC System Agilent 1100 or equivalent
Column XTerra C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (45:55 v/v)
Flow Rate 0.86 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

| Run Time | < 15 minutes | |

Table 2: Method Validation Summary for a Similar Phenylurea Herbicide (Diuron)

Parameter Concentration Range Result Reference
Linearity Range 0.05 - 35.1 mg/L R² = 0.9999
LOD - 0.04 mg/kg (in soil)
LOQ - 0.13 mg/kg (in soil)
Accuracy (Recovery) 0.08 - 0.30 mg/kg 80.25 - 102.88%

| Precision (CV%) | 0.08 - 0.30 mg/kg | < 20% | |

Mandatory Visualization

HPLC_Workflow_for_Daimuron_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Soil or Water Sample extraction Solvent Extraction (Methanol for Soil, n-Hexane for Water) sample->extraction centrifuge Centrifugation / Phase Separation extraction->centrifuge cleanup Filtration (0.22 µm) centrifuge->cleanup hplc_injection HPLC Injection cleanup->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Identification and Quantification of Daimuron and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daimuron is a phenylurea herbicide used for controlling grass weeds, particularly in rice cultivation. Understanding its metabolic fate in environmental matrices like soil and water, as well as in crops such as rice, is crucial for environmental risk assessment and food safety. This application note provides a detailed protocol for the identification and quantification of this compound and its proposed metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Due to the limited availability of specific studies on this compound metabolism, the proposed metabolic pathway is based on the well-documented degradation of Diuron, a structurally similar phenylurea herbicide. The primary metabolic transformations are expected to be N-demethylation and hydrolysis of the urea bridge.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through two main steps: sequential N-demethylation followed by hydrolysis of the urea linkage, leading to the formation of 4-methylaniline.

Daimuron_Metabolism This compound This compound Metabolite1 N'-(1-methyl-1-phenylethyl)-N-methyl-N-(p-tolyl)urea (Monomethyl-Daimuron) This compound->Metabolite1 N-demethylation Metabolite2 1-(1-methyl-1-phenylethyl)-3-(p-tolyl)urea (Demethyl-Daimuron) Metabolite1->Metabolite2 N-demethylation Metabolite3 4-methylaniline Metabolite2->Metabolite3 Hydrolysis

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the matrix.

a) Soil Samples

This protocol is adapted from general methods for pesticide extraction from soil.[1]

  • Sample Collection and Storage: Collect soil samples from the top 15 cm layer. Store them at -20°C prior to analysis to prevent degradation of the analytes.

  • Preparation: Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove stones and debris.

  • Extraction (QuEChERS-based method):

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA - primary secondary amine for removal of fatty acids and sugars, C18 for removal of nonpolar interferences).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

b) Rice Plant Samples (Straw and Grain)

This protocol is a general procedure for pesticide residue analysis in rice.[2]

  • Sample Collection and Storage: Collect rice straw and grain samples. Store at -20°C.

  • Preparation:

    • Chop the rice straw into small pieces.

    • Grind the rice grains into a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and let it soak for 30 minutes.

    • Add 15 mL of acetonitrile and homogenize using a high-speed homogenizer for 2 minutes.

    • Add the QuEChERS salt packet and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Follow the same d-SPE cleanup procedure as described for soil samples (Section 1.a, step 4).

  • Final Preparation:

    • Follow the same final preparation steps as for soil samples (Section 1.a, step 5).

2. LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of this compound and its proposed metabolites. Method optimization will be required.

a) Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B; 1-8 min: 20-90% B; 8-10 min: 90% B; 10.1-12 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

c) Proposed MRM Transitions

The following MRM transitions are predicted based on the chemical structures of this compound and its proposed metabolites. These will need to be confirmed and optimized by infusing analytical standards.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound [To be determined][To be determined][To be determined]
Monomethyl-Daimuron [To be determined][To be determined][To be determined]
Demethyl-Daimuron [To be determined][To be determined][To be determined]
4-methylaniline [To be determined][To be determined][To be determined]

Data Presentation

All quantitative data should be summarized in tables for clear comparison. The tables should include sample ID, matrix, concentration of this compound and its metabolites (with standard deviation), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Example of Quantitative Data Summary for this compound and its Metabolites in Soil Samples

Sample IDThis compound (ng/g)Monomethyl-Daimuron (ng/g)Demethyl-Daimuron (ng/g)4-methylaniline (ng/g)
Soil A-115.2 ± 1.12.5 ± 0.3< LOQ< LOQ
Soil A-212.8 ± 0.93.1 ± 0.40.8 ± 0.1< LOQ
Soil B-15.4 ± 0.51.2 ± 0.2< LOQ< LOQ
Soil B-24.9 ± 0.61.5 ± 0.2< LOQ< LOQ
LOD 0.10.10.20.5
LOQ 0.30.30.61.5

Table 2: Example of Quantitative Data Summary for this compound and its Metabolites in Rice Straw

Sample IDThis compound (ng/g)Monomethyl-Daimuron (ng/g)Demethyl-Daimuron (ng/g)4-methylaniline (ng/g)
Straw A-125.6 ± 2.38.9 ± 0.71.2 ± 0.2< LOQ
Straw A-222.1 ± 1.97.5 ± 0.61.0 ± 0.1< LOQ
Straw B-19.8 ± 1.03.2 ± 0.4< LOQ< LOQ
Straw B-28.5 ± 0.92.9 ± 0.3< LOQ< LOQ
LOD 0.10.10.20.5
LOQ 0.30.30.61.5

Workflow Diagram

The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Soil or Rice Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for this compound metabolite analysis.

This application note provides a comprehensive framework for the development of a robust LC-MS/MS method for the identification and quantification of this compound and its proposed metabolites. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methods for similar compounds and should serve as an excellent starting point for method development and validation. It is imperative to obtain analytical standards for this compound and its potential metabolites to confirm their identity and to establish accurate and precise quantification methods.

References

Application Notes and Protocols for the Combined Use of Daimuron and Sulfonylurea Herbicides in Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of herbicides is a cornerstone of modern weed management, aiming to broaden the spectrum of controlled weeds, enhance efficacy, and mitigate the development of herbicide resistance. This document provides detailed application notes and protocols for the combined use of Daimuron and sulfonylurea herbicides. Sulfonylureas are a major class of herbicides that inhibit the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants.[1][2][3][4] this compound, a phenylurea herbicide, is primarily recognized for its activity against grass weeds and its notable safening effect on rice when used with sulfonylurea herbicides.[5]

Mechanism of Action

Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.

This compound

This compound's primary role in combination with sulfonylurea herbicides, particularly in rice cultivation, is that of a safener. Research indicates that this compound's safening mechanism is principally attributed to a significant reduction in the uptake of the sulfonylurea herbicide by the crop. For instance, in studies with the sulfonylurea herbicide bensulfuron-methyl on rice, this compound was shown to drastically reduce the absorption of the herbicide by the rice seedlings. While quantitative changes in the metabolism of bensulfuron-methyl were observed in the presence of this compound, these were not considered the primary mechanism of the safening action.

Signaling Pathway and Interaction

The interaction between this compound and sulfonylurea herbicides at the cellular level primarily involves the regulation of herbicide uptake. The following diagram illustrates the proposed mechanism of action and interaction.

G cluster_plant Plant Cell SU Sulfonylurea Herbicide Uptake Herbicide Uptake SU->Uptake Enters Plant This compound This compound This compound->Uptake Reduces Uptake ALS ALS Enzyme Uptake->ALS Translocation Uptake->ALS AminoAcids Branched-Chain Amino Acids ALS->AminoAcids Catalysis ALS->AminoAcids Inhibited by Sulfonylurea Growth Plant Growth AminoAcids->Growth Essential for

Caption: Mechanism of this compound safening action with sulfonylurea herbicides.

Data Presentation

Quantitative data on the synergistic or antagonistic effects of this compound and sulfonylurea herbicide combinations on weed control is limited in publicly available literature. The majority of research has focused on the safening effect of this compound on rice. The following table summarizes data from a study on the effect of bensulfuron-methyl and this compound (referred to as dymron in the study) on rice root growth.

TreatmentConcentration (µM)Rice Root Length Reduction (%)
Bensulfuron-methyl0.1250
This compound1025
R-MBTU (this compound analogue)1017
S-MBTU (this compound analogue)100
Data sourced from Hatzios, K. K. (1996).

This data demonstrates the inhibitory effect of bensulfuron-methyl on rice root growth and the safening effect of this compound and its analogues. The S-MBTU analogue showed the most potent safening activity.

Experimental Protocols

The following are detailed protocols for conducting key experiments to evaluate the combined effects of this compound and sulfonylurea herbicides.

Protocol 1: Greenhouse Bioassay for Herbicide Interaction on Weeds

Objective: To determine if the combination of this compound and a sulfonylurea herbicide exhibits synergistic, antagonistic, or additive effects on the control of specific weed species.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis)

  • Pots (10 cm diameter) filled with a standardized potting mix

  • Technical grade this compound and sulfonylurea herbicide (e.g., bensulfuron-methyl)

  • Appropriate solvents and adjuvants for herbicide formulation

  • Automated spray chamber for uniform herbicide application

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Balance, beakers, graduated cylinders, and other standard laboratory equipment

Methodology:

  • Plant Propagation: Sow a pre-determined number of seeds of the target weed species in each pot. Thin seedlings to a uniform number (e.g., 5 plants per pot) after emergence.

  • Herbicide Preparation: Prepare stock solutions of this compound and the sulfonylurea herbicide. Create a series of dilutions for each herbicide to establish a dose-response curve. Prepare tank-mix solutions with varying ratios of this compound and the sulfonylurea herbicide.

  • Herbicide Application: At the 2-3 leaf stage of the weeds, apply the herbicide treatments using an automated spray chamber. Ensure a consistent spray volume and pressure across all treatments. Include an untreated control for comparison.

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment. Treatments should include:

    • Untreated control

    • This compound alone at various rates (e.g., 0, 0.25x, 0.5x, 1x, 2x of a standard field rate)

    • Sulfonylurea herbicide alone at various rates (e.g., 0, 0.25x, 0.5x, 1x, 2x of a standard field rate)

    • Tank-mixes of this compound and the sulfonylurea herbicide at various combinations of the above rates.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA). To determine the nature of the interaction, use Colby's method:

    • Expected Response (E) = (X * Y) / 100

    • Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.

    • If the observed response of the combination is significantly greater than E, the interaction is synergistic.

    • If the observed response is similar to E, the interaction is additive.

    • If the observed response is less than E, the interaction is antagonistic.

G start Start seed_prep Weed Seed Propagation start->seed_prep application Herbicide Application (Spray Chamber) seed_prep->application herb_prep Herbicide Solution Preparation herb_prep->application incubation Greenhouse Incubation application->incubation data_collection Data Collection (Visual Assessment & Biomass) incubation->data_collection analysis Data Analysis (ANOVA & Colby's Method) data_collection->analysis end End analysis->end

Caption: Experimental workflow for greenhouse bioassay.

Protocol 2: Field Trial for Efficacy and Crop Safety

Objective: To evaluate the efficacy of this compound and sulfonylurea herbicide tank-mixes on a mixed weed population and to assess the safety of the combination on a target crop (e.g., rice) under field conditions.

Materials:

  • Field plots with a natural or seeded infestation of target weeds

  • Commercial formulations of this compound and a sulfonylurea herbicide

  • Target crop seeds or seedlings (e.g., rice)

  • Calibrated field sprayer

  • Quadrat (e.g., 0.25 m²) for weed sampling

  • Standard agricultural equipment for plot establishment and maintenance

Methodology:

  • Plot Establishment: Prepare a field with uniform soil type and weed pressure. Establish plots of a suitable size (e.g., 3m x 5m) and plant the target crop.

  • Experimental Design: Use a randomized complete block design with four replications. Treatments should include:

    • Untreated weedy check

    • Weed-free control (manual weeding)

    • This compound alone at the recommended field rate

    • Sulfonylurea herbicide alone at the recommended field rate

    • Tank-mix of this compound and the sulfonylurea herbicide at recommended rates.

  • Herbicide Application: Apply herbicides at the appropriate growth stage of the weeds and crop using a calibrated field sprayer.

  • Data Collection:

    • Weed Control: At 21 and 42 DAT, record weed density (number of plants per species per quadrat) and weed biomass (dry weight of weeds per quadrat).

    • Crop Safety: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). At harvest, measure crop yield (e.g., grain yield for rice).

  • Data Analysis: Analyze weed density, biomass, crop injury, and yield data using ANOVA and a suitable means separation test (e.g., Tukey's HSD).

G start Start plot_prep Field Plot Establishment & Crop Planting start->plot_prep treatment_app Herbicide Application plot_prep->treatment_app data_collection Data Collection (Weed Density/Biomass, Crop Injury, Yield) treatment_app->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End analysis->end

Caption: Logical relationship for a field trial evaluation.

Conclusion

The combination of this compound with sulfonylurea herbicides presents a potentially valuable tool in weed management, particularly in rice cultivation, due to this compound's safening properties. The primary mechanism of this safening effect is the reduction of sulfonylurea uptake by the crop. While direct evidence of synergistic weed control is lacking in the reviewed literature, the provided protocols offer a robust framework for researchers to systematically evaluate the interaction of these two herbicides on various weed species. Further research is warranted to quantify the herbicidal efficacy of this combination and to explore its potential application in other cropping systems.

References

Application Notes and Protocols for Daimuron in Controlling Cyperaceous Weeds in Paddy Fields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daimuron, also known as Dymron, is a selective phenylurea herbicide utilized for the control of cyperaceous and annual grass weeds in paddy rice cultivation.[1][2] It is particularly noted for its efficacy against challenging weeds that can significantly impact rice yield. Additionally, this compound exhibits a safening effect in rice, offering protection against potential injury from sulfonylurea herbicides.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, available efficacy data, and detailed protocols for its application and evaluation in a research setting.

Mechanism of Action

This compound functions by inhibiting the growth of susceptible plants, with a pronounced effect on the elongation of roots and underground stems.[1] This ultimately leads to the control of the aboveground portions of the weed. While the precise molecular target is not extensively detailed in the provided search results, its classification as a phenylurea herbicide suggests it may interfere with photosynthesis, a common mode of action for this class of herbicides. Phenylurea herbicides typically inhibit photosynthesis by blocking the electron transport chain in photosystem II.

Data Presentation: Efficacy of Herbicides on Cyperaceous Weeds

Quantitative data specifically detailing the efficacy of this compound on cyperaceous weeds at various application rates is limited in the available literature. However, data from studies on other herbicides provide a benchmark for expected control levels and can inform experimental design for evaluating this compound. The following tables summarize the efficacy of various herbicides against common cyperaceous weeds found in paddy fields.

Table 1: Efficacy of Various Herbicides on Cyperus spp. in Rice Fields

HerbicideActive Ingredient (a.i.) RateTarget WeedWeed Control Efficiency (%)Reference
Halosulfuron-methyl67.5 g/haCyperus rotundus>97%[3]
Azimsulfuron35 g/haSedgesEffective Control
Pyrazosulfuron25 g/haCyperus iriaEffective Control
Bispyribac-sodium25 g/haCyperus spp.-
Pendimethalin fb Bispyribac-sodium + Chlorimuron-ethyl + Metsulfuron-methyl1000 g/ha fb 25 g/ha + 4 g/haCyperus spp.High Efficacy

Note: This table presents data for herbicides other than this compound to provide a comparative context for researchers.

Experimental Protocols

Due to the lack of specific, detailed experimental protocols for this compound in the provided search results, a general protocol for evaluating the efficacy of herbicides against cyperaceous weeds in paddy fields is presented below. This protocol can be adapted by researchers for testing this compound.

Objective

To evaluate the efficacy of various application rates of this compound for the control of cyperaceous weeds (e.g., Cyperus difformis, Cyperus iria, Cyperus rotundus) in a paddy field environment and to assess its selectivity and impact on rice crop growth and yield.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3-4 replications per treatment.

  • Plot Size: Minimum of 5m x 4m to minimize edge effects.

  • Treatments:

    • Untreated Weedy Check

    • Weed-Free Check (manual weeding)

    • This compound (at 3-4 graded doses, e.g., X, 2X, 3X g a.i./ha, where X is a hypothetical recommended dose)

    • Positive Control (a standard herbicide known to be effective against the target weeds)

Materials and Methods
  • Site Selection and Preparation:

    • Select a field with a known history of uniform infestation of the target cyperaceous weeds.

    • Prepare the land according to standard local practices for paddy cultivation (plowing, puddling, and leveling).

  • Rice Cultivation:

    • Variety: Use a locally adapted and commonly grown rice variety.

    • Transplanting/Sowing: Transplant 21-25 day old seedlings or direct seed at the recommended spacing and seed rate.

  • Herbicide Application:

    • Timing: Apply this compound at the recommended growth stage of the weeds (e.g., 2-3 leaf stage) and the crop (e.g., post-transplanting). Application timing can be a variable in the experiment.

    • Equipment: Use a calibrated knapsack sprayer with a flat fan nozzle for uniform application.

    • Procedure: Mix the required amount of this compound formulation with water according to the calculated dose per plot. Spray uniformly over the designated plot area.

  • Data Collection:

    • Weed Density and Biomass:

      • At 0, 15, 30, and 45 days after treatment (DAT), place a quadrat (e.g., 0.25 m²) randomly at two to three locations within each plot.

      • Count the number of each weed species within the quadrat.

      • Harvest the above-ground weed biomass within the quadrat, separate by species, oven-dry at 70°C for 72 hours, and record the dry weight.

    • Weed Control Efficiency (WCE):

      • Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100 Where WDC = Weed dry matter in the weedy check plot, and WDT = Weed dry matter in the treated plot.

    • Crop Phytotoxicity:

      • Visually assess crop injury at 7, 15, and 30 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Growth and Yield Parameters of Rice:

      • At maturity, record plant height, number of tillers per hill, panicle length, and number of grains per panicle from randomly selected plants in each plot.

      • Harvest the entire plot, sun-dry the grains, and record the grain yield (t/ha) at 14% moisture content.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare the treatment means at a significance level of P ≤ 0.05.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the conceptual mode of action for a phenylurea herbicide and a typical experimental workflow for herbicide efficacy testing.

G cluster_0 Conceptual Mode of Action of Phenylurea Herbicides (e.g., this compound) This compound This compound (Phenylurea Herbicide) PSII Photosystem II (PSII) in Chloroplast This compound->PSII Binds to D1 protein ElectronTransport Inhibition of Electron Transport This compound->ElectronTransport Photosynthesis Cessation of Photosynthesis ElectronTransport->Photosynthesis WeedDeath Weed Growth Inhibition & Eventual Death Photosynthesis->WeedDeath

Caption: Conceptual pathway of this compound's herbicidal action.

G cluster_1 Experimental Workflow for this compound Efficacy Trial A Field Selection & Land Preparation B Rice Transplanting/ Sowing A->B C Herbicide Application (this compound Treatments) B->C D Data Collection (Weed & Crop Parameters) C->D E Statistical Analysis D->E F Results & Conclusion E->F

Caption: Workflow for a this compound efficacy experiment.

Conclusion

While specific quantitative data and detailed protocols for this compound are not abundant in recent literature, its established use as a herbicide for cyperaceous weeds in paddy fields underscores its importance. The provided general experimental protocol offers a robust framework for researchers to systematically evaluate the efficacy and crop safety of this compound. Further research to generate and publish specific dose-response data for various cyperaceous weeds would be highly valuable to the scientific community and for optimizing weed management strategies in rice production. It is crucial for researchers to always consult the product label for specific application instructions and safety precautions.

References

Application Notes and Protocols for Studying the Safening Effect of Daimuron on New Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous development of new herbicides is crucial for effective weed management and ensuring global food security. However, the introduction of novel herbicide chemistries often presents challenges regarding crop selectivity. Herbicide safeners are chemical agents that enhance crop tolerance to herbicides without compromising weed control efficacy. Daimuron is a known safener, particularly in rice, that has been shown to protect crops from herbicide injury. Understanding the interaction between this compound and new herbicides is essential for developing robust and selective weed management strategies.

These application notes provide a detailed experimental framework for investigating the safening effect of this compound on a selection of new and recently developed herbicides. The protocols outlined below are designed to assess phytotoxicity, quantify herbicide uptake and translocation, and evaluate the activity of key detoxification enzymes.

New Herbicides for Investigation

This experimental design focuses on the following new herbicides, selected for their diverse modes of action:

  • Icafolin: A novel herbicide that inhibits tubulin polymerization.[1][2]

  • Convintro (Diflufenican): A Group 12 herbicide that inhibits carotenoid biosynthesis.[3][4][5]

  • Zalo (Glufosinate + Quizalofop-P-ethyl): A combination of a glutamine synthetase inhibitor (Group 10) and an ACCase inhibitor (Group 1).

  • Anthem Flex (Pyroxasulfone + Carfentrazone-ethyl): A mix of a very-long-chain fatty acid synthesis inhibitor (Group 15) and a PPO inhibitor (Group 14).

  • Resicore REV (Acetochlor + Mesotrione + Clopyralid): A combination of a very-long-chain fatty acid synthesis inhibitor (Group 15), an HPPD inhibitor (Group 27), and a synthetic auxin (Group 4).

  • Rapidicil (Epyrifenacil): A protoporphyrinogen oxidase (PPO) inhibitor (Group 14).

Experimental Design and Workflow

The overall experimental workflow is designed to systematically evaluate the safening effect of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis plant_prep Plant Material Preparation (e.g., Rice, Corn) phytotoxicity Whole-Plant Phytotoxicity Assay plant_prep->phytotoxicity uptake Herbicide Uptake & Translocation Assay (Radiolabeled Herbicides) plant_prep->uptake enzyme Detoxification Enzyme Activity Assays (GST, P450) plant_prep->enzyme herbicide_prep Herbicide & this compound Stock Solution Preparation herbicide_prep->phytotoxicity herbicide_prep->uptake herbicide_prep->enzyme data_collection Data Collection (Visual Scoring, Biomass, Radioactivity, Enzyme Activity) phytotoxicity->data_collection uptake->data_collection enzyme->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Figure 1: Experimental workflow for evaluating the safening effect of this compound.

Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear comparison.

Table 1: Phytotoxicity Assessment

TreatmentHerbicide Concentration (µM)This compound Concentration (µM)Visual Injury Rating (0-100%)Shoot Fresh Weight (g)Root Fresh Weight (g)
Control000
Herbicide AX0
Herbicide AXY
.........
Herbicide FZ0
Herbicide FZY

Table 2: Herbicide Uptake and Translocation

TreatmentHerbicideTime (h)Uptake (% of Applied)Translocation to Shoots (% of Uptake)Translocation to Roots (% of Uptake)
Herbicide AloneHerbicide A24
Herbicide + this compoundHerbicide A24
Herbicide AloneHerbicide A48
Herbicide + this compoundHerbicide A48
.........

Table 3: Detoxification Enzyme Activity

TreatmentGlutathione S-Transferase (GST) Activity (nmol/min/mg protein)Cytochrome P450 Activity (pmol/min/mg protein)
Control
This compound Alone
Herbicide A Alone
Herbicide A + this compound
...

Experimental Protocols

Protocol 1: Whole-Plant Phytotoxicity Assay

Objective: To visually and quantitatively assess the safening effect of this compound against herbicide-induced injury in a whole-plant system.

Materials:

  • Seeds of a susceptible crop species (e.g., rice, corn)

  • Pots (10 cm diameter) with sterile potting mix

  • New herbicides (Icafolin, Convintro, Zalo, Anthem Flex, Resicore REV, Rapidicil)

  • This compound

  • Growth chamber or greenhouse with controlled conditions

  • Analytical balance

  • Spray chamber

Procedure:

  • Sow 3-4 seeds per pot and thin to one seedling per pot after emergence.

  • Grow plants to the 2-3 leaf stage in a growth chamber or greenhouse with a 16/8 h light/dark cycle at 25/20°C.

  • Prepare stock solutions of each new herbicide and this compound in an appropriate solvent (e.g., acetone with 0.1% Tween 20).

  • Prepare treatment solutions by diluting the stock solutions in water to the desired final concentrations. Include a surfactant as recommended for the specific herbicide.

  • Treatments should include:

    • Untreated control (solvent only)

    • This compound alone

    • Each herbicide at a range of concentrations (to determine the GR50 - the concentration that causes 50% growth reduction)

    • Each herbicide concentration combined with a fixed concentration of this compound.

  • Apply the treatment solutions as a foliar spray using a laboratory spray chamber to ensure uniform coverage.

  • Return the plants to the growth chamber or greenhouse.

  • After 14 days, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

  • Harvest the shoots and roots separately, and measure their fresh weight.

Protocol 2: Herbicide Uptake and Translocation Assay

Objective: To quantify the effect of this compound on the absorption and movement of new herbicides within the plant using radiolabeled compounds.

Materials:

  • Radiolabeled versions of the new herbicides (e.g., ¹⁴C-labeled)

  • Plants at the 2-3 leaf stage (as in Protocol 1)

  • Micropipettes

  • Leaf-washing solution (e.g., 10% methanol, 0.1% Tween 20)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Biological oxidizer

Procedure:

  • Prepare treatment solutions containing a known concentration of the unlabeled herbicide and a specific activity of the corresponding ¹⁴C-labeled herbicide, with and without this compound.

  • Apply a small droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of the second true leaf of each plant.

  • At designated time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the plants.

  • Wash the treated leaf with the leaf-washing solution to remove unabsorbed herbicide. Collect the wash solution in a scintillation vial.

  • Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter. This represents the amount of unabsorbed herbicide.

  • Section the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Dry and combust each plant section in a biological oxidizer to capture the ¹⁴CO₂.

  • Quantify the radioactivity in each section using a liquid scintillation counter.

  • Calculate the total absorbed herbicide (total radioactivity in all plant parts) and the percentage of translocation to different plant parts.

Protocol 3: Detoxification Enzyme Activity Assays

Objective: To determine if this compound enhances the activity of key herbicide-detoxifying enzymes, Glutathione S-Transferase (GST) and Cytochrome P450.

A. Glutathione S-Transferase (GST) Activity Assay

Materials:

  • Plant tissue (shoots) from treated and control plants

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)

  • Liquid nitrogen

  • Mortar and pestle

  • Refrigerated centrifuge

  • Spectrophotometer

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

Procedure:

  • Harvest plant tissue 24 and 48 hours after treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (crude enzyme extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Prepare the assay mixture containing potassium phosphate buffer, GSH, and the enzyme extract.

  • Initiate the reaction by adding CDNB.

  • Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the GST activity based on the rate of change in absorbance and the extinction coefficient of the product.

B. Cytochrome P450 Activity Assay

Materials:

  • Plant tissue (shoots) from treated and control plants

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and 1 mM DTT)

  • Ultracentrifuge

  • NADPH

  • Cytochrome c

  • Spectrophotometer

Procedure:

  • Harvest and freeze plant tissue as described for the GST assay.

  • Homogenize the tissue in ice-cold microsome isolation buffer.

  • Filter the homogenate and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine the protein concentration.

  • The P450 content can be determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced samples.

  • To measure NADPH-cytochrome P450 reductase activity, prepare an assay mixture containing potassium phosphate buffer, cytochrome c, and the microsomal fraction.

  • Initiate the reaction by adding NADPH.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

  • Calculate the enzyme activity using the extinction coefficient of reduced cytochrome c.

Proposed Signaling Pathway for this compound's Safening Action

The safening mechanism of this compound is believed to involve the induction of plant defense and detoxification pathways, potentially through the jasmonic acid signaling cascade and the modulation of oxidative stress responses.

daimuron_pathway cluster_herbicide Herbicide Stress cluster_this compound This compound Action cluster_response Cellular Response herbicide New Herbicide Application ros Reactive Oxygen Species (ROS) (Oxidative Stress) herbicide->ros herbicide_detox Herbicide Detoxification ja_pathway Jasmonic Acid (JA) Signaling Pathway ros->ja_pathway induces This compound This compound This compound->ja_pathway detox_genes Upregulation of Detoxification Genes ja_pathway->detox_genes gst Glutathione S-Transferases (GSTs) detox_genes->gst p450 Cytochrome P450s detox_genes->p450 gst->herbicide_detox p450->herbicide_detox safening Safening Effect (Enhanced Crop Tolerance) herbicide_detox->safening

Figure 2: Proposed signaling pathway of this compound's safening effect.

Logical Relationships in Experimental Design

The experimental design is structured to establish a clear cause-and-effect relationship between this compound application and the observed safening effect.

logical_relationship cluster_observations Observed Effects treatment Treatment Application (Herbicide +/- this compound) phytotoxicity Reduced Phytotoxicity treatment->phytotoxicity leads to uptake Altered Herbicide Uptake/ Translocation treatment->uptake causes enzyme_activity Increased Detoxification Enzyme Activity treatment->enzyme_activity induces conclusion Conclusion: This compound provides a safening effect phytotoxicity->conclusion uptake->conclusion enzyme_activity->conclusion

Figure 3: Logical relationships in the experimental design.

References

Application Notes and Protocols for Assessing Daimuron's Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the herbicide Daimuron (Diuron) on soil microbial communities. The methodologies outlined below are essential for understanding the ecotoxicological effects of this compound on soil health and function.

Introduction

This compound, a phenylurea herbicide, is utilized for broad-spectrum weed control. Its application can inadvertently affect non-target soil microorganisms, which are crucial for maintaining soil fertility, nutrient cycling, and overall ecosystem stability.[1][2][3][4][5] Assessing these impacts is vital for environmental risk assessment and the development of sustainable agricultural practices. This document details key methods for evaluating changes in soil microbial community structure, biomass, and enzymatic activity following this compound exposure.

Assessment of Microbial Community Structure and Diversity

Alterations in the composition and diversity of soil microbial communities can indicate environmental stress. The following methods are widely used to characterize these changes.

High-Throughput Sequencing of 16S rRNA and ITS Genes

High-throughput sequencing provides a detailed snapshot of the bacterial, archaeal, and fungal communities in a soil sample. By targeting the 16S rRNA gene for prokaryotes and the Internal Transcribed Spacer (ITS) region for fungi, researchers can identify shifts in the relative abundance of different microbial taxa.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis offers a quantitative profile of the living microbial community structure and biomass. Phospholipids are essential components of microbial cell membranes and degrade rapidly upon cell death, making them excellent biomarkers for viable organisms. Different microbial groups have distinct PLFA profiles, allowing for the differentiation between Gram-positive and Gram-negative bacteria, fungi, and actinomycetes.

Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique used to separate PCR-amplified DNA fragments of the same length based on their sequence differences. This method provides a visual representation of the dominant microbial species in a sample, allowing for a rapid comparison of microbial community profiles across different treatments.

Assessment of Microbial Biomass and Activity

The overall health and function of the soil microbial community can be gauged by measuring total microbial biomass and key enzymatic activities.

Soil Microbial Biomass

As mentioned, PLFA analysis provides a reliable estimate of viable microbial biomass. A decrease in total PLFA content can indicate a toxic effect of this compound on the soil microbial population.

Soil Enzyme Activity Assays

Soil enzymes are critical mediators of biogeochemical cycles. Their activity levels can serve as sensitive indicators of soil health and microbial function. The application of herbicides like this compound can inhibit or sometimes temporarily stimulate these activities.

  • Dehydrogenase Activity: This enzyme is involved in the respiratory processes of microorganisms and is considered a good indicator of overall microbial metabolic activity.

  • Urease Activity: Urease is crucial for the hydrolysis of urea to ammonia, a key step in nitrogen cycling. Reduced urease activity can indicate a negative impact on nitrogen mineralization.

  • Phosphatase Activity: Phosphatases are essential for the mineralization of organic phosphorus, making it available to plants and microbes. This compound has been shown to inhibit acid phosphatase activity.

Data Presentation

The following tables summarize quantitative data on the impact of this compound (Diuron) on soil microbial communities.

Table 1: Effect of Diuron on Soil Microbial Populations

TreatmentBacterial Population Reduction (%)Fungal Population Reduction (%)Reference
Diuron (1.2 kg a.i./ha)>8060.8
Diuron (1.8 kg a.i./ha)>8058.8
Diuron (2.4 kg a.i./ha)>8056.7
Diuron (3.0 kg a.i./ha)>8068.0
Diuron (3.6 kg a.i./ha)>8066.0
Diuron (4.2 kg a.i./ha)>8067.0
Diuron (Time-dependent)61.7 - 69.324.2 - 68.4

Table 2: Effect of Diuron on Soil Enzyme Activity

EnzymeDiuron TreatmentEffectReference
Urease1.0 kg/ha Significant reduction
DehydrogenaseNot specifiedNo significant effect
Acid PhosphataseIncreasing dosageProgressive inhibition
Alkaline PhosphataseNot specifiedUnaffected
Beta-glucosidaseRecommended rateTemporary reduction

Experimental Protocols

Protocol 1: Phospholipid Fatty Acid (PLFA) Analysis

This protocol is adapted from established methods for extracting and analyzing PLFAs from soil.

Materials:

  • Freeze-dried soil samples

  • Phosphate buffer, methanol, chloroform, hexane

  • Internal standard (e.g., 19:0 phosphatidylcholine)

  • Solid Phase Extraction (SPE) columns (Silica)

  • Methanolic KOH

  • 1N Acetic acid

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • To 5g of freeze-dried soil, add 4 ml phosphate buffer, 10 ml methanol, and 5 ml chloroform.

    • Add a known amount of internal standard.

    • Sonicate for 2 minutes and then shake for 3 hours.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Perform a second extraction of the soil pellet with 5 ml chloroform, vortex, and centrifuge. Combine the supernatants.

  • Fractionation:

    • Condition an SPE column with acetone and then chloroform.

    • Load the lipid extract onto the column.

    • Elute neutral lipids with chloroform and glycolipids with acetone.

    • Elute the phospholipid fraction with a methanol:chloroform:water mixture.

  • Methylation:

    • Dry the phospholipid fraction under nitrogen gas.

    • Add methanolic KOH and incubate at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

    • Neutralize with acetic acid.

    • Extract FAMEs with hexane.

  • Analysis:

    • Analyze the FAMEs using GC-MS.

    • Identify and quantify individual PLFAs based on retention times and mass spectra compared to known standards.

Protocol 2: Denaturing Gradient Gel Electrophoresis (DGGE)

This protocol provides a general workflow for DGGE analysis of soil microbial DNA.

Materials:

  • Soil DNA extraction kit

  • PCR reagents (including primers for 16S rRNA or ITS with a GC-clamp)

  • Acrylamide solutions with a gradient of denaturants (urea and formamide)

  • DGGE electrophoresis system

  • DNA staining solution (e.g., SYBR Green)

  • Gel imaging system

Procedure:

  • DNA Extraction: Extract total genomic DNA from soil samples using a suitable commercial kit.

  • PCR Amplification:

    • Amplify a specific region of the 16S rRNA or ITS gene using primers, one of which is attached to a 40-bp GC-rich sequence (GC-clamp) at the 5' end.

    • Confirm successful amplification via agarose gel electrophoresis.

  • Gel Casting: Prepare a polyacrylamide gel with a linear gradient of denaturants (e.g., 30% to 60%).

  • Electrophoresis:

    • Load equal amounts of PCR products into the wells of the DGGE gel.

    • Run the electrophoresis at a constant voltage and temperature (e.g., 60°C) for a specified time (e.g., 16 hours).

  • Staining and Visualization:

    • Stain the gel with a fluorescent DNA dye.

    • Visualize the DNA bands using a gel documentation system.

    • Analyze the banding patterns to compare microbial community profiles.

Protocol 3: Soil Dehydrogenase Activity Assay

This protocol is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF).

Materials:

  • Fresh soil samples

  • 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Acetone

  • Spectrophotometer

Procedure:

  • Place 0.1 g of fresh soil into a test tube.

  • Add 0.5 ml of TTC solution and 0.5 ml of a buffer solution.

  • Incubate the tubes in the dark at 37°C for 6 hours.

  • Stop the reaction by adding 0.5 ml of acetone.

  • Extract the red-colored TPF by shaking.

  • Centrifuge the samples at 12,000 rpm for 5 minutes.

  • Measure the absorbance of the supernatant at 485 nm.

  • Calculate dehydrogenase activity based on a standard curve prepared with TPF.

Protocol 4: Soil Urease Activity Assay

This protocol measures the amount of ammonium released from urea.

Materials:

  • Fresh soil samples

  • 80 mM urea solution

  • 2 M KCl solution

  • Reagents for colorimetric determination of ammonium (e.g., modified indophenol reaction)

  • Spectrophotometer

Procedure:

  • Mix 1 g of soil with 500 µl of 80 mM urea solution.

  • Incubate at 18°C for 2 hours.

  • Stop the reaction and extract ammonium by adding 10 ml of 2 M KCl and shaking for 30 minutes.

  • Centrifuge the samples and filter the supernatant.

  • Determine the ammonium concentration in the extract using a colorimetric method (e.g., Berthelot reaction) by measuring absorbance at 670 nm.

  • Calculate urease activity as the amount of ammonium produced per unit of time per gram of soil.

Visualizations

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Microbial Community Analysis cluster_data Data Interpretation Soil_Sample Soil Sampling from Control and this compound-Treated Plots Sieving Sieving (2mm mesh) Soil_Sample->Sieving Homogenization Homogenization Sieving->Homogenization Storage Storage (-20°C or 4°C) Homogenization->Storage DNA_Extraction DNA Extraction Storage->DNA_Extraction PLFA_Extraction PLFA Extraction Storage->PLFA_Extraction Enzyme_Assays Soil Enzyme Assays (Dehydrogenase, Urease, etc.) Storage->Enzyme_Assays PCR_Amplification PCR (16S rRNA/ITS) DNA_Extraction->PCR_Amplification High_Throughput_Sequencing High-Throughput Sequencing PCR_Amplification->High_Throughput_Sequencing DGGE DGGE Analysis PCR_Amplification->DGGE Bioinformatics Bioinformatic Analysis (Taxonomic & Diversity Metrics) High_Throughput_Sequencing->Bioinformatics Fingerprint_Analysis DGGE Fingerprint Comparison DGGE->Fingerprint_Analysis GC_MS_Analysis GC-MS Analysis PLFA_Extraction->GC_MS_Analysis PLFA_Profiling PLFA Profile Analysis (Biomass & Community Structure) GC_MS_Analysis->PLFA_Profiling Enzyme_Activity_Calculation Enzyme Activity Calculation Enzyme_Assays->Enzyme_Activity_Calculation Statistical_Analysis Statistical Analysis Bioinformatics->Statistical_Analysis Fingerprint_Analysis->Statistical_Analysis PLFA_Profiling->Statistical_Analysis Enzyme_Activity_Calculation->Statistical_Analysis

Caption: Experimental workflow for assessing this compound's impact.

Daimuron_Degradation_Pathway cluster_enzymes Key Microbial Enzymes This compound This compound (Diuron) N'-(3,4-dichlorophenyl)-N,N-dimethylurea DCPMU DCPMU 1-(3,4-dichlorophenyl)-3-methylurea This compound->DCPMU N-demethylation PuhA_PuhB PuhA, PuhB, LibA (Hydrolases) This compound->PuhA_PuhB DCPU DCPU 1-(3,4-dichlorophenyl)urea DCPMU->DCPU N-demethylation DCA 3,4-Dichloroaniline DCPU->DCA Hydrolysis HylA HylA (Hydrolase) DCPU->HylA Ring_Cleavage Ring Cleavage Products (Further Degradation) DCA->Ring_Cleavage Dehalogenation & Hydroxylation PuhA_PuhB->DCPMU HylA->DCA

Caption: Microbial degradation pathway of this compound (Diuron).

References

Application Notes and Protocols for Evaluating the Uptake and Translocation of Daimuron in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the uptake and translocation of the herbicide Daimuron in plants. The methodologies described herein are based on established techniques for studying herbicide behavior and can be adapted for various research objectives, including efficacy studies, resistance mechanism elucidation, and environmental fate analysis.

Introduction

This compound is a urea-based herbicide primarily used for controlling grass weeds in rice paddies. A thorough understanding of its uptake by target and non-target plants, as well as its subsequent movement (translocation) within the plant, is crucial for optimizing its application, assessing its environmental impact, and developing new herbicide formulations. The following protocols outline two primary approaches for evaluating this compound's uptake and translocation: one utilizing radiolabeled compounds for precise tracking and quantification, and another employing chromatographic techniques for detection and measurement.

Key Methodologies

Radiolabeling Studies with ¹⁴C-Daimuron

The use of radiolabeled molecules, particularly with Carbon-14 (¹⁴C), is a highly sensitive and accurate method for quantifying the absorption and movement of herbicides in plants.[1] This technique allows for both qualitative visualization and precise quantitative measurement of the herbicide in different plant tissues over time.

Experimental Protocol: ¹⁴C-Daimuron Uptake and Translocation in Rice

Objective: To quantify the rate of this compound uptake and map its translocation pattern in rice plants.

Materials:

  • ¹⁴C-labeled this compound (A synthesis method for this compound has been reported, which can be adapted for radiosynthesis)

  • Rice plants (e.g., Oryza sativa) at the 3-4 leaf stage

  • Formulated, non-radiolabeled this compound

  • Micropipette

  • Liquid Scintillation Counter (LSC)

  • Biological Oxidizer

  • Scintillation vials and cocktail

  • Methanol and chloroform for washing

  • Plant tissue homogenizer

  • Phosphor imager or X-ray film for autoradiography

Procedure:

  • Plant Preparation: Grow rice plants in a hydroponic solution or soil under controlled environmental conditions (e.g., 25°C, 16/8h light/dark cycle).

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound and a specific activity of ¹⁴C-Daimuron. The final concentration should be representative of a typical field application rate.

  • Application: Apply a precise volume (e.g., 10 µL) of the ¹⁴C-Daimuron solution to the adaxial surface of the second fully expanded leaf of each rice plant using a micropipette.

  • Harvesting: Harvest the plants at designated time points after treatment (e.g., 6, 12, 24, 48, and 72 hours). For each time point, use a set of replicate plants.

  • Sample Processing:

    • Leaf Wash: Carefully wash the treated leaf with a known volume of methanol or a methanol:chloroform solution to remove any unabsorbed ¹⁴C-Daimuron from the leaf surface.[2] Analyze an aliquot of the wash solution by LSC to quantify the amount of unabsorbed herbicide.

    • Plant Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

    • Homogenization and Oxidation: Weigh each plant section, homogenize, and then combust a subsample in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.

  • Quantification: Measure the radioactivity in each sample using a Liquid Scintillation Counter. The disintegrations per minute (DPM) are then converted to the amount of this compound in each plant part.

  • Autoradiography (Qualitative Analysis):

    • At each harvest time, press and dry a whole plant.

    • Expose the dried plant to a phosphor imager screen or X-ray film for a designated period.

    • Develop the image to visualize the distribution of ¹⁴C-Daimuron within the plant.

Data Analysis:

  • Uptake: Calculate the total amount of absorbed this compound as the sum of radioactivity recovered from all plant parts (excluding the leaf wash) and express it as a percentage of the total applied radioactivity.

  • Translocation: Express the amount of translocated this compound as the percentage of the total absorbed radioactivity found in all plant parts except the treated leaf.

Chromatographic Analysis

For laboratories not equipped for radiolabeling studies, High-Performance Liquid Chromatography (HPLC) offers a robust alternative for the detection and quantification of this compound in plant tissues.[3]

Experimental Protocol: HPLC Analysis of this compound in Plant Tissues

Objective: To determine the concentration of this compound in different plant tissues following application.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Solvents for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Plant Treatment: Treat plants with a known concentration of non-radiolabeled this compound as described in the radiolabeling protocol.

  • Sample Collection and Preparation:

    • Harvest and section the plants at various time points.

    • Weigh each plant part and homogenize it in a suitable extraction solvent (e.g., acetonitrile).

    • Centrifuge the homogenate to pellet the solid plant material.

    • Collect the supernatant.

  • Sample Cleanup (if required): Pass the supernatant through an SPE cartridge to remove interfering compounds.

  • HPLC Analysis:

    • Inject a known volume of the cleaned extract into the HPLC system.

    • Separate the components using a suitable mobile phase gradient (e.g., acetonitrile and water).

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound analytical standard.

    • Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.

Data Presentation

Quantitative data from uptake and translocation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Uptake of ¹⁴C-Daimuron in Rice Plants Over Time

Time After Treatment (Hours)Applied Radioactivity (DPM)Unabsorbed Radioactivity (DPM) (Leaf Wash)Absorbed Radioactivity (DPM)Percent Uptake (%)
6
12
24
48
72

Table 2: Translocation of ¹⁴C-Daimuron in Rice Plants 48 Hours After Treatment

Plant PartRadioactivity (DPM)Percent of Total Absorbed Radioactivity (%)
Treated Leaf
Leaves Above Treated Leaf
Leaves Below Treated Leaf
Stem
Roots
Total Translocated

Visualization of Workflows and Pathways

Experimental Workflow for ¹⁴C-Daimuron Uptake and Translocation Study

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Data Interpretation plant_prep Rice Plant Cultivation (3-4 leaf stage) application Apply 14C-Daimuron to Leaf Surface plant_prep->application solution_prep Prepare 14C-Daimuron Treatment Solution solution_prep->application harvesting Harvest Plants at Multiple Time Points application->harvesting leaf_wash Wash Treated Leaf (Quantify Unabsorbed) harvesting->leaf_wash sectioning Dissect Plant into Parts (Roots, Stem, Leaves) harvesting->sectioning lsc Quantify Radioactivity (Liquid Scintillation Counting) leaf_wash->lsc oxidation Homogenize and Oxidize Plant Parts sectioning->oxidation autorad Autoradiography (Qualitative Visualization) sectioning->autorad oxidation->lsc uptake_calc Calculate Percent Uptake lsc->uptake_calc translocation_calc Calculate Percent Translocation lsc->translocation_calc

Caption: Workflow for ¹⁴C-Daimuron uptake and translocation analysis.

General Translocation Pathways of Herbicides in Plants

translocation_pathways cluster_plant Plant System cluster_leaf Leaf cluster_stem Stem cluster_root Root cuticle Cuticle epidermis Epidermis cuticle->epidermis Foliar Uptake mesophyll Mesophyll Cells epidermis->mesophyll phloem Phloem (Source) mesophyll->phloem Symplastic Movement (Plasmodesmata) xylem_stem Xylem mesophyll->xylem_stem Apoplastic Movement (Cell Walls) phloem_stem Phloem phloem->phloem_stem xylem_stem->mesophyll Transpiration Stream phloem_sink Phloem (Sink) phloem_stem->phloem_sink root_cells Root Cells xylem_root Xylem root_cells->xylem_root Root Uptake xylem_root->xylem_stem phloem_sink->root_cells

Caption: Apoplastic and symplastic herbicide translocation pathways.

References

Troubleshooting & Optimization

Optimizing Daimuron application rates to minimize environmental impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers working with the phenylurea herbicide Daimuron. A significant knowledge gap exists in the public domain regarding this compound's specific environmental fate and ecotoxicological profile.[1] Therefore, this guide focuses on providing the experimental frameworks and troubleshooting advice necessary for researchers to generate this critical data, with the ultimate goal of optimizing application rates to minimize environmental impact.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a synthetic phenylurea herbicide used to control cyperaceous and annual grass weeds, particularly in paddy rice.[1][2] It also exhibits a safening effect, protecting rice from injury by other herbicides like bensulfuron-methyl.[3] Its mode of action involves inhibiting the elongation of roots and underground stems in susceptible plants.[2]

Q2: Why is it critical to establish optimal application rates for this compound?

A2: Optimizing application rates is essential to minimize environmental contamination of soil and water, reduce the risk to non-target organisms, and slow the development of herbicide-resistant weeds. Applying the minimum effective dose ensures efficacy against target weeds while lowering the potential for broader ecological disruption, such as the loss of biodiversity in aquatic ecosystems.

Q3: What are the key environmental parameters to investigate for this compound?

A3: To understand this compound's environmental risk profile, the following parameters are crucial:

  • Soil Persistence (DT50): The time it takes for 50% of the applied herbicide to dissipate. This is influenced by soil type, pH, organic matter, and microbial activity.

  • Soil Sorption Coefficient (Koc): This measures how strongly this compound binds to soil organic matter. A high Koc value indicates less mobility and lower risk of leaching into groundwater.

  • Leaching Potential: The likelihood of the herbicide moving through the soil profile and contaminating groundwater. This is influenced by its water solubility and soil characteristics.

  • Toxicity to Non-Target Organisms (e.g., LC50): The concentration that is lethal to 50% of a test population of representative non-target species (e.g., aquatic invertebrates, fish, soil microorganisms).

Q4: How can I reduce the environmental impact of this compound in my experiments?

A4: Employing Integrated Weed Management (IWM) strategies is key. This includes:

  • Precision Application: Using techniques like spot spraying or variable-rate application to apply this compound only where needed.

  • Optimizing Timing: Applying the herbicide when target weeds are most vulnerable can increase efficacy at lower rates.

  • Considering Environmental Conditions: Avoid application during high winds to prevent drift, or just before heavy rain to prevent runoff.

  • Establishing Buffer Zones: Leave an untreated area between the application zone and sensitive areas like bodies of water.

Troubleshooting Experimental Issues

Q1: My dose-response experiment shows inconsistent efficacy on the target weed. What could be the cause?

A1: Inconsistent efficacy can stem from several factors. Environmental conditions such as temperature and humidity at the time of application can significantly affect herbicide performance. Soil properties, including organic matter content and pH, also play a crucial role in herbicide availability and breakdown. Ensure that your application equipment is properly calibrated to deliver the correct dose, as over- or under-application can lead to variable results.

Q2: I am detecting this compound in my soil leach study's collected water (leachate), suggesting a risk of groundwater contamination. What are my next steps?

A2: Detecting this compound in leachate warrants further investigation. First, confirm the result using a validated analytical method like HPLC-MS/MS. If confirmed, this indicates mobility in the tested soil type. The next step is to assess the ecotoxicological risk by conducting aquatic toxicity tests on sensitive indicator species (e.g., Daphnia magna, algae) using the concentrations detected in the leachate. This will help determine if the leaching poses a genuine threat to aquatic ecosystems.

Q3: My results show that this compound is persisting in the soil much longer than anticipated. What factors could be contributing to this?

A3: Extended soil persistence can be influenced by several soil and environmental factors. Low soil moisture, low soil temperature, and soil with high clay or organic matter content can increase herbicide persistence by reducing microbial degradation and increasing binding to soil particles. Additionally, the soil's pH can affect the rate of chemical degradation for some herbicides.

Q4: I've observed negative impacts on non-target organisms in my microcosm experiment. How do I determine an environmentally safer application rate?

A4: If you observe harm to non-target species, it is crucial to establish a No-Observed-Adverse-Effect Level (NOAEL). This involves conducting further dose-response studies with the affected non-target organisms to identify the highest concentration at which no negative effects are observed. This data is vital for conducting a formal risk assessment and recommending application rates that are below this threshold.

Data Presentation

Table 1: Physicochemical and Toxicological Properties of this compound (Example Data)

Note: Limited public data is available for this compound. The following table is populated with example values to illustrate how researchers should organize their findings. It is imperative to determine these values experimentally for this compound.

PropertyValueUnitSignificance
Chemical Formula C₁₇H₂₀N₂O-Basic chemical identity.
Molecular Weight 268.35 g/mol Used in concentration calculations.
Water Solubility 1.2mg/LInfluences leaching potential.
Vapor Pressure 4.5 x 10⁻⁹mmHgLow vapor pressure suggests low volatilization risk.
Soil Persistence (DT50) 45 - 90DaysIndicates moderate persistence in soil.
Soil Sorption (Koc) 800L/kgSuggests strong binding to soil, low mobility.
Algae EC50 0.05mg/LHigh toxicity to aquatic primary producers.
Daphnia magna LC50 10mg/LModerate toxicity to aquatic invertebrates.
Rainbow Trout LC50 25mg/LLower toxicity to fish.

Experimental Protocols

Protocol 1: Determining Soil Persistence (DT50) of this compound

  • Soil Collection & Preparation: Collect soil from the intended area of use. Sieve the soil to remove large debris and homogenize it. Characterize the soil for texture, organic matter content, and pH.

  • Spiking: Treat a known mass of soil with a standard solution of this compound to achieve an environmentally relevant concentration. Mix thoroughly to ensure even distribution.

  • Incubation: Place the treated soil samples in controlled environment chambers. Maintain constant temperature and moisture levels that reflect typical field conditions. Include untreated control samples.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., methanol/water mixture).

  • Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Calculation: Plot the concentration of this compound versus time. Use first-order kinetics to calculate the time required for the initial concentration to decrease by 50% (DT50).

Protocol 2: Assessing Acute Aquatic Toxicity (LC50) using Daphnia magna

  • Test Organism Culture: Maintain a healthy culture of Daphnia magna under standardized laboratory conditions (temperature, light cycle, feeding).

  • Test Solutions: Prepare a series of test solutions with varying concentrations of this compound in a suitable culture medium. Include a control group with no this compound.

  • Exposure: Place a set number of daphnids (e.g., 10 neonates <24 hours old) into beakers containing the different test concentrations. Use at least three replicates per concentration.

  • Observation: Incubate for a standard period (e.g., 48 hours) under controlled conditions. At the end of the period, count the number of mobile and immobile daphnids in each beaker.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis or a similar statistical method to determine the concentration of this compound that is lethal to 50% of the test population (LC50).

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Risk Assessment cluster_output Phase 4: Optimization A Define Research Question: What is the environmental risk? B Acquire Analytical Standard of this compound A->B C Develop & Validate Analytical Method (HPLC-MS/MS) B->C D Conduct Soil Persistence Study (DT50) C->D E Perform Soil Leaching Column Study C->E F Conduct Aquatic Toxicity Assays (LC50) C->F G Analyze Data: Calculate DT50, Koc, LC50 D->G E->G F->G H Model Environmental Concentrations G->H I Conduct Risk Assessment: Compare Predicted Exposure to Toxicity Thresholds H->I J Determine Minimum Effective Application Rate I->J K Recommend Mitigation Strategies (e.g., Buffer Zones) J->K

Caption: Workflow for assessing this compound's environmental impact.

Troubleshooting_Tree Start Unexpected Result Observed in Leaching Study Q1 Is this compound detected in leachate? Start->Q1 A1_Yes Indicates High Mobility Q1->A1_Yes Yes A1_No Indicates Low Mobility Q1->A1_No No Q2 Was the soil column packed uniformly? A1_Yes->Q2 Q3 Is the analytical method validated and sensitive? A1_No->Q3 A2_No Repack column and rerun experiment. Preferential flow may occur. Q2->A2_No No Action1 Proceed to Aquatic Toxicity Testing with detected concentrations. Q2->Action1 Yes A3_No Validate method with lower Limit of Detection (LOD). Q3->A3_No No Conclusion1 Risk is likely low for groundwater contamination. Q3->Conclusion1 Yes

Caption: Decision tree for troubleshooting leaching study results.

References

Improving the efficacy of Daimuron under different soil and climate conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daimuron. This resource is designed for researchers, scientists, and professionals in drug and herbicide development. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data to assist in your research and experimentation with this compound under various environmental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question Possible Causes & Solutions
Why am I observing reduced this compound efficacy in my field trials? 1. Soil Properties: High organic matter or clay content can lead to increased adsorption of this compound, reducing its bioavailability. Consider adjusting application rates based on soil analysis. For new products, it may be useful to test rates at half and double the intended rate to assess efficacy across different soil types.[1]2. Climatic Conditions: Excessive rainfall can leach the herbicide from the root zone, while very dry conditions can reduce its uptake by plants due to moisture stress.[2] Herbicide performance is optimal when weeds are actively growing.[2]3. Weed Growth Stage: this compound is most effective on weeds at early growth stages.[1] Application on mature or stressed weeds may result in lower efficacy.[2]4. pH of Water: The pH of the water used for spraying can affect the stability and breakdown rate of the herbicide.
My results show significant variability between replicates or trial sites. What is the cause? 1. Inconsistent Application: Ensure uniform sprayer calibration and application technique across all plots. Faulty spraying can be a major source of variability.2. Non-uniform Weed Distribution: Weed populations are rarely uniform. Use multiple, randomly selected quadrats within each plot for assessment to get a representative measure of efficacy.3. Micro-environmental Differences: Variations in soil composition, moisture, and topography even within a single site can affect herbicide performance. Documenting these variations is crucial for data analysis.4. Different Weather Conditions: Trials conducted in different seasons or years may be exposed to varied climatic conditions, impacting results.
I'm observing unexpected phytotoxicity in my crop species. Why is this happening? 1. Application Rate: Applying rates higher than recommended, especially double the intended rate for testing, can reveal phytotoxicity issues.2. Environmental Stress: Crops under stress from drought, waterlogging, or extreme temperatures may be more susceptible to herbicide injury. Cold weather can reduce a crop's ability to metabolize the herbicide, leading to damage.3. Soil Type: Lighter, sandy soils with low organic matter may increase herbicide availability to crop roots, potentially causing injury, especially under wet conditions.
How can I confirm if a weed population is resistant to this compound? A robust method is to conduct a whole-plant bioassay in a controlled greenhouse environment. This involves:1. Collecting seed samples from the suspected resistant population and a known susceptible population.2. Growing plants to a specific stage and applying a range of this compound doses.3. Assessing survival rates and biomass reduction compared to the susceptible check population 28-35 days after application. A population is considered resistant if survival is >20% at the recommended field dose.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound? A1: this compound is a phenylurea herbicide. Its primary mode of action is the inhibition of root and underground stem elongation, which in turn controls the growth of the aboveground parts of the plant. Unlike many other phenylurea herbicides, this compound is not a photosynthesis inhibitor.

Q2: How is this compound absorbed and translocated in plants? A2: this compound is primarily absorbed by the roots of plants from the soil. Its effect, which is the inhibition of root system development, can be delayed as it relies on this uptake mechanism.

Q3: What are the main environmental factors influencing this compound's efficacy? A3: The key factors are soil conditions, climate, and weed-related factors.

  • Soil: Efficacy can be reduced in soils with high organic matter or clay content due to adsorption. Soil moisture is critical for uptake.

  • Climate: Adequate rainfall is needed to move this compound into the root zone, but excessive rain can cause leaching. Temperature affects plant growth and, consequently, herbicide uptake and translocation.

Q4: What are the expected degradation pathways for this compound in the environment? A4: While specific data for this compound is limited, herbicides in the phenylurea class, such as Diuron, degrade primarily through two pathways: chemical hydrolysis and microbial degradation. Both processes typically involve the cleavage of the sulfonylurea bridge as the initial step. The rate of degradation is significantly influenced by soil pH and microbial activity.

Q5: Can this compound be used as a herbicide safener? A5: Yes, this compound has been shown to have a safening effect in rice, protecting it from injury caused by other herbicides, particularly those from the sulfonylurea class. This protective action appears to result from a reduction in the uptake of the primary herbicide by the rice seedlings.

Data Hub: Efficacy Trends

The following tables summarize the expected qualitative and quantitative impact of key soil and climate parameters on the efficacy of phenylurea herbicides like this compound. This data is synthesized from general herbicide research and should be used as a guide for experimental design.

Table 1: Expected Impact of Soil Properties on this compound Efficacy

Soil PropertyTypical RangeExpected Impact on EfficacyRationale
Organic Matter (%) 1 - 10%Decreases with increasing OMHigher organic matter leads to increased herbicide adsorption, reducing bioavailability for root uptake.
Clay Content (%) 10 - 50%Decreases with increasing clay contentClay minerals, particularly 2:1 types like montmorillonite, can adsorb herbicide molecules, making them unavailable.
Soil pH 5.0 - 8.0Variable pH affects the rate of chemical hydrolysis and microbial degradation. For many phenylurea herbicides, degradation is faster in acidic conditions.
Cation Exchange Capacity (CEC) (cmolc/kg) 5 - 40Decreases with increasing CECHigher CEC, often linked to higher clay and organic matter, indicates more potential sites for herbicide adsorption.

Table 2: Expected Impact of Climatic Conditions on this compound Efficacy

Climatic FactorConditionExpected Impact on EfficacyRationale
Soil Moisture Low (Drought)Low Reduced herbicide transport to roots and decreased plant uptake due to moisture stress.
OptimalHigh Facilitates herbicide movement into the root zone and active uptake by growing weeds.
High (Waterlogged)Low Potential for herbicide to be leached below the root zone; anaerobic conditions can alter degradation pathways and reduce plant respiration and uptake.
Temperature LowLow / Slow Slows down weed growth and metabolic processes, leading to reduced herbicide absorption and translocation.
OptimalHigh Promotes active weed growth, maximizing herbicide uptake and efficacy.
HighVariable Can increase herbicide breakdown on the soil surface (volatilization/photodegradation) but may also speed up uptake in non-stressed plants.

Experimental Protocols

Protocol 1: Greenhouse Whole-Plant Bioassay for Efficacy and Resistance Testing

This protocol is adapted from standardized methods for testing herbicide efficacy.

  • Seed Collection & Preparation:

    • Collect mature seeds from at least 30 random plants of the target weed species from the field of interest.

    • Include a known susceptible population as a control.

    • Clean and store seeds in dry, cool conditions until use.

  • Plant Cultivation:

    • Sow seeds in pots filled with a standardized soil mix.

    • Grow plants in a greenhouse under controlled temperature and light conditions.

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants).

  • Herbicide Application:

    • Apply this compound at a designated plant growth stage (e.g., two-to-three leaf stage).

    • Use a cabinet sprayer to ensure uniform application.

    • Treatments should include an untreated control and a range of doses (e.g., 0x, 0.5x, 1x, 2x, 4x the recommended field rate). Replicate each treatment at least twice.

  • Data Collection and Analysis:

    • Assess plant survival and visual injury 28-35 days after treatment.

    • Harvest the above-ground biomass, dry in an oven, and record the dry weight.

    • Express plant survival as a percentage of the initial number of plants.

    • Calculate the percentage of biomass reduction relative to the untreated control.

    • Analyze data using appropriate statistical methods to determine dose-response curves and resistance factors.

Protocol 2: Laboratory Soil Degradation Study

This protocol outlines a method to assess the degradation rate of this compound in different soil types.

  • Soil Collection and Characterization:

    • Collect soil samples from different locations representing a range of textures, organic matter content, and pH.

    • Analyze each soil for key properties (particle size distribution, % organic carbon, pH, CEC).

  • Experimental Setup:

    • Weigh a standardized amount of air-dried, sieved soil into glass incubation flasks.

    • Adjust soil moisture to a specific level (e.g., 60% of water holding capacity).

    • Fortify the soil with a known concentration of this compound dissolved in a carrier solvent. Include control samples treated only with the solvent.

    • Incubate the flasks in the dark at a constant temperature.

  • Sampling and Extraction:

    • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile) and a suitable extraction technique like QuEChERS.

  • Analysis and Data Interpretation:

    • Quantify the concentration of this compound in the extracts using analytical instrumentation such as HPLC or LC-MS.

    • Plot the concentration of this compound versus time for each soil type.

    • Calculate the degradation half-life (DT50) for this compound in each soil by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

logical_relationship cluster_factors Influencing Factors cluster_soil Soil Details cluster_climate Climate Details cluster_plant Weed Details soil Soil Conditions om Organic Matter soil->om texture Texture (Clay %) soil->texture ph pH soil->ph moisture Moisture soil->moisture climate Climatic Conditions temp Temperature climate->temp rain Rainfall climate->rain plant Weed Factors stage Growth Stage plant->stage stress Biotic/Abiotic Stress plant->stress efficacy This compound Efficacy om->efficacy texture->efficacy ph->efficacy moisture->efficacy temp->efficacy rain->efficacy stage->efficacy stress->efficacy

Caption: Factors influencing the field efficacy of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A 1. Collect Weed Seeds (Susceptible & Test Populations) B 2. Cultivate Plants in Greenhouse A->B C 3. Apply this compound Doses (incl. Untreated Control) B->C D 4. Incubate for 28-35 Days C->D E 5. Assess Visual Injury & Survival Rate D->E F 6. Measure Biomass Reduction E->F G 7. Statistical Analysis (Dose-Response) F->G

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

degradation_pathway cluster_pathways Primary Degradation Pathways in Soil This compound This compound (Parent Compound) Hydrolysis Chemical Hydrolysis (pH dependent) This compound->Hydrolysis Cleavage of Urea Bridge Microbial Microbial Degradation This compound->Microbial Cleavage of Urea Bridge Metabolite1 Metabolite A (e.g., p-tolylurea) Hydrolysis->Metabolite1 Metabolite2 Metabolite B (e.g., substituted benzyl derivative) Hydrolysis->Metabolite2 Microbial->Metabolite1 Microbial->Metabolite2 Further Further Degradation (Mineralization to CO2) Metabolite1->Further Metabolite2->Further

Caption: Proposed degradation pathway for this compound in soil environments.

References

Troubleshooting poor performance of Daimuron as a herbicide safener

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daimuron as a herbicide safener.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Question: Why am I observing poor safening performance with this compound, resulting in crop injury?

Answer: Poor safening performance of this compound can stem from several factors related to its application, the experimental conditions, or its mechanism of action. Here are potential causes and troubleshooting steps:

  • Suboptimal this compound Concentration: The concentration of this compound is critical for its efficacy. An insufficient concentration may not provide adequate protection to the crop.

    • Troubleshooting:

      • Verify the calculations for your working solution.

      • Conduct a dose-response experiment to determine the optimal concentration for your specific crop variety and herbicide combination.

  • Incorrect Application Timing: The timing of this compound application relative to the herbicide treatment is crucial. For this compound to be effective, it needs to be taken up by the plant and initiate its protective mechanisms before the herbicide causes significant damage.

    • Troubleshooting:

      • Review your application protocol. This compound is often applied as a seed treatment or co-applied with the herbicide.[1][2]

      • If co-applying, ensure homogenous mixing of the tank solution.

      • If using as a seed treatment, ensure even coating of the seeds.

  • Environmental Factors: Environmental conditions can influence both the uptake and metabolism of this compound and the herbicide.

    • Troubleshooting:

      • Soil Moisture: Extreme soil moisture conditions (either too dry or waterlogged) can affect root uptake. Ensure optimal soil moisture for your crop.

      • Temperature: Temperature can influence metabolic rates in the plant. Significant deviations from the optimal growing temperature of your crop may affect this compound's performance. Maintain consistent and optimal temperature conditions.

  • Herbicide Partner and Rate: this compound is particularly effective in safening rice against sulfonylurea herbicides like bensulfuron-methyl.[3][4] Its performance with other classes of herbicides may be variable.

    • Troubleshooting:

      • Confirm that the chosen herbicide is compatible with this compound safening. This compound is known to be effective against chloroacetanilide herbicides as well.[5]

      • An excessively high herbicide application rate may overwhelm the safening capacity of this compound. Re-evaluate the herbicide dose to ensure it is within the recommended range for safener use.

  • Crop Variety Susceptibility: Different varieties of the same crop can exhibit varying levels of sensitivity to herbicides and responsiveness to safeners.

    • Troubleshooting:

      • Consult literature to see if your specific crop variety has been evaluated with this compound.

      • Consider screening a few different varieties to find one that responds well to the this compound/herbicide combination.

Question: I am not observing the expected reduction in herbicide uptake by the crop after this compound treatment. What could be the issue?

Answer: this compound's primary safening mechanism is the reduction of herbicide uptake by the plant. If you are not observing this effect, consider the following:

  • Formulation and Adjuvants: The formulation of this compound and any adjuvants used can significantly impact its availability and interaction with the plant surface and soil.

    • Troubleshooting:

      • Ensure you are using a high-quality formulation of this compound.

      • If preparing your own solutions, ensure this compound is fully solubilized. This compound has low aqueous solubility.

      • Evaluate the impact of any adjuvants (surfactants, oils) in your spray solution, as they can alter the uptake characteristics of both the safener and the herbicide.

  • Method of Application: The method of application can influence where the safener is placed relative to the emerging crop and the herbicide.

    • Troubleshooting:

      • For soil-applied herbicides, ensure this compound is incorporated into the soil zone where the crop roots will be actively growing.

      • For seed treatments, inadequate or uneven application can lead to inconsistent protection.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound as a herbicide safener?

The primary mechanism of action for this compound is the reduction of herbicide uptake by the protected crop. For example, in rice, this compound significantly reduces the uptake of the herbicide bensulfuron-methyl by the seedlings. While enhanced herbicide metabolism is a common mechanism for many safeners, studies on this compound suggest that its effect on metabolism is less significant than its impact on uptake.

Which crops and herbicides is this compound typically used with?

This compound is primarily used as a safener in rice (Oryza sativa). It is particularly effective at protecting rice from injury caused by sulfonylurea herbicides, such as bensulfuron-methyl. It also shows a protective effect against chloroacetanilide herbicides.

Does this compound have any herbicidal activity on its own?

Yes, this compound is also registered as a herbicide for controlling cyperaceous (sedge) and annual grass weeds in paddy rice. At higher concentrations, it can inhibit the root elongation of certain plants.

How does this compound's efficacy compare to other safeners?

The efficacy of a safener is highly dependent on the crop, herbicide, and environmental conditions. Some studies have compared this compound to its analogues, showing that modifications to its chemical structure can significantly alter its safening activity. For general herbicide detoxification, other safeners may act more strongly by inducing metabolic pathways involving glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

Data Presentation

Table 1: Effect of this compound and its Analogues on Rice Root Length and Bensulfuron-methyl Uptake.

Compound (at 10 µM)Rice Root Length Reduction (%)Reduction in Bensulfuron-methyl UptakeSafening Efficacy against Bensulfuron-methyl
This compound25ModerateModerate
R-MBTU17ModerateModerate
S-MBTU0DrasticExcellent

Data synthesized from a study on etiolated rice seedlings.

Experimental Protocols

Protocol 1: Evaluation of this compound Safening Efficacy in Rice Seedlings

Objective: To determine the effectiveness of this compound in protecting rice seedlings from herbicide-induced injury.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Lemont)

  • This compound

  • Herbicide (e.g., bensulfuron-methyl)

  • Agar or liquid growth medium

  • Petri dishes or hydroponic containers

  • Growth chamber with controlled light and temperature

  • Ruler or digital caliper

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

    • Germinate seeds on moist filter paper in the dark at 28°C for 48 hours.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM) in the growth medium.

    • Prepare a stock solution of the herbicide and dilute to a concentration known to cause injury (e.g., an I50 concentration for root growth inhibition).

    • Prepare treatment groups:

      • Control (growth medium only)

      • This compound only (at each concentration)

      • Herbicide only

      • This compound + Herbicide (for each concentration of this compound)

  • Seedling Growth Assay:

    • Transfer uniformly germinated seedlings to either agar plates or a hydroponic system containing the respective treatment solutions.

    • Place the seedlings in a growth chamber under controlled conditions (e.g., 28°C, 16h light/8h dark cycle).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), carefully remove the seedlings.

    • Measure the root length and shoot height of each seedling.

    • Calculate the percent inhibition of root and shoot growth for each treatment relative to the control.

    • Assess visual signs of phytotoxicity (e.g., chlorosis, necrosis).

    • Statistically analyze the data to determine if this compound significantly reduces the herbicide-induced growth inhibition.

Mandatory Visualizations

Daimuron_Safening_Pathway cluster_plant Rice Plant Cell herbicide_out Herbicide (e.g., Bensulfuron-methyl) transporter Membrane Transporter herbicide_out->transporter Uptake This compound This compound This compound->transporter Inhibition herbicide_in Herbicide (inside cell) transporter->herbicide_in target_site Target Site (e.g., ALS enzyme) herbicide_in->target_site Inhibition injury Phytotoxicity/ Crop Injury target_site->injury

Caption: this compound's primary mechanism of reducing herbicide uptake.

Experimental_Workflow start Start: Rice Seed Germination prep Prepare Treatment Solutions: - Control - this compound only - Herbicide only - this compound + Herbicide start->prep transfer Transfer Seedlings to Treatment Media (Agar/Hydroponic) prep->transfer growth Incubate in Growth Chamber (Controlled Conditions) transfer->growth measure Measure Plant Growth: - Root Length - Shoot Height - Visual Injury growth->measure analysis Data Analysis: - Calculate % Inhibition - Statistical Comparison measure->analysis end End: Evaluate Safening Efficacy analysis->end

Caption: Workflow for evaluating this compound's safening efficacy.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Poor Safening Performance conc Suboptimal Concentration issue->conc timing Incorrect Application Timing issue->timing env Adverse Environmental Conditions issue->env herbicide Herbicide Rate/ Compatibility issue->herbicide dose_response Conduct Dose-Response Experiment conc->dose_response protocol Review Application Protocol timing->protocol conditions Optimize Growth Conditions env->conditions compat Verify Herbicide Compatibility & Rate herbicide->compat

Caption: Troubleshooting logic for poor this compound performance.

References

Enhancing the analytical sensitivity for trace-level detection of Daimuron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical sensitivity for the trace-level detection of the herbicide Daimuron.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is trace-level detection important?

A1: this compound is a urea-based herbicide used to control weeds in various agricultural settings. Trace-level detection is crucial for environmental monitoring, food safety assessment, and toxicological studies to ensure levels do not exceed regulatory limits and to understand its environmental fate and potential impact on non-target organisms.

Q2: What are the most common analytical techniques for detecting trace levels of this compound?

A2: The most common and highly sensitive methods for trace-level detection of this compound involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers excellent selectivity and sensitivity, allowing for quantification at very low concentrations. Gas chromatography (GC) based methods can also be used.[3][4]

Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?

A3: LODs and LOQs are dependent on the specific method, instrument, and matrix. For multi-residue methods that include urea herbicides like this compound in water samples, LOQs can range from 1 to 59 ng/L.[1] With optimized Solid Phase Extraction (SPE) and UHPLC-MS/MS, detection limits can be pushed into the picogram per milliliter (pg/mL) range. It is essential to validate these limits for each specific matrix and method.

Q4: What is a "matrix effect" and how does it affect this compound analysis?

A4: The matrix effect is the alteration of an analyte's signal (suppression or enhancement) due to the presence of other co-extracted components from the sample (e.g., salts, organic matter). In LC-MS/MS analysis of this compound, matrix effects are a major concern as they can lead to significant errors in quantification, affecting accuracy and precision.

Troubleshooting Guide

Issue 1: Low or No Signal/Peak for this compound

Q: I've injected my extracted sample, but I'm seeing a very low or no peak for this compound. What are the possible causes and solutions?

A: This is a common issue that can stem from problems in sample preparation, the chromatographic system, or the mass spectrometer.

Possible Cause Troubleshooting Steps
Inefficient Extraction Review your sample preparation protocol. Ensure the pH of the sample is optimized for this compound extraction. For water samples, check the efficiency of your Solid Phase Extraction (SPE) cartridge and elution solvent. For soil, ensure complete drying and homogenization.
Analyte Degradation This compound may degrade under certain pH or temperature conditions. Ensure samples are stored properly (e.g., at <8°C) and processed in a timely manner. Use fresh standards for comparison.
Poor Ionization in MS Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for this compound. Ensure the mobile phase composition is compatible with efficient ionization.
Incorrect MRM Transition Verify that you are using the correct precursor and product ion masses for this compound in your Multiple Reaction Monitoring (MRM) method. Infuse a standard solution directly into the mass spectrometer to confirm the transition and optimize collision energy.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is not symmetrical. What could be the problem?

A: Poor peak shape is typically related to chromatographic issues or problems with the sample injection.

Possible Cause Troubleshooting Steps
Column Contamination Co-extracted matrix components can accumulate on the analytical column. Implement a robust column washing step after each run or batch. If the problem persists, try flushing the column or replacing it.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be similar in strength to the initial mobile phase to prevent peak distortion. If using a strong solvent, reduce the injection volume.
Column Overloading Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Dilute the sample extract and re-inject.
Secondary Interactions Acidifying the mobile phase (e.g., with 0.1% formic acid) can help improve the peak shape for urea herbicides by ensuring the analyte is in a single ionic form.
Issue 3: Inconsistent or Irreproducible Peak Areas

Q: I'm getting highly variable peak areas for this compound across replicate injections of the same sample. How can I improve reproducibility?

A: This issue often points to matrix effects or instrument instability.

Possible Cause Troubleshooting Steps
Significant Matrix Effect Matrix components can suppress or enhance the this compound signal inconsistently. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is unavailable, use a closely related compound as an internal standard.
Alternatively, prepare calibration standards in a blank matrix extract that closely matches your samples (matrix-matched calibration).
Diluting the sample extract can also minimize matrix effects, but this may compromise the limit of quantification.
Autosampler/Injector Issues Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. Perform a system suitability test with a pure standard to verify instrument performance.
Fluctuating MS Source Conditions A dirty or unstable ion source can cause signal fluctuation. Clean the MS source components (e.g., capillary, skimmer) according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes typical performance data for methods used in the analysis of urea herbicides, including this compound, in various matrices.

Analytical MethodMatrixSample PreparationLOQ (Limit of Quantification)Recovery (%)Reference
HPLC-ESI-MS/MSFreshwater, Estuarine WaterSolid Phase Extraction (SPE)5 - 59 ng/LNot Specified
UHPLC-MS/MSDrinking WaterSolid Phase Extraction (SPE)0.1 - 1.5 pg/mL (LOD)63 - 116%
LC-MS/MSHoneybeesModified QuEChERS0.005 mg/kg70 - 119%
GC-MS/MSVarious FoodsQuEChERS10 µg/kg60 - 140%

Note: LOQ values are highly matrix and instrument-dependent. The listed values should be used as a general guideline.

Experimental Protocols

Protocol 1: this compound Analysis in Water by SPE and LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from water samples.

  • Sample Preparation & Filtration:

    • Collect a 500 mL water sample in an amber glass bottle.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound analog).

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

    • Elute this compound from the cartridge using 5-10 mL of an appropriate solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS System: Triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for this compound for confirmation and quantification.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water/Soil Sample Filter Filtration / Sieving Sample->Filter Spike Spike Internal Standard Filter->Spike SPE Solid Phase Extraction (SPE) or QuEChERS Spike->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC UHPLC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for trace-level this compound analysis.

Troubleshooting Start Inconsistent Peak Area (Poor Reproducibility) CheckIS Is an Internal Standard (IS) being used? Start->CheckIS UseIS Implement a suitable IS (preferably isotope-labeled) CheckIS->UseIS No CheckSystem Check System Suitability (Replicate injections of standard) CheckIS->CheckSystem Yes SystemFail System Unstable CheckSystem->SystemFail Fails (>15% RSD) SystemOK System Stable CheckSystem->SystemOK Passes (<15% RSD) CleanMS Clean MS Ion Source Check Autosampler SystemFail->CleanMS CheckMatrix Suspect Matrix Effects SystemOK->CheckMatrix MitigateMatrix Use Matrix-Matched Standards or Dilute Sample Extract CheckMatrix->MitigateMatrix

References

Technical Support Center: Mitigating Daimuron Phytotoxicity in Sensitive Rice Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the phytotoxicity of Daimuron on sensitive rice cultivars.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in rice cultivation?

A1: this compound is a urea-based herbicide primarily used to control annual and perennial weeds in rice paddies. It is particularly effective against sedges and some grasses. Interestingly, this compound also exhibits a safening effect, protecting rice plants from injury caused by other herbicides, such as bensulfuron-methyl.[1][2][3] This dual role can be a source of confusion when phytotoxicity symptoms are observed.

Q2: Can this compound itself be phytotoxic to rice?

A2: Yes, under certain conditions and with sensitive rice cultivars, this compound can cause phytotoxicity.[4] Research has shown that this compound can inhibit rice root growth. For instance, a concentration of 10 µM this compound has been observed to reduce the root length of the 'Lemont' rice cultivar by 25%.[4]

Q3: What are the typical symptoms of this compound phytotoxicity in sensitive rice cultivars?

A3: While specific symptoms for this compound are not extensively detailed in the available literature, general symptoms of herbicide phytotoxicity in rice can be used as a guide. These include:

  • Stunting: Reduced overall plant height and biomass accumulation.

  • Chlorosis: Yellowing of the leaves due to reduced chlorophyll content.

  • Root Growth Inhibition: A significant decrease in root length and overall root mass.

  • Reduced Tillering: A lower number of tillers compared to healthy plants.

  • Delayed Development: Slower progression through growth stages.

Q4: Are there known strategies to mitigate this compound phytotoxicity?

A4: While research on specific safeners for this compound's own phytotoxicity is limited, general strategies for mitigating herbicide-induced stress in rice can be applied:

  • Use of Plant Growth Regulators (PGRs): Application of brassinolides and gibberellic acid has been shown to alleviate herbicide stress in rice.

  • Nutrient Management: Supplementing with a balanced NPK fertilizer can help plants recover from herbicide-induced stress.

  • Cultivar Selection: The most effective long-term strategy is to screen and select rice cultivars that exhibit higher tolerance to this compound.

Q5: What is the biochemical mechanism behind this compound's phytotoxicity and its mitigation?

A5: The precise mechanism of this compound's phytotoxicity is not fully elucidated. However, it is known that herbicide stress, in general, can lead to oxidative stress in plants. Mitigation strategies often involve enhancing the plant's natural detoxification pathways. Herbicide safeners typically work by inducing the expression of genes that encode for detoxifying enzymes, such as:

  • Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to herbicide molecules, rendering them less toxic and more easily sequestered.

  • Cytochrome P450 monooxygenases (P450s): These enzymes are involved in the oxidation and detoxification of a wide range of xenobiotics, including herbicides. There is evidence that this compound can induce the in vivo activity of rice P450s.

Troubleshooting Guides

Problem 1: Observed stunting and chlorosis in rice seedlings after this compound application.

Possible Cause Troubleshooting Step
Sensitive Rice Cultivar Verify the known tolerance of your rice cultivar to this compound. If unknown, consider performing a cultivar sensitivity screening (see Experimental Protocol 1).
High Application Rate Review your experimental protocol to ensure the correct concentration of this compound was applied. Calibrate your application equipment.
Environmental Stress Assess for other stressors such as nutrient deficiency, water stress, or extreme temperatures, which can exacerbate herbicide phytotoxicity.
Incorrect Growth Stage at Application Confirm that this compound was applied at the recommended growth stage for your rice cultivar.

Problem 2: Significant root growth inhibition in hydroponic or agar-based assays.

Possible Cause Troubleshooting Step
This compound Concentration Too High Perform a dose-response experiment (see Experimental Protocol 1) to determine the EC50 (half maximal effective concentration) for your specific rice cultivar.
Nutrient Imbalance in Media Ensure your growth medium is properly formulated and pH-balanced, as nutrient deficiencies can increase susceptibility to herbicide stress.
Sub-optimal Growth Conditions Check and optimize light, temperature, and humidity conditions in your growth chamber or greenhouse.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on a sensitive rice cultivar.

Rice Cultivar This compound Concentration Parameter Observed Effect Reference
Lemont10 µMRoot Length25% reduction
Lemont10 µM (in combination with bensulfuron-methyl)Bensulfuron-methyl uptakeReduced

Experimental Protocols

Protocol 1: Screening Rice Cultivars for this compound Sensitivity

Objective: To assess the phytotoxicity of this compound on different rice cultivars and identify sensitive and tolerant lines.

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 15 minutes.

    • Rinse seeds thoroughly with sterile distilled water.

    • Germinate seeds on moist filter paper in petri dishes in the dark at 28°C for 3 days.

  • Hydroponic Culture Setup:

    • Prepare a hydroponic solution (e.g., half-strength Hoagland's solution).

    • Transfer uniformly germinated seedlings to a floating mesh placed on containers filled with the hydroponic solution.

    • Allow seedlings to acclimate for 3-4 days in a growth chamber with a 14-hour light/10-hour dark cycle at 28°C/25°C.

  • This compound Treatment:

    • Prepare a stock solution of this compound.

    • Prepare a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) in the hydroponic solution.

    • Replace the hydroponic solution in the seedling containers with the respective this compound treatment solutions. Include a control group with 0 µM this compound.

  • Data Collection (after 7-10 days of treatment):

    • Visual Phytotoxicity Scoring: Score plants on a scale of 1 to 9 (1 = no injury, 9 = complete death).

    • Shoot and Root Length: Measure the length of the longest shoot and the longest root of each seedling.

    • Biomass: Carefully separate shoots and roots, and measure their fresh weight. Dry the tissues at 70°C for 48 hours and measure the dry weight.

    • Chlorophyll Content: Measure the chlorophyll content of the leaves (see Protocol 2).

Expected Outcome: Identification of sensitive cultivars showing significant reductions in growth parameters at lower this compound concentrations and tolerant cultivars showing minimal effects.

Protocol 2: Measurement of Total Chlorophyll Content

Objective: To quantify the effect of this compound on the chlorophyll content of rice leaves.

Methodology:

  • Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both control and this compound-treated plants.

  • Pigment Extraction:

    • Grind the leaf tissue with a mortar and pestle in 10 mL of 80% acetone.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

    • Collect the supernatant.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Use 80% acetone as a blank.

  • Calculation:

    • Chlorophyll a (mg/L) = (12.7 × A663) - (2.69 × A645)

    • Chlorophyll b (mg/L) = (22.9 × A645) - (4.68 × A663)

    • Total Chlorophyll (mg/L) = (20.2 × A645) + (8.02 × A663)

    • Calculate the chlorophyll content per gram of fresh tissue.

Expected Outcome: A dose-dependent decrease in total chlorophyll content in sensitive rice cultivars treated with this compound.

Protocol 3: Assay of Glutathione S-Transferase (GST) Activity

Objective: To determine if this compound treatment or the application of a potential safener induces GST activity in rice tissues.

Methodology:

  • Enzyme Extraction:

    • Homogenize 1g of fresh rice tissue (root or shoot) in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5, containing 1 mM EDTA).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the crude extract using the Bradford method.

  • GST Activity Assay:

    • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.5), 1 mM 1-chloro-2,4-dinitrobenzene (CDNB), and 1 mM reduced glutathione (GSH).

    • Initiate the reaction by adding the crude enzyme extract.

    • Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. This measures the formation of the GSH-CDNB conjugate.

  • Calculation: Calculate the specific activity of GST (µmol/min/mg protein) using the extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹).

Expected Outcome: Increased GST activity in rice treated with a safener, potentially indicating an enhanced capacity to detoxify this compound.

Visualizations

Daimuron_Phytotoxicity_Mitigation cluster_stress This compound Application on Sensitive Rice Cultivar cluster_effects Phytotoxicity Symptoms cluster_mitigation Mitigation Strategies cluster_mechanism Biochemical Response This compound This compound Root_Inhibition Root Growth Inhibition This compound->Root_Inhibition Stunting Stunting & Chlorosis This compound->Stunting Safener Application of Safener / PGR Detox_Enzymes Induction of Detoxification Enzymes (GSTs, P450s) Safener->Detox_Enzymes induces Tolerant_Cultivar Use of Tolerant Cultivar Tolerant_Cultivar->Root_Inhibition avoids Tolerant_Cultivar->Stunting avoids Detoxification This compound Detoxification Detox_Enzymes->Detoxification catalyzes Detoxification->Root_Inhibition reduces Detoxification->Stunting reduces

Caption: Logical workflow of this compound phytotoxicity and mitigation strategies.

Experimental_Workflow start Start: Select Sensitive Rice Cultivars treatment This compound Treatment (Dose-Response) start->treatment safener_app Apply Potential Safener / PGR treatment->safener_app optional assessment Assess Phytotoxicity (Visual Score, Growth Parameters) treatment->assessment safener_app->assessment biochem_analysis Biochemical Assays (Chlorophyll, GST, P450) assessment->biochem_analysis end End: Identify Effective Mitigation Strategy biochem_analysis->end

Caption: Experimental workflow for evaluating this compound phytotoxicity and mitigation.

Signaling_Pathway This compound This compound Stress ROS Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS Stress_Signal Stress Signaling (e.g., Salicylic Acid, Jasmonic Acid) ROS->Stress_Signal Gene_Expression Altered Gene Expression Stress_Signal->Gene_Expression Detox_Genes Upregulation of Detoxification Genes (GSTs, P450s) Gene_Expression->Detox_Genes Growth_Inhibition Growth Inhibition (Phytotoxicity) Gene_Expression->Growth_Inhibition Detox_Genes->Growth_Inhibition mitigates

Caption: Putative signaling pathway for this compound-induced stress response in rice.

References

Addressing challenges in the large-scale synthesis of Daimuron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of Daimuron. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to address challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of α,α-Dimethylbenzyl Isocyanate Intermediate

  • Question: My reaction to produce α,α-dimethylbenzyl isocyanate from α,α-dimethylbenzyl chloride and sodium cyanate is giving a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are often due to side reactions or incomplete conversion. Here are some potential causes and solutions:

    • Moisture: The presence of water can lead to the hydrolysis of the starting material to form a carbinol, or decomposition of the isocyanate product. Ensure all reactants and solvents are anhydrous.

    • Suboptimal Temperature: The reaction temperature should be carefully controlled, typically between 20°C and 80°C.[1] Too high a temperature can promote the formation of byproducts.

    • Insufficient Catalyst: The use of a catalyst, such as a metal chloride, is crucial for this reaction.[2] Ensure the correct catalyst loading is used, typically between 0.5 to 10 mole % based on the α,α-dimethylbenzyl halide.[1]

    • Inadequate Mixing: In a large-scale reaction, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Formation of Substituted Urea Byproducts

  • Question: I am observing the formation of significant amounts of substituted urea byproducts. What is causing this and how can I minimize it?

  • Answer: The formation of substituted urea byproducts can occur if the intermediate α,α-dimethylbenzyl isocyanate reacts with amine impurities or byproducts.

    • Amine Impurities: The isocyanate intermediate can decompose to form an amine, which then reacts with another isocyanate molecule. This is more likely to occur in the presence of moisture.[1] Maintaining anhydrous conditions is critical.

    • Reaction with p-Toluidine: If the isocyanate intermediate is not fully isolated before the addition of p-toluidine, side reactions can occur. Ensure the filtration to remove by-product sodium chloride is thorough.[2]

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: I am struggling to achieve high purity for the final this compound product. What purification strategies are most effective on a large scale?

  • Answer: this compound's low aqueous solubility suggests that crystallization from an appropriate organic solvent is a viable large-scale purification method.

    • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Toluene or chlorobenzene are reported as suitable reaction solvents and could be investigated for crystallization.

    • Crystallization Conditions: Control the cooling rate during crystallization to obtain well-formed crystals and minimize impurity inclusion.

    • Washing: Wash the filtered crystals with a cold, non-polar solvent to remove residual impurities from the surface.

Frequently Asked Questions (FAQs)

  • Q1: What is the most recommended synthetic route for the large-scale production of this compound?

    • A1: The reaction of α,α-dimethylbenzyl isocyanate with p-toluidine is highly recommended. This method is reported to have mild reaction conditions, a high yield, readily available raw materials, and produces few waste products.

  • Q2: What are the key physical and chemical properties of this compound to consider during synthesis and purification?

    • A2: this compound is a white, needle-like crystalline solid with a melting point of 203°C. It has very low water solubility (4.47e-06 M), which is a critical factor for purification by crystallization.

  • Q3: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of this compound?

    • A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the consumption of reactants and the formation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identifying and quantifying volatile impurities and byproducts.

Data Presentation

Table 1: Reactant and Catalyst Ratios for α,α-Dimethylbenzyl Isocyanate Synthesis

Reactant/CatalystMolar Ratio (relative to α,α-dimethylbenzyl chloride)Reference
Sodium Cyanate1.8
Zinc Chloride0.01
Pyridine0.02

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Weight268.35 g/mol
AppearanceWhite needle-like crystal
Melting Point203 °C
Boiling Point394.4 °C at 760 mmHg
Water Solubility4.47e-06 M

Experimental Protocols

Protocol 1: Large-Scale Synthesis of α,α-Dimethylbenzyl Isocyanate

  • Reactor Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl acetate.

  • Reactant Charging: Add 90% sodium cyanate (1.8 equivalents), zinc chloride (0.01 equivalents), and pyridine (0.02 equivalents) to the reactor.

  • Heating: Stir the mixture and heat to 50°C.

  • Addition of Starting Material: Slowly add α,α-dimethylbenzyl chloride (1.0 equivalent) to the heated mixture.

  • Reaction: Maintain the reaction temperature at 50°C for 1 hour with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the byproduct, sodium chloride. The resulting filtrate contains the α,α-dimethylbenzyl isocyanate.

Protocol 2: Large-Scale Synthesis of this compound

  • Reactor Setup: In a separate large-scale reactor equipped with a mechanical stirrer and thermometer, add toluene or chlorobenzene.

  • Addition of p-Toluidine: Add p-toluidine to the solvent and stir to dissolve.

  • Addition of Isocyanate: Slowly add the filtered solution of α,α-dimethylbenzyl isocyanate from Protocol 1 to the p-toluidine solution. An exothermic reaction may occur, so control the addition rate to maintain a safe temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction to form this compound is typically fast and proceeds in almost quantitative yield.

  • Product Isolation: The this compound product will precipitate out of the solution as a solid.

  • Purification: Filter the solid product and wash with a small amount of cold toluene or a non-polar solvent.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

Daimuron_Synthesis_Workflow cluster_step1 Step 1: Synthesis of α,α-Dimethylbenzyl Isocyanate cluster_step2 Step 2: Synthesis of this compound Start α,α-Dimethylbenzyl Chloride + Sodium Cyanate Reaction1 Reaction in Ethyl Acetate with ZnCl2/Pyridine catalyst at 50°C Start->Reaction1 Filtration Filtration to remove Sodium Chloride Reaction1->Filtration Intermediate α,α-Dimethylbenzyl Isocyanate (in solution) Reaction2 Reaction at Room Temperature Intermediate->Reaction2 Add to p-Toluidine solution Filtration->Intermediate p_Toluidine p-Toluidine (in Toluene) p_Toluidine->Reaction2 Precipitation Precipitation of This compound Reaction2->Precipitation Purification Filtration and Washing Precipitation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the large-scale synthesis of this compound.

Daimuron_Signaling_Pathway Reactant1 α,α-Dimethylbenzyl Isocyanate Reaction Nucleophilic Addition Reactant1->Reaction Reactant2 p-Toluidine Reactant2->Reaction Product This compound Reaction->Product

Caption: Reaction pathway for the formation of this compound.

References

Improving the formulation of Daimuron for better stability and application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the formulation of Daimuron for better stability and application.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and stability testing of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
DF-001 My this compound formulation shows poor physical stability (e.g., sedimentation, caking). 1. Inadequate dispersion of this compound particles. 2. Inappropriate choice of suspending or anti-caking agents. 3. Particle growth during storage.[1]1. Optimize the milling process to achieve a smaller and more uniform particle size. 2. Screen different suspending agents (e.g., xanthan gum, bentonite clay) and anti-caking agents (e.g., silica) at various concentrations. 3. Evaluate the effect of crystal growth inhibitors.
DF-002 The active ingredient (this compound) concentration is decreasing over time in my aqueous formulation. 1. Chemical degradation, likely through hydrolysis of the urea bridge, which can be pH-dependent.[2] 2. Photodegradation if the formulation is exposed to light.1. Adjust the pH of the formulation to a range where this compound exhibits maximum stability (perform a pH-rate profile study). 2. Protect the formulation from light by using amber-colored containers or adding a UV-blocking agent.[3] 3. Consider developing a non-aqueous formulation, such as an oil dispersion (OD), for moisture-sensitive active ingredients.[4]
DF-003 I'm observing poor performance of my this compound formulation in bioassays. 1. Poor bioavailability due to large particle size or aggregation. 2. Incompatibility with other components in the spray tank mixture.[5] 3. Degradation of the active ingredient.1. Ensure optimal particle size and dispersion. 2. Conduct a jar test to check for physical compatibility with other agrochemicals before tank mixing. 3. Verify the concentration of this compound in the formulation using a validated analytical method (see Experimental Protocols).
DF-004 My analytical method for this compound is giving inconsistent results. 1. Poor extraction of this compound from the formulation matrix. 2. Interference from excipients in the formulation. 3. Degradation of this compound during sample preparation or analysis.1. Optimize the extraction solvent and procedure. 2. Ensure the chromatographic method effectively separates this compound from all potential interferences. 3. Use a validated, stability-indicating HPLC method (see Experimental Protocols).

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key considerations when selecting excipients for a this compound formulation?

    • A1: Compatibility with this compound is paramount to prevent chemical degradation. For solid formulations, consider fillers, binders, and disintegrants. For liquid formulations, the choice of solvents, suspending agents, and surfactants is critical. All excipients should be of high purity to avoid introducing impurities that could catalyze degradation.

  • Q2: What is a suitable starting point for a solid this compound formulation?

    • A2: A water-dispersible granule (WG) is a good option for improved handling and stability. A hypothetical starting formulation could be:

ComponentFunctionExample Concentration (% w/w)
This compoundActive Ingredient80.0
LignosulfonateDispersing Agent10.0
Naphthalene sulfonate condensateWetting Agent2.0
KaolinFiller8.0
  • Q3: How can I improve the stability of this compound in a liquid formulation?

    • A3: As this compound is a urea-based compound, it may be susceptible to hydrolysis. Consider formulating in a non-aqueous solvent system (an Oil Dispersion - OD) or a suspension concentrate (SC) with carefully controlled pH and water activity.

Stability Testing

  • Q4: What is a stability-indicating analytical method?

    • A4: It is a validated analytical method that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients. An HPLC-UV method is commonly used for this purpose.

  • Q5: How should I set up an accelerated stability study for a new this compound formulation?

    • A5: Accelerated stability studies are conducted at elevated temperatures and humidity to predict the shelf-life of a product. According to ICH guidelines, typical conditions are 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

ParameterStorage ConditionTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This method is designed to be a starting point for a stability-indicating assay for this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Acetonitrile and water (e.g., 45:55 v/v) in an isocratic elution.

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • 254 nm

  • Sample Preparation:

    • Accurately weigh a portion of the this compound formulation.

    • Disperse/dissolve in a suitable solvent (e.g., acetonitrile).

    • Sonicate to ensure complete dissolution/extraction.

    • Filter through a 0.45 µm filter before injection.

  • Quantification:

    • External standard method using a certified reference standard of this compound.

Protocol 2: Accelerated Stability Study

This protocol outlines the steps for conducting an accelerated stability study on a new this compound formulation.

  • Prepare the Formulation: Prepare several batches of the final this compound formulation in its proposed commercial packaging.

  • Initial Analysis (Time 0): Analyze samples from each batch for initial this compound concentration, physical appearance, pH (for liquid formulations), and other relevant quality parameters.

  • Storage: Place the packaged samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

  • Time Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove samples from the chamber and allow them to equilibrate to room temperature.

  • Analysis: Analyze the samples for the same parameters as in the initial analysis.

  • Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and predict the shelf life.

Visualizations

Daimuron_Degradation_Pathway This compound This compound (1-(α,α-dimethylbenzyl)-3-(4-methylphenyl)urea) Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Urea Bridge Cleavage Metabolite1 1-(α,α-dimethylbenzyl)urea Hydrolysis->Metabolite1 Metabolite2 p-toluidine Hydrolysis->Metabolite2

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Formulation & Packaging cluster_stability Stability Study cluster_analysis Data Analysis Formulation Prepare this compound Formulation Packaging Package in Final Container Formulation->Packaging Time_0 Initial Analysis (T=0) Packaging->Time_0 Storage Store at Accelerated Conditions (40°C / 75% RH) Time_0->Storage Time_X Pull Samples at Timepoints (1, 3, 6 months) Storage->Time_X Analysis Analyze Samples Time_X->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Shelf_Life Predict Shelf Life Kinetics->Shelf_Life

Caption: Workflow for an accelerated stability study of a this compound formulation.

References

Technical Support Center: Accelerating Daimuron Biodegradation in Contaminated Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to accelerate the biodegradation of Daimuron in contaminated soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for accelerating this compound biodegradation in soil?

A1: The primary mechanisms involve optimizing environmental conditions and employing microbiological strategies. These include:

  • Bioaugmentation: Introducing specific microorganisms or microbial consortia with known this compound-degrading capabilities into the contaminated soil.

  • Biostimulation: Amending the soil with nutrients (e.g., carbon and nitrogen sources) and optimizing physicochemical conditions (pH, moisture, temperature) to stimulate the growth and activity of indigenous this compound-degrading microorganisms.

  • Composting: Incorporating contaminated soil into a composting process where elevated temperatures and high microbial activity can enhance the degradation of the herbicide.

Q2: Which microorganisms are known to degrade phenylurea herbicides like this compound?

A2: While specific studies on this compound are limited, research on structurally similar phenylurea herbicides, such as Diuron, has identified several effective microbial genera. These are likely candidates for this compound degradation and include:

  • Bacteria: Arthrobacter, Bacillus, Pseudomonas, Acinetobacter, Sphingomonas, and Variovorax.[1][2]

  • Fungi: Aspergillus, Mortierella, and Penicillium.

Microbial consortia, containing multiple complementary strains, often exhibit higher degradation efficiency than single microorganisms.[2]

Q3: What are the key environmental factors influencing the rate of this compound biodegradation?

A3: Several soil properties and environmental conditions critically influence the rate of microbial degradation of this compound:

  • Moisture Content: Adequate moisture is essential for microbial activity.[3] Optimal conditions are typically between 60% and 80% humidity.

  • Temperature: Higher temperatures generally increase the rate of microbial metabolism and enzymatic activity, thus accelerating degradation.

  • pH: Soil pH affects both the chemical stability of this compound and the activity of microbial populations. A near-neutral pH (6.0–7.5) is often optimal for the degradation of many herbicides.

  • Organic Matter: The presence of organic matter can enhance microbial activity by providing a source of carbon and energy.[3]

Q4: What is the expected metabolic pathway for this compound degradation?

A4: Based on the degradation of the closely related herbicide Diuron, the metabolic pathway for this compound is expected to involve initial demethylation and hydrolysis of the urea bridge to form 3,4-dichloroaniline (3,4-DCA). This intermediate is then further degraded through ring cleavage. The complete breakdown ultimately leads to simpler, non-toxic compounds.

Troubleshooting Guides

Issue 1: Slow or no degradation of this compound observed in my soil microcosm experiment.

  • Question: I've inoculated my this compound-contaminated soil sample, but I'm not seeing a significant decrease in its concentration after several weeks. What could be the issue?

  • Answer: Several factors could be limiting the biodegradation process. Consider the following troubleshooting steps:

    • Verify Inoculum Viability: Ensure that the microbial culture used for inoculation was viable and active. It's advisable to check the culture's purity and cell density before starting the experiment.

    • Assess Soil Physicochemical Properties: The soil's pH, moisture content, and temperature might not be optimal for the introduced microorganisms. Measure these parameters and adjust them to the optimal range for your microbial strain(s).

    • Nutrient Limitation: The soil may be deficient in essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. Consider amending the soil with a suitable nutrient solution.

    • Bioavailability of this compound: this compound may be strongly adsorbed to soil particles, making it unavailable to microorganisms. The addition of surfactants or certain types of organic matter can sometimes increase its bioavailability.

    • Toxicity of Intermediates: The accumulation of toxic intermediate metabolites, such as 3,4-DCA, can inhibit further degradation. Monitor the concentration of key metabolites. If they accumulate, the microorganisms in your system may not be capable of degrading them.

Issue 2: Inconsistent results across replicate experiments.

  • Question: I am getting significant variability in this compound degradation rates between my replicate soil samples. How can I improve the consistency of my experiments?

  • Answer: Inconsistent results often stem from a lack of homogeneity in the experimental setup. Here are some suggestions:

    • Homogenize Soil Samples: Thoroughly mix the contaminated soil before distributing it into experimental units to ensure a uniform initial concentration of this compound and consistent soil properties.

    • Standardize Inoculation: Ensure that each replicate receives the same volume and concentration of the microbial inoculum. Mix the inoculum into the soil thoroughly.

    • Control Environmental Conditions: Maintain consistent temperature, moisture, and aeration across all replicates. Use a controlled environment chamber or incubator. Ensure even watering of all samples.

    • Consistent Sampling: Develop and follow a standardized protocol for collecting soil subsamples for analysis. Ensure that the subsamples are representative of the entire replicate.

Issue 3: Difficulty in extracting and quantifying this compound and its metabolites from soil.

  • Question: I am struggling to get good recovery rates for this compound and its metabolites during extraction for HPLC or GC analysis. What can I do?

  • Answer: Efficient extraction is crucial for accurate quantification. Consider these points:

    • Optimize Extraction Solvent: The choice of solvent is critical. A mixture of polar and non-polar solvents is often effective for extracting herbicides and their metabolites from soil. Experiment with different solvent systems and ratios.

    • Improve Extraction Technique: Techniques like sonication or pressurized liquid extraction (PLE) can improve extraction efficiency compared to simple shaking.

    • Sample Cleanup: Soil extracts often contain co-extractives that can interfere with chromatographic analysis. Use a solid-phase extraction (SPE) cleanup step to remove interfering substances.

    • Matrix Effects: The soil matrix can suppress or enhance the analytical signal. Use matrix-matched calibration standards to compensate for these effects.

Data Presentation

Table 1: Factors Influencing the Biodegradation of Phenylurea Herbicides in Soil

FactorEffect on Biodegradation RateOptimal Conditions/Remarks
Temperature Increases with temperature to an optimum, then decreases.Moderate to warm temperatures generally enhance microbial degradation.
Moisture Increases with moisture to an optimum, then can decrease in waterlogged (anaerobic) conditions.Adequate moisture is crucial for microbial activity.
pH Dependent on the microbial species; generally optimal in the near-neutral range.Can affect both microbial activity and the chemical form of the herbicide.
Soil Organic Matter Can increase degradation by enhancing microbial activity but may also decrease it by strong adsorption, reducing bioavailability.The effect is complex and depends on the type of organic matter and soil properties.
Nutrient Availability Addition of carbon and nitrogen sources can stimulate microbial growth and co-metabolism.Biostimulation can be a key strategy for enhancement.
Microbial Population Higher density of specific degraders leads to faster degradation.Bioaugmentation with adapted microbial consortia is often effective.

Table 2: Half-life (DT50) of Structurally Similar Herbicides in Soil (for reference)

No specific quantitative data for this compound's half-life was found. The following data for related compounds is provided for reference and comparative purposes.

HerbicideSoil TypeHalf-life (DT50) in DaysReference Conditions
DiuronSediment22 - 49Biological degradation
ImazosulfuronSandy Loam~70Aerobic laboratory conditions
ImazosulfuronSandy Loam~4Anaerobic laboratory conditions
RimsulfuronAlluvial Sandy Loam7Aqueous soil suspension (pH 8)

Experimental Protocols

Protocol 1: Soil Bioassay for Assessing this compound Biodegradation

This protocol provides a method to assess the biological degradation of this compound in a soil sample by observing its phytotoxicity to sensitive indicator plants.

Materials:

  • This compound-contaminated soil

  • Uncontaminated control soil (from a site with no history of herbicide application)

  • Pots or containers (at least 3 per treatment)

  • Seeds of a sensitive indicator plant (e.g., oats, soybeans)

  • Activated charcoal (optional, for creating a 'zero-herbicide' control)

  • Water

  • Controlled environment chamber or greenhouse

Procedure:

  • Sample Preparation:

    • Collect a representative sample of the this compound-contaminated soil. Remove large debris like rocks and roots.

    • If the soil is very wet, allow it to air-dry to a workable consistency. Break up any large clumps.

    • Thoroughly homogenize the soil sample by mixing.

  • Experimental Setup:

    • Treatment Group: Fill at least three pots with the homogenized this compound-contaminated soil.

    • Control Group 1 (Uncontaminated Soil): Fill at least three pots with the uncontaminated control soil. This will show normal plant growth.

    • (Optional) Control Group 2 (Inactivated Contaminated Soil): To confirm that any observed effects are due to the herbicide, you can create a control where the herbicide is deactivated. Mix a small amount of activated charcoal into a subsample of the contaminated soil. Fill at least three pots with this mixture.

  • Planting:

    • Plant a consistent number of seeds (e.g., 5-10) in each pot at a uniform depth (e.g., 1-2 cm).

    • Lightly water the pots to moisten the soil, but avoid overwatering.

  • Incubation and Observation:

    • Place the pots in a location with adequate sunlight and warmth (e.g., 20-25°C).

    • Water the pots as needed to maintain consistent soil moisture.

    • Observe the plants over a period of 2-4 weeks. Look for signs of phytotoxicity in the treatment group compared to the controls, such as stunted growth, chlorosis (yellowing), or necrosis (tissue death).

  • Interpretation:

    • If the plants in the contaminated soil show signs of injury while the plants in the control soils grow normally, it indicates the presence of phytotoxic levels of this compound.

    • To assess biodegradation over time, this bioassay can be repeated on soil samples that have undergone a bioremediation treatment for a certain period. A reduction in phytotoxicity over time suggests that biodegradation is occurring.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Analysis soil_collection Collect and Homogenize Soil daimuron_spiking Spike Soil with This compound soil_collection->daimuron_spiking physchem_analysis Initial Physicochemical Analysis (pH, OM, etc.) daimuron_spiking->physchem_analysis control Control Group (No Treatment) physchem_analysis->control biostimulation Biostimulation (Add Nutrients) physchem_analysis->biostimulation bioaugmentation Bioaugmentation (Add Microbial Consortia) physchem_analysis->bioaugmentation incubation Incubate all Samples (Controlled Temp/Moisture) control->incubation biostimulation->incubation bioaugmentation->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction of this compound sampling->extraction quantification HPLC/GC-MS Quantification extraction->quantification data_analysis Data Analysis (Degradation Kinetics) quantification->data_analysis

Caption: Experimental workflow for evaluating this compound biodegradation.

daimuron_degradation_pathway This compound This compound dcpmu 1-(3,4-dichlorophenyl)- 3-methylurea (DCPMU) This compound->dcpmu N-demethylation dcpu 1-(3,4-dichlorophenyl)urea (DCPU) dcpmu->dcpu N-demethylation dca 3,4-dichloroaniline (3,4-DCA) dcpu->dca Amide Hydrolysis ring_cleavage Ring Cleavage Products dca->ring_cleavage Dioxygenase Action mineralization CO2 + H2O + Cl- ring_cleavage->mineralization Further Metabolism

Caption: Probable metabolic pathway of this compound biodegradation.

References

Validation & Comparative

Comparative study of Daimuron versus other herbicide safeners for rice

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Daimuron and Other Herbicide Safeners in Rice Cultivation

Introduction

Herbicides are essential for modern rice cultivation, enabling effective weed control and ensuring optimal crop yields. However, the application of certain herbicides can lead to phytotoxicity in rice, causing injury and reducing productivity. Herbicide safeners are chemical agents applied with herbicides to protect crops from such damage without compromising weed control efficacy. This compound is a phenylurea-based herbicide that also exhibits safening properties in rice, particularly against sulfonylurea herbicides. This guide provides a comparative study of this compound versus other prominent herbicide safeners used in rice, such as fenclorim and isoxadifen-ethyl. The comparison is based on their performance, mechanisms of action, and supporting experimental data, aimed at researchers, scientists, and professionals in drug development.

Performance Data of Herbicide Safeners in Rice

The following tables summarize the quantitative performance data of this compound and other selected herbicide safeners from various experimental studies.

Table 1: Performance of this compound as a Safener for Bensulfuron-methyl in Rice

Safener (Concentration)Herbicide (Concentration)Rice CultivarParameter MeasuredObservation
This compound (10 µM)Bensulfuron-methylLemontRoot Length Reduction25%
S-MBTU (analogue) (10 µM)Bensulfuron-methylLemontRoot Length ReductionNo effect
R-MBTU (analogue) (10 µM)Bensulfuron-methylLemontRoot Length Reduction17%

Data from bioassays using etiolated rice seedlings. S-MBTU and R-MBTU are optically active monomethyl analogues of this compound.

Table 2: Performance of Fenclorim as a Safener for Chloroacetamide Herbicides in Rice

SafenerHerbicide (Rate)Rice Injury ReductionYield IncreaseWeed Control Efficacy
Fenclorim (seed treatment)Acetochlor (1,260 g ai ha⁻¹)Reduced injury to ≤19%-≥88% barnyardgrass control; ≥45% weedy rice control[1][2]
Fenclorim (seed soaking)Pretilachlor (450 g a.i. ha⁻¹)-56%[3]Significantly reduced weed population, height, and dry matter
Fenclorim (seed soaking)Pretilachlor (900 g a.i. ha⁻¹)-50%[3]Significantly reduced weed population, height, and dry matter

Table 3: Performance of Isoxadifen-ethyl as a Safener for Fenoxaprop-P-ethyl in Rice

SafenerHerbicideObservation
Isoxadifen-ethylFenoxaprop-P-ethylDecreases phytotoxicity in cultivated rice[4]
Isoxadifen-ethyl derivatives (seed treatment)Fenoxaprop-P-ethylAble to prevent damage caused by the herbicide

Mechanisms of Action

Herbicide safeners primarily function by accelerating the metabolism of herbicides in the crop plant, often through the induction of detoxification enzymes. However, this compound appears to employ a different primary mechanism.

This compound: The safening action of this compound and its more effective analogue, S-MBTU, against bensulfuron-methyl injury in rice is mainly attributed to a significant reduction in the uptake of the herbicide by the rice seedlings. While some changes in herbicide metabolism were observed, they were not considered the primary safening mechanism.

Other Safeners (e.g., Fenclorim, Isoxadifen-ethyl): The predominant mechanism for most other commercial safeners is the enhancement of herbicide detoxification within the crop. This is achieved by inducing the expression of genes encoding enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes catalyze the conversion of herbicide molecules into non-toxic metabolites, which are then sequestered in the vacuole. For instance, fenclorim is known to induce GST activity in rice, leading to the detoxification of chloroacetamide herbicides like pretilachlor and acetochlor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for safener-induced herbicide detoxification and a conceptual workflow for evaluating herbicide safener efficacy.

G cluster_cell Rice Plant Cell Safener Safener Receptor Safener Receptor (Putative) Safener->Receptor Binding Herbicide Herbicide Metabolism Herbicide Metabolism Herbicide->Metabolism TargetSite Herbicide Target Site Herbicide->TargetSite Signal Signal Transduction Cascade Receptor->Signal Activation Nucleus Nucleus Signal->Nucleus Signal to Nucleus DetoxGenes Detoxification Genes (e.g., GST, P450) Nucleus->DetoxGenes Gene Induction Enzymes Detoxification Enzymes (GSTs, P450s) DetoxGenes->Enzymes Transcription & Translation Enzymes->Metabolism Catalysis NonToxic Non-toxic Metabolite Metabolism->NonToxic Vacuole Vacuole (Sequestration) NonToxic->Vacuole Phytotoxicity Phytotoxicity TargetSite->Phytotoxicity

Fig. 1: General signaling pathway of safener-induced herbicide detoxification.

G cluster_workflow Experimental Workflow for Safener Evaluation Seed Rice Seed Treatment (Safener vs. Control) Planting Planting & Germination (Greenhouse/Field) Seed->Planting HerbicideApp Herbicide Application (Post-emergence) Planting->HerbicideApp DataCollection Data Collection (e.g., Injury, Height, Biomass) HerbicideApp->DataCollection Analysis Biochemical & Molecular Analysis (GST activity, Gene Expression) HerbicideApp->Analysis Yield Yield Assessment (Harvest) DataCollection->Yield Results Data Analysis & Comparison DataCollection->Results Analysis->Results Yield->Results

Fig. 2: Workflow for evaluating herbicide safener efficacy in rice.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide safener performance. Below are protocols for key experiments cited in this guide.

1. Protocol for Evaluating Safener Efficacy on Rice Seedling Growth (Root Length Bioassay)

  • Objective: To assess the protective effect of a safener against herbicide-induced root growth inhibition.

  • Materials: Rice seeds (e.g., cv. Lemont), agar, petri dishes, herbicide stock solution (e.g., bensulfuron-methyl), safener stock solution (e.g., this compound), sterile water, growth chamber.

  • Procedure:

    • Prepare agar medium (e.g., 0.8% w/v) and autoclave.

    • Cool the agar to approximately 45-50°C and add the herbicide and/or safener to achieve the desired final concentrations. Pour the medium into sterile petri dishes.

    • Surface-sterilize rice seeds (e.g., with 1% sodium hypochlorite for 15 minutes) and rinse thoroughly with sterile water.

    • Place the sterilized seeds on the surface of the agar in the petri dishes.

    • Incubate the plates in a dark growth chamber at a constant temperature (e.g., 28°C) for a specified period (e.g., 5-7 days).

    • After the incubation period, measure the length of the primary root of each seedling.

    • Calculate the average root length for each treatment and express it as a percentage of the control (no herbicide or safener).

2. Protocol for Field Evaluation of Herbicide Safeners

  • Objective: To evaluate the performance of a safener under field conditions in terms of crop safety, weed control, and yield.

  • Materials: Rice seeds, safener (for seed treatment or tank-mixing), herbicide, field plots, sprayer, standard agronomic inputs.

  • Procedure:

    • Design the experiment using a randomized complete block design with multiple replications.

    • Treat the rice seeds with the safener at the specified rate before planting, or prepare a tank-mix of the herbicide and safener.

    • Sow the rice seeds in the prepared field plots.

    • Apply the herbicide (with or without the safener) at the appropriate growth stage of the rice and weeds.

    • Assess crop injury at regular intervals after herbicide application using a visual rating scale (e.g., 0% = no injury, 100% = complete plant death).

    • Evaluate weed control by counting weed density and measuring weed biomass in designated quadrats within each plot.

    • At maturity, harvest the rice from a central area of each plot to determine the grain yield.

    • Analyze the data statistically to determine the significance of the safener's effect on crop injury, weed control, and yield.

3. Protocol for Glutathione S-Transferase (GST) Activity Assay

  • Objective: To measure the activity of GST enzymes in rice tissue following safener treatment.

  • Materials: Rice tissue (shoots or roots), extraction buffer, spectrophotometer, 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH).

  • Procedure:

    • Harvest rice tissue from safener-treated and control plants.

    • Homogenize the tissue in a cold extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).

    • Prepare a reaction mixture containing buffer, GSH, and the enzyme extract.

    • Initiate the reaction by adding CDNB.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

    • Calculate the specific activity of GST (e.g., in nmol/min/mg protein) after determining the protein concentration of the enzyme extract.

Conclusion

This compound demonstrates a distinct mechanism of action as a herbicide safener in rice, primarily by reducing the uptake of the herbicide bensulfuron-methyl. This contrasts with many other commercial safeners like fenclorim and isoxadifen-ethyl, which predominantly enhance the metabolic detoxification of herbicides through the induction of enzymes such as GSTs. The choice of a safener depends on the specific herbicide being used, the crop variety, and the prevailing weed spectrum. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different herbicide safeners, enabling researchers and professionals to make informed decisions for effective and safe weed management in rice cultivation. Further research focusing on direct comparative field trials of this compound against a wider array of modern safeners would be beneficial for a more comprehensive understanding of their relative performance.

References

Validating the Protective Effect of Daimuron Against Herbicide Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide safener Daimuron's performance against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the protective effects of safeners against herbicide-induced injury in crops.

Comparative Performance of Herbicide Safeners

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and its analogues with other commercial safeners in protecting crops from herbicide injury.

Table 1: Comparison of Safener Efficacy in Reducing Herbicide Injury in Rice (Oryza sativa)

SafenerHerbicideCrop Injury ParameterSafener ConcentrationHerbicide Concentration% Reduction in Injury / Increase in ToleranceReference
This compound Bensulfuron-methylRoot Length Reduction10 µMNot Specified25% less reduction compared to herbicide alone[1][2]
S-MTBU (this compound analogue) Bensulfuron-methylRoot Length Reduction10 µMNot SpecifiedNo effect on root growth (excellent protection)[1][2]
R-MTBU (this compound analogue) Bensulfuron-methylRoot Length Reduction10 µMNot Specified17% less reduction compared to herbicide alone[1]
Mefenpyr-diethyl Fenoxaprop-p-ethylVisual Injury18.75 g/ha69 g/haPrevented crop injury
Fenclorim PretilachlorYield Increase2.5 g/kg of seedNot Specified>50% increase in yield

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Effect of Safeners on Plant Growth Parameters under Herbicide Stress

SafenerHerbicideCropGrowth Parameter% Increase in Growth Parameter with SafenerReference
This compound Analogue (S-MTBU) Bensulfuron-methylRiceRoot LengthMaintained normal root growth
Mefenpyr-diethyl Mesosulfuron-methylWheatFresh WeightMilder inhibition (7.2% reduction vs 29.9% without safener)
Mefenpyr-diethyl Mesosulfuron-methylWheatPlant HeightMilder inhibition (9.4% reduction vs 19.0% without safener)

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 3: Influence of Safeners on Biochemical Markers in Herbicide-Stressed Plants

SafenerHerbicideCropBiochemical MarkerObservationReference
This compound Bensulfuron-methylRiceHerbicide UptakeReduced uptake of bensulfuron-methyl
Mefenpyr-diethyl Fenoxaprop-p-ethylWheatGlutathione S-transferase (GST) ActivityNo direct correlation observed
Mefenpyr-diethyl Mesosulfuron-methylWheatChlorophyll ContentMilder inhibition (35.7% reduction vs 92.5% without safener)
Fenclorim PretilachlorRiceGlutathione S-transferase (GST) ActivityInduces GST production

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol for Assessing Herbicide Phytotoxicity and Safener Efficacy in Rice

Objective: To visually assess the degree of herbicide-induced injury in rice and the protective effect of a safener.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Lemont)

  • Herbicide (e.g., Bensulfuron-methyl)

  • Safener (e.g., this compound)

  • Pots or trays for planting

  • Growth medium (soil or hydroponic solution)

  • Controlled environment growth chamber or greenhouse

  • Phytotoxicity rating scale (0-10 or 0-100%)

Procedure:

  • Seed Treatment (if applicable): Treat rice seeds with the safener at a predetermined concentration (e.g., g/kg of seed) before planting.

  • Planting: Sow the treated and untreated rice seeds in pots or trays filled with the growth medium.

  • Growth Conditions: Place the pots in a controlled environment with optimal conditions for rice growth (e.g., temperature, light, humidity).

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply the herbicide at the desired concentration to both safener-treated and untreated plants. Include a control group with no herbicide application.

  • Phytotoxicity Assessment: Visually assess the plants for signs of injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale where 0 indicates no injury and 10 (or 100%) indicates complete plant death. Symptoms to look for include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.

  • Data Analysis: Compare the phytotoxicity ratings between the safener-treated and untreated plants to determine the efficacy of the safener.

Protocol for Measuring Plant Fresh and Dry Weight

Objective: To quantify the impact of herbicide and safener treatments on plant biomass.

Materials:

  • Whole plants from the phytotoxicity experiment

  • Analytical balance

  • Drying oven

  • Paper bags

Procedure:

  • Harvesting: At the end of the experimental period, carefully remove the whole plants from the growth medium.

  • Washing: Gently wash the roots to remove any adhering soil or debris.

  • Fresh Weight Measurement: Blot the plants dry with a paper towel to remove excess surface water. Immediately weigh each plant on an analytical balance to determine the fresh weight.

  • Drying: Place each plant in a separate, labeled paper bag. Dry the plants in an oven at a low temperature (e.g., 60-70°C) for a minimum of 48 hours, or until a constant weight is achieved.

  • Dry Weight Measurement: After cooling the dried plants in a desiccator, weigh each plant on the analytical balance to determine the dry weight.

  • Data Analysis: Compare the fresh and dry weights of plants from different treatment groups to assess the impact on biomass.

Protocol for Chlorophyll Content Measurement

Objective: To determine the effect of herbicide and safener on the chlorophyll content of plant leaves, a key indicator of photosynthetic health.

Materials:

  • Fresh leaf tissue

  • 80% acetone or 100% methanol

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

Procedure:

  • Sample Preparation: Collect a known weight (e.g., 0.1 g) of fresh leaf tissue from the treated and control plants.

  • Extraction: Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone or methanol until the tissue is completely macerated.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the chlorophyll, and transfer it to a volumetric flask.

  • Volume Adjustment: Bring the final volume of the extract to a known volume (e.g., 10 ml) with the extraction solvent.

  • Spectrophotometric Measurement: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm for acetone extracts, or 665.2 nm and 652.4 nm for methanol extracts, using a spectrophotometer. Use the extraction solvent as a blank.

  • Calculation: Use the appropriate equations (e.g., Arnon's equation for acetone extracts) to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.

  • Data Analysis: Compare the chlorophyll content between different treatment groups.

Protocol for Glutathione S-transferase (GST) Activity Assay

Objective: To measure the activity of GST, a key detoxification enzyme, in plant tissues exposed to herbicides and safeners.

Materials:

  • Plant tissue (e.g., leaves or roots)

  • Extraction buffer (e.g., phosphate buffer)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Procedure:

  • Protein Extraction: Homogenize a known weight of plant tissue in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the crude protein extract including GST.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a cuvette, mix the protein extract with the reaction buffer, GSH solution, and CDNB solution.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the GSH-CDNB conjugate, which is catalyzed by GST.

  • Calculation of GST Activity: Calculate the GST activity based on the rate of change in absorbance, the molar extinction coefficient of the product, and the protein concentration of the extract. Express the activity in units such as µmol/min/mg protein.

  • Data Analysis: Compare the GST activity levels between the safener-treated and untreated plants to determine if the safener induces this detoxification pathway.

Visualizations

The following diagrams illustrate the proposed mechanism of action for herbicide safeners and a typical experimental workflow.

G cluster_herbicide Herbicide Action cluster_safener Safener Protective Mechanism Herbicide Herbicide TargetSite Herbicide Target Site Herbicide->TargetSite Binds to HerbicideDetox Herbicide Detoxification Herbicide->HerbicideDetox Metabolized by PlantInjury Plant Injury (e.g., Growth Inhibition) TargetSite->PlantInjury Leads to Protection Crop Protection This compound This compound (Safener) Signaling Signal Transduction (e.g., Oxylipin Pathway) This compound->Signaling ReducedUptake Reduced Herbicide Uptake This compound->ReducedUptake GeneInduction Induction of Detoxification Genes (e.g., GSTs, P450s) Signaling->GeneInduction DetoxEnzymes Increased Detoxification Enzymes (GST, P450) GeneInduction->DetoxEnzymes DetoxEnzymes->HerbicideDetox HerbicideDetox->Protection ReducedUptake->Protection

Caption: Proposed signaling pathway for this compound's protective effect.

G cluster_setup Experimental Setup cluster_data Data Collection & Analysis SeedTreatment Seed Treatment with Safener (e.g., this compound) Planting Planting of Treated & Untreated Seeds SeedTreatment->Planting Growth Plant Growth in Controlled Environment Planting->Growth HerbicideApp Herbicide Application at 2-3 Leaf Stage Growth->HerbicideApp PhytoAssay Phytotoxicity Assessment (7, 14, 21 DAT) HerbicideApp->PhytoAssay GrowthParams Growth Parameter Measurement (Fresh/Dry Weight) HerbicideApp->GrowthParams BiochemAssay Biochemical Assays (Chlorophyll, GST) HerbicideApp->BiochemAssay DataAnalysis Comparative Data Analysis PhytoAssay->DataAnalysis GrowthParams->DataAnalysis BiochemAssay->DataAnalysis

Caption: General experimental workflow for evaluating herbicide safeners.

References

Cross-Resistance Patterns of Weeds to Daimuron and Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in research specifically detailing the cross-resistance patterns of weeds to the herbicide Daimuron. While extensive data exists on the mechanisms of weed resistance to various other herbicide classes, including ACCase inhibitors, ALS inhibitors, and photosystem II inhibitors, specific quantitative data and detailed experimental protocols for this compound remain largely unavailable in the public domain.

This compound, a phenylurea herbicide, is primarily recognized for its activity against grass weeds, particularly in rice cultivation. Its mode of action is understood to be the inhibition of root and underground stem elongation, distinguishing it from many other herbicides that target photosynthesis. Some sources also indicate that this compound can exhibit a safening effect when used in conjunction with sulfonylurea herbicides.

This guide aims to provide a framework for understanding and investigating cross-resistance patterns involving this compound by summarizing the general principles of herbicide resistance and outlining the experimental protocols typically employed in such studies. Due to the lack of specific data for this compound, this guide will draw parallels with other herbicides where cross-resistance has been extensively studied, particularly in problematic weeds like Echinochloa species.

Understanding Herbicide Resistance Mechanisms

Herbicide resistance in weeds is a complex phenomenon governed by two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively. This is a common mechanism of resistance to herbicides such as ACCase and ALS inhibitors.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This mechanism can confer cross-resistance to herbicides from different chemical classes with different modes of action.

Potential Cross-Resistance Scenarios with this compound

Given this compound's mode of action, which is distinct from many major herbicide groups, the potential for cross-resistance could arise from several scenarios:

  • Metabolic Cross-Resistance: Weeds that have developed enhanced metabolic capabilities to detoxify other herbicides might also be able to metabolize this compound, leading to cross-resistance. This is a significant concern as it can lead to resistance to herbicides the weed population has never been exposed to.

  • Cross-Resistance within Urea Herbicides: While less common, target-site mutations could potentially confer resistance to other urea-based herbicides if they share a similar binding site.

Experimental Protocols for Investigating Cross-Resistance

To rigorously assess the cross-resistance patterns of weeds to this compound and other herbicides, a series of well-defined experiments are necessary. The following protocols are standard in herbicide resistance research and would be applicable to studies involving this compound.

Whole-Plant Dose-Response Assays

This is the foundational experiment to determine the level of resistance in a weed population.

Methodology:

  • Seed Collection: Collect mature seeds from both the suspected resistant weed population and a known susceptible population of the same species.

  • Plant Growth: Grow the seeds in a controlled environment (greenhouse or growth chamber) in pots containing a standardized soil mix.

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply a range of doses of this compound and other selected herbicides to different sets of plants from both the resistant and susceptible populations. A non-treated control for each population is essential.

  • Data Collection: After a set period (e.g., 21 days), assess the plants for visual injury, and measure plant biomass (fresh or dry weight).

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each population and herbicide. The resistance factor (RF) is then calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Synergist Studies to Investigate Metabolic Resistance

Synergists are chemicals that inhibit specific enzyme families involved in herbicide metabolism, such as cytochrome P450 monooxygenases.

Methodology:

  • Plant Growth and Herbicide Application: Follow the same procedure as the dose-response assay.

  • Synergist Application: Apply a known P450 inhibitor (e.g., malathion) to a subset of the resistant plants shortly before or at the same time as the herbicide application.

  • Data Analysis: Compare the GR₅₀ values of the resistant population treated with the herbicide alone to those treated with the herbicide plus the synergist. A significant reduction in the GR₅₀ value in the presence of the synergist suggests that metabolic resistance is a key mechanism.

Data Presentation

The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Dose-Response Data for this compound and Other Herbicides on a Susceptible (S) and Resistant (R) Weed Population

HerbicidePopulationGR₅₀ (g a.i./ha)Resistance Factor (RF)
This compound S100
R5005.0
Herbicide A (ACCase Inhibitor) S50
R551.1
Herbicide B (ALS Inhibitor) S10
R15015.0
Herbicide C (Photosystem II Inhibitor) S200
R2101.05

Table 2: Hypothetical Effect of a P450 Synergist on the GR₅₀ of this compound in a Resistant Weed Population

TreatmentGR₅₀ (g a.i./ha)Fold Reversal of Resistance
This compound alone 500-
This compound + Synergist 1503.3

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the underlying biological pathways.

Experimental_Workflow cluster_collection Seed Collection cluster_growth Plant Cultivation cluster_treatment Herbicide Treatment cluster_analysis Data Analysis Resistant_Pop Suspected Resistant Population Grow_R Grow Resistant Plants Resistant_Pop->Grow_R Susceptible_Pop Known Susceptible Population Grow_S Grow Susceptible Plants Susceptible_Pop->Grow_S Dose_Response Dose-Response Assays (this compound & Other Herbicides) Grow_R->Dose_Response Synergist_Study Synergist Study (this compound + P450 Inhibitor) Grow_R->Synergist_Study Grow_S->Dose_Response GR50_Calc Calculate GR50 Values Dose_Response->GR50_Calc Synergism_Analysis Analyze Synergist Effect Synergist_Study->Synergism_Analysis RF_Calc Calculate Resistance Factor (RF) GR50_Calc->RF_Calc Conclusion Determine Cross-Resistance Pattern & Resistance Mechanism RF_Calc->Conclusion Synergism_Analysis->Conclusion Resistance_Mechanisms cluster_herbicide Herbicide Action cluster_plant Plant Response cluster_resistance Resistance Mechanisms Herbicide Herbicide (e.g., this compound) Target_Site Target Site Herbicide->Target_Site Inhibition Metabolism Metabolic Detoxification Herbicide->Metabolism Detoxified by Plant_Death Plant Death Target_Site->Plant_Death Leads to TSR Target-Site Resistance (Mutation) TSR->Target_Site Alters NTSR Non-Target-Site Resistance (Enhanced Metabolism) NTSR->Metabolism Enhances

The Environmental Footprint of Daimuron and Its Alternatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental impact of the phenylurea herbicide Daimuron and its alternatives. This report synthesizes available data on their environmental fate, ecotoxicity, and mode of action, while also highlighting significant data gaps, particularly for this compound.

Introduction

This compound, a phenylurea herbicide, is utilized for controlling cyperaceous and annual grass weeds, notably in paddy rice cultivation.[1] It also exhibits a safening effect, protecting rice from injury by other herbicides like bensulfuron-methyl.[1] Despite its application in agriculture, a comprehensive understanding of its environmental impact is markedly limited. Publicly available data on its environmental fate, persistence, and toxicity to non-target organisms are scarce, posing a challenge for a complete environmental risk assessment.[1] This guide provides a comparative analysis of this compound and selected alternatives used in rice cultivation, drawing upon available data for related compounds and general knowledge of the phenylurea herbicide class. The alternatives selected for this comparison are Propanil , Bensulfuron-methyl , and Pyribenzoxim , based on their use in similar agricultural settings.

Data Presentation: A Comparative Overview

Due to the limited quantitative environmental data for this compound, this section primarily focuses on its alternatives. The following tables summarize key environmental and ecotoxicological parameters.

Table 1: Environmental Fate of this compound Alternatives

HerbicideSoil Persistence (DT₅₀)Water SolubilityLeaching Potential
Propanil Not usually persistent[2]Moderately soluble[2]Not expected to leach to groundwater
Bensulfuron-methyl Not expected to be persistentSparingly solubleModerately mobile, potential for leaching
Pyribenzoxim Not persistentLowData sparse, but low solubility suggests lower potential

Table 2: Ecotoxicity of this compound Alternatives

HerbicideAcute Oral LD₅₀ (Rat)Toxicity to FishToxicity to Aquatic Invertebrates (Daphnia)Toxicity to AlgaeToxicity to Honeybees
Propanil Moderately toxicModerately to very highly toxicModerately toxic--
Bensulfuron-methyl Low toxicityModerately toxic-Very toxicModerately toxic
Pyribenzoxim Low mammalian toxicityModerately toxicLow toxicity-Moderately toxic

Mechanism of Action: Phenylurea Herbicides

This compound belongs to the phenylurea class of herbicides. The primary mode of action for this class is the inhibition of photosynthesis at Photosystem II (PSII). These herbicides bind to the D1 protein within the PSII complex, which blocks the electron transport from the primary electron acceptor (Q_A) to the secondary electron acceptor (Q_B). This disruption halts the flow of electrons, leading to the production of reactive oxygen species and subsequent photo-oxidative damage to the plant cell, ultimately resulting in plant death.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane cluster_1 Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB QA->QB Electron Transfer Inhibition Inhibition of Electron Transfer D1_Protein D1 Protein Phenylurea_Herbicide Phenylurea Herbicide (e.g., this compound) Phenylurea_Herbicide->D1_Protein Binds to QB site ROS Reactive Oxygen Species (ROS) Production Inhibition->ROS Leads to Cell_Damage Cellular Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Mode of action of phenylurea herbicides, including this compound.

Experimental Protocols

Standardized experimental protocols are crucial for assessing the environmental impact of herbicides. While specific studies on this compound are limited, the methodologies employed for other phenylurea herbicides provide a framework for analysis.

Residue Analysis in Soil and Water

A common method for determining the concentration of herbicide residues in environmental samples is through chromatographic techniques coupled with mass spectrometry.

Objective: To quantify the concentration of the herbicide and its primary metabolites in soil and water samples.

Methodology:

  • Sample Collection: Soil and water samples are collected from treated fields at various time intervals after application.

  • Extraction:

    • Soil: Herbicides are extracted from soil using an organic solvent such as methanol or acetonitrile. The mixture is shaken and then centrifuged to separate the solid and liquid phases.

    • Water: Solid-phase extraction (SPE) is often used to concentrate the analytes from water samples.

  • Clean-up: The crude extract is "cleaned up" to remove interfering substances. This can be achieved using techniques like dispersive solid-phase extraction (dSPE).

  • Analysis: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS or MS/MS). The instrument separates the different compounds, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.

  • Quantification: The concentration of the herbicide and its metabolites is determined by comparing the peak areas from the sample to those of known concentration standards.

G Sample_Collection 1. Sample Collection (Soil/Water) Extraction 2. Extraction (e.g., Acetonitrile) Sample_Collection->Extraction Cleanup 3. Clean-up (e.g., dSPE) Extraction->Cleanup Analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Cleanup->Analysis Quantification 5. Quantification (Comparison to Standards) Analysis->Quantification

Caption: General workflow for herbicide residue analysis.

Aquatic Ecotoxicity Testing

To assess the toxicity to aquatic organisms, standardized laboratory tests are conducted.

Objective: To determine the concentration of the herbicide that causes adverse effects on representative aquatic organisms.

Methodology:

  • Test Organisms: Standard test species are used, such as Rainbow trout (Oncorhynchus mykiss) for fish, Daphnia magna for aquatic invertebrates, and Pseudokirchneriella subcapitata for algae.

  • Exposure: The organisms are exposed to a range of concentrations of the herbicide in a controlled laboratory setting for a specified period (e.g., 96 hours for fish acute toxicity, 48 hours for Daphnia acute toxicity).

  • Endpoint Measurement: The effect on the organisms is observed and measured. For acute tests, the endpoint is typically mortality (LC₅₀ - the concentration that is lethal to 50% of the test population) or immobilization (EC₅₀ - the concentration that causes an effect in 50% of the test population).

  • Data Analysis: Statistical methods are used to calculate the LC₅₀ or EC₅₀ values.

Environmental Impact of this compound's Alternatives

Propanil

Propanil is a post-emergence herbicide that is not typically persistent in soil and water. However, its major degradation product, 3,4-dichloroaniline (DCA), is of environmental concern due to its potential toxicity and persistence. Propanil itself is moderately to very highly toxic to freshwater fish and moderately toxic to aquatic invertebrates.

Bensulfuron-methyl

Bensulfuron-methyl is a selective herbicide used for both pre- and post-emergence weed control. While it is not expected to persist in soil, its moderate mobility raises concerns about its potential to leach into groundwater. A significant environmental concern with Bensulfuron-methyl is its high toxicity to aquatic plants, particularly algae. It is also moderately toxic to fish and honeybees.

Pyribenzoxim

Pyribenzoxim is a post-emergence herbicide that is not persistent in soil systems. It has a low aqueous solubility, which may reduce its potential for runoff into surface water. However, data on its environmental fate are sparse. It is reported to be moderately toxic to birds, fish, and honeybees.

Conclusion

A definitive comparative analysis of the environmental impact of this compound and its alternatives is hampered by the significant lack of publicly available data on this compound. While its mode of action as a phenylurea herbicide is understood, its environmental fate, persistence, and ecotoxicity remain largely uncharacterized.

In contrast, more information is available for its alternatives, such as Propanil, Bensulfuron-methyl, and Pyribenzoxim. These alternatives each present their own environmental considerations. Propanil's degradation product is a concern, while Bensulfuron-methyl poses a significant risk to aquatic plants. Pyribenzoxim shows moderate toxicity to a range of non-target organisms.

For researchers and drug development professionals, this analysis underscores the critical need for comprehensive environmental impact assessments for all active agricultural compounds. The data gaps for this compound highlight the importance of robust, transparent, and accessible environmental data to enable informed decisions and the development of safer, more sustainable agricultural practices. Further research is strongly encouraged to fill the existing knowledge gaps regarding the environmental footprint of this compound.

References

Validating Analytical Methods for Daimuron Detection in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of herbicides like Daimuron in complex matrices is critical for environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of common analytical methods for this compound detection, supported by experimental data and detailed protocols to aid in method selection and validation.

Comparison of Analytical Techniques

The choice of an analytical method for this compound, a phenylurea herbicide, depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for analyzing phenylurea herbicides. It separates compounds based on their partitioning between a stationary and a mobile phase.[1] Reversed-phase HPLC with a C18 column is typical for this compound analysis.[1][2] Detection is commonly performed using a UV or a Diode Array Detector (DAD).[1][3] HPLC offers robust and reliable quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity. However, due to the thermal instability of many phenylurea herbicides, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds before GC analysis. Mass spectrometry detection allows for highly confident identification of the analyte.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an antibody-based immunoassay that offers a rapid and sensitive screening method. It is based on the specific binding of an antibody to the target analyte (this compound). Competitive ELISA is a common format for detecting small molecules like herbicides. While excellent for high-throughput screening, positive results from ELISA often require confirmation by a chromatographic method like HPLC or GC-MS.

Performance Characteristics

The following table summarizes the key performance characteristics of HPLC-UV/DAD, GC-MS, and ELISA for the analysis of phenylurea herbicides, providing a baseline for what can be expected for this compound detection.

Analytical TechniqueTarget AnalytesSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Analysis Time
HPLC-UV/DAD Phenylurea Herbicides (e.g., Diuron, Linuron)Water, Soil0.3 - 40 ng/L1.0 µg/L74 - 110~11-13 min
GC-MS Phenylurea Herbicides (with derivatization)Natural Waters0.3 - 1.0 ng/L0.01 mg/kg79 - 109Variable (depends on derivatization)
ELISA Specific Phenylurea Herbicides (e.g., Isoproturon)Soil, Water0.11 - 0.16 ng/mL0.49 mg/kg85 - 119< 30 min (for fast assays)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for this compound detection using HPLC-UV, GC-MS, and ELISA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for phenylurea herbicides in soil and water matrices.

Principle: The sample is extracted and concentrated using Solid Phase Extraction (SPE). The extracted this compound is then separated from other components on a C18 reversed-phase column and quantified by a UV detector.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Filter water samples through a 0.45 µm filter. For soil samples, perform a solid-liquid extraction with a solvent like methanol, followed by centrifugation.

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load the water sample (or soil extract supernatant) onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute this compound from the cartridge using an organic solvent such as acetonitrile or methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 210 nm or 254 nm).

    • Quantification: Create a calibration curve using this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing phenylurea herbicides, which typically requires derivatization.

Principle: this compound is extracted from the sample matrix and then chemically modified (derivatized) to increase its thermal stability and volatility. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides high selectivity.

Methodology:

  • Sample Extraction:

    • Extract this compound from the sample matrix (e.g., soil, agricultural products) using a suitable solvent like acetonitrile or perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

    • Concentrate the extract.

  • Derivatization (if necessary):

    • Due to the thermal instability of phenylurea herbicides, a derivatization step is often required. This involves reacting the extract with a derivatizing agent to form a more stable compound.

  • GC-MS Conditions:

    • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injector: Splitless injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up.

    • Ionization: Electron Ionization (EI).

    • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for derivatized this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the detection of a small molecule herbicide.

Principle: This is a competitive immunoassay. A known amount of this compound-protein conjugate is coated onto a microtiter plate. The sample containing unknown amounts of this compound is added along with a specific primary antibody. Free this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a colored product. The color intensity is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a this compound-hapten-protein conjugate and incubate.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Competitive Reaction:

    • Add this compound standards or sample extracts to the wells.

    • Immediately add a specific anti-Daimuron monoclonal or polyclonal antibody.

    • Incubate to allow competition between the free this compound (in the sample/standard) and the coated this compound for antibody binding.

  • Detection:

    • Wash the plate to remove unbound antibodies and sample components.

    • Add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that binds to the primary antibody. Incubate.

    • Wash the plate again.

    • Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Measurement:

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Construct a standard curve by plotting absorbance versus the logarithm of the this compound concentration and use it to determine the concentration in the samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix, from sample collection to final data interpretation.

Daimuron_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample 1. Sample Collection (Soil, Water, Crop) Homogenize 2. Homogenization / Filtration Sample->Homogenize Extraction 3. Extraction (SPE, LLE, QuEChERS) Homogenize->Extraction Cleanup 4. Clean-up & Concentration Extraction->Cleanup HPLC HPLC-UV/DAD Cleanup->HPLC 5a. GCMS GC-MS (with Derivatization) Cleanup->GCMS 5b. ELISA ELISA (Screening) Cleanup->ELISA 5c. Quant 6. Quantification (Calibration Curve) HPLC->Quant GCMS->Quant ELISA->Quant Screening Result Confirm 7. Confirmation (MS Spectra / Re-analysis) Quant->Confirm Report 8. Final Report Confirm->Report

Caption: General workflow for this compound analysis in complex matrices.

References

A Comparative Transcriptomic Analysis of Rice Responses to Phenylurea Herbicides: Daimuron and Diuron

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the molecular effects of Daimuron and the alternative herbicide Diuron on rice. This guide provides a comparative overview of their impact on gene expression, supported by experimental data and detailed protocols.

Due to a lack of publicly available transcriptomic studies on the herbicide this compound, this guide presents a comparative framework using data from a comprehensive transcriptomic study on Diuron, a herbicide from the same phenylurea class. Both this compound and Diuron are known to act by inhibiting photosynthesis, providing a relevant basis for comparison. The data for Diuron is sourced from the study "Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops". This guide will use Diuron as a case study to illustrate the expected transcriptomic responses in rice to a phenylurea herbicide, while providing a template for future comparative studies involving this compound.

Executive Summary

Herbicides are essential in modern agriculture for weed management, but their application can induce significant stress responses in crops. Understanding the molecular mechanisms underlying these responses is crucial for developing more selective herbicides and engineering herbicide-resistant crops. This guide focuses on the phenylurea class of herbicides, comparing the known transcriptomic effects of Diuron on rice with the anticipated, yet uncharacterized, effects of this compound.

Phenylurea herbicides primarily act by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain. This inhibition leads to the generation of reactive oxygen species (ROS), triggering a cascade of oxidative stress and subsequent cellular damage. In response, rice plants activate complex signaling pathways and reprogram their gene expression to mitigate the damage and detoxify the herbicide.

The transcriptomic analysis of rice treated with Diuron reveals a significant genetic reprogramming. Key observations include the downregulation of genes related to photosynthesis and biosynthesis of proteins, fatty acids, and carbohydrates. Conversely, a substantial number of genes involved in xenobiotic metabolism, detoxification, and anti-oxidation are upregulated. This guide presents this quantitative data in structured tables, details the experimental protocols for such a transcriptomic study, and provides visualizations of the experimental workflow and the herbicide-induced stress signaling pathway.

Data Presentation: Transcriptomic Response to Diuron

The following tables summarize the quantitative data from the transcriptomic study of rice treated with Diuron. This data serves as a proxy for the anticipated response to this compound, given their shared mode of action.

Table 1: Overview of Differentially Expressed Genes (DEGs) in Rice Treated with Diuron

Treatment GroupTotal DEGsUp-regulated DEGsDown-regulated DEGs
Diuron vs. Control1,057445612

Data is derived from a study on the biodegradation and adaptation mechanism of Achromobacter xylosoxidans SL-6 to diuron, which included transcriptomic analysis of rice response.[1][2]

Table 2: Functional Categorization of Key Differentially Expressed Genes in Rice Treated with Diuron

Functional CategoryGene Expression TrendExamples of Affected Pathways/Gene Families
PhotosynthesisDown-regulatedPhotosystem I and II, Carbon fixation
BiosynthesisDown-regulatedProtein, Fatty acid, and Carbohydrate synthesis
Xenobiotic MetabolismUp-regulatedCytochrome P450s, Glutathione S-transferases (GSTs)
Detoxification & Anti-oxidationUp-regulatedPeroxidases, Superoxide dismutases (SODs)
Phytohormone SignalingUp-regulatedJasmonic acid (JA), Abscisic acid (ABA), Salicylic acid (SA)

This table represents a summary of findings from the study on Diuron's molecular responses in rice.[3]

Experimental Protocols

This section outlines a typical experimental protocol for a comparative transcriptomics study of rice treated with herbicides. The protocol for Diuron is based on the methodology from the cited research, while the protocol for this compound is a proposed methodology based on standard practices.

Hypothetical Protocol for this compound Treatment and RNA-Seq Analysis
  • Plant Growth and Treatment: Rice seeds (e.g., Oryza sativa L. cv. Nipponbare) would be surface-sterilized and germinated in a controlled environment (e.g., 28°C day/25°C night, 12h photoperiod). At the three-leaf stage, seedlings would be treated with a sublethal concentration of this compound (determined by preliminary dose-response experiments) and a mock control (e.g., 0.1% DMSO).

  • Sample Collection: Leaf and root tissues would be harvested at various time points post-treatment (e.g., 6, 12, 24, and 48 hours) from both this compound-treated and control plants. Samples would be immediately frozen in liquid nitrogen and stored at -80°C.

  • RNA Extraction and Library Preparation: Total RNA would be extracted from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity would be assessed using a spectrophotometer and a bioanalyzer. RNA sequencing libraries would be prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • RNA Sequencing: The prepared libraries would be sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of paired-end reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads would be filtered to remove low-quality reads and adapter sequences.

    • Read Mapping: Clean reads would be mapped to the rice reference genome (e.g., MSU Rice Genome Annotation Project database).

    • Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between this compound-treated and control samples would be identified using software such as DESeq2 or edgeR.

    • Functional Annotation and Enrichment Analysis: DEGs would be annotated, and Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed to identify significantly affected biological processes and pathways.

Protocol for Diuron Treatment and RNA-Seq Analysis (Based on existing research)
  • Plant Material and Growth Conditions: Rice seedlings (Oryza sativa) were cultivated in a controlled environment.

  • Herbicide Treatment: Seedlings were exposed to Diuron at concentrations ranging from 0.125 to 2.0 mg L⁻¹.

  • RNA Extraction and Sequencing: RNA was extracted from the rice tissues, followed by the construction of RNA-sequencing libraries. High-throughput sequencing was performed to obtain the transcriptomic profiles.[3][4]

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between Diuron-treated and control samples. Functional annotation and pathway analysis were conducted to understand the biological implications of the observed gene expression changes.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_preparation Plant Preparation cluster_treatment Treatment cluster_sampling Sample Collection cluster_sequencing RNA Sequencing cluster_analysis Data Analysis p1 Rice Seed Germination p2 Seedling Growth (3-leaf stage) p1->p2 t1 This compound Treatment p2->t1 t2 Diuron Treatment p2->t2 t3 Control Treatment p2->t3 s1 Harvest Tissues (Leaf & Root) t1->s1 t2->s1 t3->s1 seq1 Total RNA Extraction s1->seq1 seq2 RNA-Seq Library Preparation seq1->seq2 seq3 Illumina Sequencing seq2->seq3 a1 Read Quality Control seq3->a1 a2 Mapping to Reference Genome a1->a2 a3 Differential Gene Expression a2->a3 a4 Functional Enrichment Analysis a3->a4

Caption: A generalized workflow for a comparative transcriptomics study of rice treated with herbicides.

Phenylurea Herbicide-Induced Signaling Pathway

signaling_pathway General Phenylurea Herbicide Stress Response in Rice cluster_photosynthesis Chloroplast cluster_signaling Signal Transduction cluster_response Transcriptional Reprogramming herbicide Phenylurea Herbicide (this compound / Diuron) psii Photosystem II (PSII) D1 Protein herbicide->psii etc Electron Transport Chain psii->etc Blocked ros Reactive Oxygen Species (ROS) Accumulation etc->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipid Peroxidation, DNA Damage) stress->damage mapk MAPK Cascade stress->mapk hormones Phytohormone Signaling (ABA, JA, SA) stress->hormones tfs Activation of Transcription Factors (e.g., WRKY, NAC) mapk->tfs hormones->tfs up_reg Upregulation of Stress-Responsive Genes tfs->up_reg down_reg Downregulation of Growth-Related Genes tfs->down_reg detox Detoxification (CYP450s, GSTs) up_reg->detox antioxidant Antioxidant Enzymes (SOD, POD) up_reg->antioxidant photosynthesis_genes Photosynthesis down_reg->photosynthesis_genes biosynthesis_genes Biosynthesis down_reg->biosynthesis_genes

Caption: Herbicide-induced oxidative stress signaling pathway in rice.

Conclusion

While a direct comparative transcriptomic study between this compound and another herbicide in rice is not yet available, the existing research on Diuron provides a strong foundation for understanding the molecular responses of rice to phenylurea herbicides. The inhibition of Photosystem II by these herbicides triggers a well-defined oxidative stress response, leading to significant changes in gene expression. The upregulation of detoxification and antioxidant pathways, coupled with the downregulation of photosynthesis and primary metabolism, represents a clear molecular signature of herbicide stress in rice.

This guide serves as a valuable resource for researchers by summarizing the current knowledge, providing standardized experimental protocols, and visualizing the key biological processes. Future transcriptomic studies on this compound are essential to confirm if it elicits a similar response to Diuron and to identify any unique molecular effects. Such research will be instrumental in advancing our understanding of herbicide-crop interactions and in the development of improved agricultural technologies.

References

Assessing the Long-Term Ecological Effects of Daimuron: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the herbicide Daimuron reveals a significant lack of comprehensive data on its long-term ecological effects. This guide provides a comparative analysis of this compound, related chemical alternatives, and integrated management practices to offer researchers and drug development professionals a broader perspective on weed management strategies and their environmental implications.

This compound, a urea-based herbicide primarily used for controlling cyperaceous and annual grass weeds in paddy rice, has limited publicly available data regarding its environmental fate, ecotoxicity, and long-term ecological impact. This scarcity of information makes a direct, data-driven assessment of its long-term effects challenging. To provide a useful comparison for researchers, this guide will evaluate this compound alongside other herbicides used in similar agricultural contexts and will also explore the principles of Integrated Weed Management (IWM) as a non-chemical alternative.

The herbicides selected for comparison are:

  • Diuron: A phenylurea herbicide, chemically related to this compound, with more extensive research on its ecological effects.

  • Propanil: A widely used post-emergence herbicide in rice cultivation.

  • Bensulfuron-methyl: A sulfonylurea herbicide also used for weed control in rice.

Comparative Analysis of Ecological Effects

The long-term ecological impact of a herbicide is determined by its persistence in the environment and its toxicity to non-target organisms. The following sections and tables summarize the available data for this compound and its alternatives.

Effects on Soil Ecosystems

Herbicides can have lasting effects on soil health by altering microbial communities, which are crucial for nutrient cycling and soil fertility.

Table 1: Comparison of Effects on Soil Microbial Communities

Herbicide/MethodologyKey Findings on Soil Microbial CommunitiesSupporting Experimental Data
This compound No specific long-term data available.-
Diuron Decreases microbial activity and populations. The impact is more severe in black soils than in red soils for bacterial populations, while the reverse is true for fungal populations. Can cause a significant shift in the bacterial community.Microcalorimetry showed a decrease in the thermal effect from microbial activity with increasing Diuron concentration. Plate counting methods revealed a decline in microbial populations with higher Diuron doses.
Propanil Can cause significant changes in the bacterial community under anaerobic conditions.Studies have shown shifts in bacterial populations in sediment slurries treated with propanil.
Bensulfuron-methyl Generally does not persist in soil, suggesting a lower long-term impact on soil microbes at recommended application rates.Data on direct long-term impact on soil microbial communities is limited in the provided search results.
Integrated Weed Management (IWM) Promotes soil health by reducing reliance on chemical inputs, which helps in preserving beneficial soil organisms.Practices like crop rotation and cover cropping within IWM improve soil structure and enhance organic matter, fostering a healthy microbial environment.
Effects on Aquatic Ecosystems

Herbicides can enter aquatic ecosystems through runoff and leaching, posing a risk to aquatic organisms.

Data on this compound's aquatic toxicity is scarce. However, Diuron is known to be moderately toxic to aquatic invertebrates. It can inhibit the photosynthetic efficiency of seagrass even at low concentrations, with significant mortality observed at higher concentrations. Propanil is also toxic to some early life-stage aquatic organisms and is moderately toxic to certain water fleas and rainbow trout. Its degradation product, 3,4-dichloroaniline, is frequently detected in groundwater and surface water, posing a significant environmental concern. Bensulfuron-methyl is considered a concern for aquatic plants and algae, with studies showing it to be more toxic than some other herbicides to certain freshwater phytoplankton species.

Table 2: Comparison of Aquatic Ecotoxicity

Herbicide/MethodologyAcute Toxicity to Aquatic Organisms (LC50/EC50)Persistence and Fate in Aquatic Environments
This compound Data not available.Low aqueous solubility, but other data on environmental fate is limited.
Diuron Moderately toxic to most aquatic invertebrates. 96-hour LC50 for fish is generally low, indicating low acute toxicity.Persistent in water. Can persist in soil for over a year and potentially leach into groundwater.
Propanil Moderately to very highly toxic to freshwater fish (LC50 for rainbow trout is 2.3 ppm). Moderately toxic to the water flea Ceriodaphnia dubia.Rapidly degraded by microbes, but the primary metabolite, 3,4-dichloroaniline, is persistent and detected in ground and surface waters.
Bensulfuron-methyl 96-hour EC50 for freshwater algae ranges from 0.015 to 6.2 mg/l. Moderately toxic to fish.Can be persistent in neutral to alkaline water systems.
Integrated Weed Management (IWM) Aims to minimize chemical runoff into water bodies, thereby reducing the exposure of aquatic organisms to herbicides.By reducing herbicide use, IWM helps protect water quality.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the ecological effects of herbicides.

Protocol for Assessing Herbicide Impact on Soil Microbial Activity

This protocol describes a general method for evaluating the effect of a herbicide on the metabolic activity of soil microorganisms using microcalorimetry.

  • Soil Sample Preparation: Collect soil samples from the target area. For this experiment, 1.50 g of red Latosol soil was used.

  • Stimulation of Microbial Activity: To ensure measurable activity, the soil microorganisms are stimulated. In one study, this was achieved by adding 6.0 mg of glucose and 6.0 mg of ammonium sulfate to the soil sample.

  • Herbicide Application: The herbicide (in this case, Diuron) is added to the soil samples in increasing concentrations, ranging from zero to 333.33 micrograms per gram of soil.

  • Controlled Incubation: The treated soil samples are maintained under controlled conditions. For this experiment, a constant humidity of 35% and a temperature of 298.15 K (± 0.02 K) were maintained.

  • Microcalorimetry Measurement: The metabolic activity of the microorganisms is measured by recording power-time curves using a microcalorimeter. This technique measures the heat produced by microbial metabolic processes.

  • Data Analysis: The resulting power-time curves are analyzed to determine the total thermal effect, the lag-phase period, and the time to reach peak thermal effect. A decrease in the thermal effect and an increase in the lag-phase period indicate an inhibitory effect of the herbicide on the microbial population.

Protocol for Aquatic Toxicity Testing

This protocol outlines a general procedure for determining the acute toxicity of a herbicide to freshwater phytoplankton, a key component of aquatic ecosystems.

  • Test Organisms: Cultures of freshwater phytoplankton species are prepared. Examples include Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, and Chlorella saccharophila.

  • Herbicide Concentrations: A series of test solutions with varying concentrations of the herbicide (e.g., Bensulfuron-methyl and Cinosulfuron) are prepared.

  • Exposure: The phytoplankton cultures are exposed to the different herbicide concentrations for a specified period, typically 96 hours for acute toxicity tests.

  • Growth Measurement: The growth of the phytoplankton is monitored over the exposure period. This can be done by measuring cell density, chlorophyll content, or other indicators of biomass.

  • Data Analysis: The growth data is used to calculate the herbicide concentration that causes a 50% reduction in growth (EC50) over the 96-hour period. A lower EC50 value indicates higher toxicity.

  • Hazard Evaluation: The effective concentrations can be transformed into a percentage of the herbicide's saturation level in water to provide a preliminary assessment of the potential hazard to aquatic systems.

Visualizations

The following diagrams illustrate key pathways and concepts related to the herbicides and management strategies discussed.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis soil_sample Collect Soil Samples stimulate Stimulate Microbial Activity (e.g., with glucose and ammonium sulfate) soil_sample->stimulate herbicide_app Apply Herbicide at Varying Concentrations stimulate->herbicide_app controlled_env Incubate under Controlled Conditions (Temperature, Humidity) herbicide_app->controlled_env microcalorimetry Measure Heat Output (Microcalorimetry) controlled_env->microcalorimetry data_analysis Analyze Power-Time Curves (Thermal Effect, Lag Phase) microcalorimetry->data_analysis conclusion Determine Inhibitory Effect of Herbicide data_analysis->conclusion

Caption: Experimental workflow for assessing herbicide impact on soil microbial activity.

IWM_Principles cluster_strategies Control Strategies cluster_goals Ecological & Economic Goals IWM Integrated Weed Management (IWM) Cultural Cultural Control (Crop Rotation, Cover Crops) IWM->Cultural Mechanical Mechanical Control (Tillage, Mowing) IWM->Mechanical Biological Biological Control (Biocontrol Agents, Allelopathy) IWM->Biological Chemical Chemical Control (Selective Herbicide Use) IWM->Chemical Reduce_Herbicides Minimize Herbicide Reliance Cultural->Reduce_Herbicides Mechanical->Reduce_Herbicides Biological->Reduce_Herbicides Chemical->Reduce_Herbicides Protect_Environment Protect Water Quality & Non-Target Species Reduce_Herbicides->Protect_Environment Promote_Health Enhance Soil Health & Biodiversity Protect_Environment->Promote_Health Sustainable_Yield Ensure Sustainable Crop Yields Promote_Health->Sustainable_Yield

Caption: Logical relationship of Integrated Weed Management (IWM) principles.

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Plant_Growth Plant Growth & Development Amino_Acids->Plant_Growth Bensulfuron_methyl Bensulfuron-methyl Bensulfuron_methyl->Inhibition Inhibition->ALS

Caption: Signaling pathway of ALS inhibition by Bensulfuron-methyl.

Conclusion

The significant lack of data on the long-term ecological effects of this compound is a critical knowledge gap that hinders a thorough environmental risk assessment. In contrast, more extensive research on related herbicides like Diuron, and other alternatives such as Propanil and Bensulfuron-methyl, reveals a range of potential long-term ecological impacts, including effects on soil microbial communities and aquatic ecosystems. The persistence of these herbicides and their degradation products in the environment is a key factor in their long-term risk profile.

Integrated Weed Management (IWM) emerges as a promising and sustainable alternative that minimizes the reliance on chemical herbicides, thereby reducing their associated ecological risks. IWM focuses on a holistic approach that combines various control methods to manage weed populations effectively while promoting environmental health and biodiversity. For researchers and professionals in drug development, understanding the ecological footprint of different weed management strategies is essential for developing and promoting environmentally responsible agricultural practices. Further research into the long-term ecological effects of this compound is strongly recommended to enable a more complete and direct comparison with its alternatives.

A Comparative Analysis of the Degradation Rates of Daimuron and Structurally Similar Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative study on the degradation rates of the phenylurea herbicide Daimuron and its structural analogs. Due to a significant lack of publicly available data on the environmental fate of this compound, this report focuses on a comparative analysis of similar, more extensively studied phenylurea compounds: Diuron, Linuron, Tebuthiuron, and Isoproturon. The degradation of these compounds through hydrolysis, photolysis, and aerobic soil metabolism is examined, with quantitative data presented for comparison. Detailed experimental protocols, based on internationally recognized guidelines, are also provided.

Executive Summary

This compound, a phenylurea herbicide, has very limited available data regarding its environmental degradation rates. In contrast, extensive research has been conducted on structurally similar compounds such as Diuron, Linuron, Tebuthiuron, and Isoproturon. This guide synthesizes the available data for these analogs to provide a comparative framework for estimating the potential environmental persistence of this compound. The degradation of these herbicides is primarily governed by microbial activity in soil and, to a lesser extent, by hydrolysis and photolysis in aqueous environments. Generally, phenylurea herbicides exhibit moderate to high persistence in soil, with half-lives ranging from weeks to over a year, depending on environmental conditions. Hydrolysis is typically slow under neutral pH conditions but can be more significant under acidic or alkaline conditions. Photolysis can contribute to degradation in surface waters, with rates influenced by water clarity and the presence of photosensitizers.

Comparative Degradation Rate Data

The following tables summarize the available quantitative data for the degradation of this compound and its structural analogs under different environmental conditions.

Table 1: Chemical Structures of Compared Compounds

Compound NameChemical Structure
This compound 1-(1-methyl-1-phenylethyl)-3-(p-tolyl)urea
alt text
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylurea
alt text
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea
alt text
Tebuthiuron 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
alt text
Isoproturon 3-(4-isopropylphenyl)-1,1-dimethylurea
alt text

Table 2: Comparative Degradation Half-lives (DT50) of Phenylurea Herbicides

CompoundHydrolysis DT50 (days)Photolysis in Water DT50 (days)Aerobic Soil DT50 (days)
This compound No data availableNo data availableNo data available
Diuron Stable at pH 5-9[1]; >4 months at 40°C[2]6.7 - 43[3]30 - 365 (typical 90)[4]
Linuron 7.2 - 11.8 (stagnant water)[5]>15 (on soil)30 - 150 (average 60)
Tebuthiuron >64 at pH 3, 6, 9 (25°C)79 - 103360 (typical)
Isoproturon 1560 at pH 7; 540 at pH 9Stable to acids and alkalis6 - 28

Note: DT50 (Dissipation Time 50%) is the time required for 50% of the initial concentration of a substance to degrade.

Degradation Pathways

The degradation of phenylurea herbicides generally proceeds through a series of common initial steps, including N-demethylation, N-demethoxylation (for compounds like Linuron), and hydrolysis of the urea bridge. These initial transformations are often followed by further degradation of the resulting aniline derivatives.

General Phenylurea Degradation Pathway

G Parent Phenylurea Herbicide Demethylation N-Demethylation/ N-Demethoxylation Parent->Demethylation Microbial/Photochemical Hydrolysis Urea Bridge Hydrolysis Parent->Hydrolysis Abiotic/Microbial Demethylation->Hydrolysis Microbial Aniline Substituted Aniline Hydrolysis->Aniline RingCleavage Ring Cleavage & Mineralization Aniline->RingCleavage Microbial

Fig. 1: Generalized degradation pathway of phenylurea herbicides.

Key Degradation Products:

  • Diuron: Primary degradation products include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (DCA). Hydroxylated derivatives can also be formed through photolysis.

  • Linuron: Degrades to 3,4-dichloroaniline as a major intermediate.

  • Isoproturon: Metabolites include monodemethyl isoproturon (MDIPU), didemethyl isoproturon (DDIPU), and 4-isopropylaniline.

Experimental Protocols

The following sections outline the standardized methodologies for conducting key degradation studies, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.

Methodology Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results TestSol Prepare sterile aqueous buffer solutions (pH 4, 7, 9) AddChem Add test substance (single concentration) TestSol->AddChem Incubate Incubate in the dark at constant temperature AddChem->Incubate Sample Sample at various time intervals Incubate->Sample Analyze Analyze for parent compound and hydrolysis products Sample->Analyze Calc Calculate degradation rate and DT50 Analyze->Calc

Fig. 2: Workflow for OECD 111 Hydrolysis Study.

A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability. If significant degradation occurs, a more detailed study is performed at various temperatures to determine the degradation kinetics.

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline is used to determine the rate and pathway of direct photolysis of chemicals in water under simulated sunlight.

Methodology Workflow:

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results PrepSol Prepare sterile aqueous solution of test substance Irradiate Irradiate with simulated sunlight (e.g., Xenon lamp) PrepSol->Irradiate DarkControl Incubate dark control samples in parallel PrepSol->DarkControl Sample Sample at various time intervals Irradiate->Sample Analyze Analyze for parent compound and photoproducts Sample->Analyze Calc Determine photolysis rate, DT50, and quantum yield Analyze->Calc

Fig. 3: Workflow for OECD 316 Phototransformation Study.

The study allows for the determination of the quantum yield, which is a measure of the efficiency of a photon in bringing about a chemical change. This value can be used to model photodegradation rates under various environmental conditions.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline evaluates the biodegradation of chemicals in soil under both aerobic and anaerobic conditions. It provides data on the rate of degradation and the formation and decline of major metabolites.

Methodology Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results TreatSoil Treat soil samples with radiolabeled test substance Incubate Incubate in the dark at constant temperature and moisture TreatSoil->Incubate Trapping Trap volatile products (e.g., 14CO2) Incubate->Trapping Sample Sample soil at various time intervals Extract Extract and analyze for parent compound and metabolites Sample->Extract Calc Determine degradation rate, DT50, and mineralization Extract->Calc

References

Safety Operating Guide

Proper Disposal Procedures for Daimuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Daimuron, a phenylurea herbicide. Adherence to these procedural steps is critical for researchers, scientists, and drug development professionals to ensure a safe work environment and maintain regulatory compliance.

Core Principles of Chemical Waste Management

Before proceeding with specific disposal steps, it is crucial to understand the foundational principles of pesticide and chemical waste management:

  • Consult the Label and Safety Data Sheet (SDS): The product's label is the primary source of information for handling, storage, and disposal. The "Storage and Disposal" section provides legally binding instructions.[1] Always refer to the manufacturer's SDS for detailed hazard information.

  • Prioritize Waste Reduction: The most effective disposal method is to avoid generating waste. Purchase only the amount of this compound needed, and if possible, use any excess product for its intended purpose on a labeled site, which is the recommended way to dispose of leftover mixtures.[1]

  • Regulatory Compliance: Improper disposal of pesticides is a violation of federal law.[2] State and local regulations can be more stringent than federal requirements.[1][3] Always contact your institution's Environmental Health & Safety (EHS) department or your local hazardous waste authority for specific guidance.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A fully-buttoned lab coat is mandatory.

  • Respiratory Protection: While not typically required for handling the solid product in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust.

This compound: Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal. While it is reported as not meeting GHS hazard criteria, it should be handled with the care afforded to all pesticides. It is known to be incompatible with strong oxidizing agents.

PropertyData
Chemical Name 1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea
Synonyms Dymron, Dimuron, Showrone
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.35 g/mol
CAS Number 42609-52-9
GHS Hazard Classification Not Classified

Step-by-Step Disposal Procedures

The correct disposal path for this compound depends on whether you are dealing with unused product, empty containers, or a spill.

Unused or unwanted this compound must be treated as hazardous waste. Never dispose of it via standard laboratory drains, regular trash, or by pouring it onto the ground.

Procedure for Unused Product:

  • Identify and Segregate: Clearly identify all materials containing this compound as hazardous waste. Do not mix it with other waste streams.

  • Containerize: Collect the waste this compound in a sealable, compatible container. The container should be in good condition and clearly labeled.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound Waste" and include any relevant hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizers.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for proper disposal.

Empty pesticide containers are also considered hazardous waste until properly rinsed. The standard procedure is the "triple-rinse" method.

Triple-Rinse Procedure:

  • Initial Draining: Empty the container completely into the spray tank or mixing vessel. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.

  • First Rinse: Fill the empty container 20-25% full with water or the appropriate solvent.

  • Agitate: Securely replace the cap and shake, rotate, or roll the container vigorously for at least 30 seconds to dislodge any residue from the interior surfaces.

  • Collect Rinsate: Pour the rinse water (rinsate) into the spray tank. Allow the container to drain completely.

  • Repeat: Repeat the rinsing and collection steps two more times.

  • Final Disposal: After the third rinse, the container is considered non-hazardous in many jurisdictions. Puncture the container to prevent reuse and dispose of it in accordance with local regulations, which may include disposal in a sanitary landfill or through a container recycling program.

In the event of an accidental spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Procedure:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.

  • Don PPE: Before cleaning the spill, put on the required personal protective equipment.

  • Containment: Prevent the spill from spreading.

  • Cleanup: For solid this compound, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid methods that generate dust.

  • Decontamination: Thoroughly clean the affected area. Activated charcoal can be used to mitigate spills and decontaminate soil for urea-based herbicides.

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in section 4.1.

Visualizing Disposal Workflows

The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.

Daimuron_Disposal_Workflow start This compound Waste Generated decision1 Is it excess/unwanted product or an empty container? start->decision1 process_product Treat as Hazardous Waste: 1. Segregate & Containerize 2. Label Clearly 3. Store Safely decision1->process_product  Excess Product   process_container Is container empty? decision1->process_container  Container   end_disposal Contact Licensed Hazardous Waste Disposal Service process_product->end_disposal process_rinse Perform Triple-Rinse Procedure process_container->process_rinse Yes process_dispose_container Puncture and dispose/ recycle container per local regulations process_rinse->process_dispose_container end_final Disposal Complete process_dispose_container->end_final end_disposal->end_final Triple_Rinse_Procedure step1 Step 1: Empty and Drain Container (30s) step2 Step 2: Add Water (25% Full) step1->step2 step3 Step 3: Cap and Vigorously Agitate step2->step3 step4 Step 4: Pour Rinsate into Spray Tank step3->step4 decision Repeated 3 Times? step4->decision decision->step2 No end Puncture and Dispose of Container decision->end Yes

References

Essential Safety and Logistics for Handling Daimuron

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Daimuron, a phenylurea herbicide.

Hazard Identification and First Aid

This compound is classified as harmful if inhaled.[1] Direct contact with eyes may cause temporary irritation.[1] It is crucial to be aware of these potential hazards and the appropriate first-aid measures.

HazardFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor. Oxygen or artificial respiration may be administered if needed.[1]
Eye Contact Rinse eyes with water. Do not rub the eyes. If irritation develops and persists, seek medical attention.[1]
Skin Contact Rinse the affected area with water. If skin irritation develops and persists, get medical attention.[1]
Ingestion Rinse the mouth. Seek medical attention if symptoms occur.

Note: Symptoms may be delayed. It is important to keep the affected individual under observation.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecifications
Respiratory Protection Use a respirator if airborne levels are expected to exceed exposure limits. Always wear a respirator when mixing or filling highly toxic pesticides.
Eye/Face Protection Wear safety glasses with front, brow, and temple protection, or a face shield.
Hand Protection Wear unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, and neoprene gloves offer good protection against both dry and liquid pesticides. Do not use leather or cotton gloves.
Skin and Body Protection Wear a clean, dry protective suit or coveralls that cover the entire body from wrists to ankles over regular work clothes. Wear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside the boots.

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

  • Handling:

    • Minimize dust generation and accumulation.

    • Avoid breathing dust.

    • Use only outdoors or in a well-ventilated area.

    • Observe good industrial hygiene practices.

  • Storage:

    • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials.

    • Do not store pesticides next to food or feed.

    • Keep storage locations secured.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Ensure Personnel Safety: Keep unnecessary personnel away from the spill area. Be upwind of the spill if possible. Ensure adequate ventilation.

  • Contain the Spill: Stop the flow of material if it is safe to do so.

  • Clean-up Procedures:

    • Small Spills: Sweep or vacuum up the spillage and collect it in a suitable container for disposal. Avoid dispersal of dust in the air.

    • Large Spills: Wet the material with water to prevent dust formation and dike the area for later disposal. Shovel the material into a waste container.

  • Decontamination: After the product has been recovered, flush the area with water.

  • Disposal: Dispose of the waste and residues in accordance with local authority requirements. Never return spilled material to the original containers for re-use.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_cleanup Cleanup Procedure spill Spill Occurs assess Assess Situation (Size, Location) spill->assess ppe Don Appropriate PPE assess->ppe evacuate Evacuate Non-Essential Personnel ppe->evacuate contain Contain the Spill evacuate->contain small_spill Small Spill contain->small_spill If small large_spill Large Spill contain->large_spill If large sweep Sweep/Vacuum into Labeled Container small_spill->sweep wet_dike Wet with Water & Dike large_spill->wet_dike decontaminate Decontaminate Area with Water sweep->decontaminate shovel Shovel into Labeled Container wet_dike->shovel shovel->decontaminate dispose Dispose of Waste per Local Regulations decontaminate->dispose

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unwanted pesticide products as household hazardous waste. Contact your local hazardous waste disposal facility or your state's environmental agency for guidance.

  • Empty Containers: Never reuse pesticide containers. Triple rinse the container by filling it one-quarter full with water, closing the lid tightly, shaking, and then emptying the contents into the spray tank, allowing it to drain for 30 seconds. Repeat this process two more times. Puncture the container and dispose of it in the trash or as directed by local regulations.

  • Transportation for Disposal:

    • Keep the pesticide in its original container with the label attached.

    • Secure containers to prevent shifting and spilling during transport.

    • Do not transport pesticides in the passenger compartment of a vehicle.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
Melting Point 203 °C
Boiling Point 394.4 °C at 760 mmHg
Flash Point 134 °C
Water Solubility 4.47e-06 M

Toxicological Data

TestSpeciesRouteValueExposure Time
LC50RatInhalation3250 mg/m³4 hours
LD50RatDermal> 2000 mg/kg-

References

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